(S)-2-Amino-2-cyclohexylethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-cyclohexylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJORIDDPKCJTI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655131 | |
| Record name | (2S)-2-Amino-2-cyclohexylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845714-30-9 | |
| Record name | (2S)-2-Amino-2-cyclohexylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Chiral 1,2-Amino Alcohols
An In-depth Technical Guide to (S)-2-Amino-2-cyclohexylethanol: Synthesis, Properties, and Applications in Asymmetric Synthesis
Chiral 1,2-amino alcohols are a privileged class of organic compounds, serving as foundational structural motifs in a vast array of natural products, active pharmaceutical ingredients (APIs), and chiral ligands.[1][2] Their stereochemical configuration is frequently paramount to their biological activity, dictating the specificity of interactions with chiral biological targets like enzymes and receptors.[2] this compound, a member of this vital chemical family, is distinguished by a bulky cyclohexyl group attached to the chiral carbon of an ethanolamine backbone.[3] This structural feature makes it a highly valuable intermediate and building block (synthon) in asymmetric synthesis, where it is employed in the preparation of chiral ligands, catalysts, and complex bioactive molecules.[3][4] This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications for professionals in chemical research and drug development.
Core Chemical and Physical Properties
This compound is a chiral compound whose properties are defined by the interplay between its amine, alcohol, and bulky cyclohexyl functional groups. The physicochemical data, crucial for its application in synthesis, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 845714-30-9 | [5][6] |
| Molecular Formula | C₈H₁₇NO | [6][7] |
| Molecular Weight | 143.23 g/mol | [6] |
| Boiling Point | 273.8 ± 13.0 °C at 760 mmHg | [7][8] |
| Density | 1.0 ± 0.1 g/cm³ | [7][8] |
| Flash Point | 119.4 ± 19.8 °C | [7][8] |
| SMILES | C1CCC(CC1)--INVALID-LINK--N | [6] |
| Appearance | Powder | [4] |
| Storage Conditions | Room Temperature, Sealed in Dry Place | [9][10] |
Asymmetric Synthesis: A Chiral Pool Approach
One of the most direct and reliable methods for synthesizing enantiomerically pure amino alcohols is the "chiral pool" approach.[2] This strategy leverages the high optical purity of readily available starting materials, such as natural α-amino acids, to produce the desired chiral product.[2] The synthesis of this compound is a prime example of this methodology, starting from the corresponding non-proteinogenic amino acid, L-alpha-Cyclohexylglycine (also known as (S)-2-amino-2-cyclohexylacetic acid).
The core of the transformation is the reduction of the carboxylic acid moiety to a primary alcohol. For this purpose, a powerful reducing agent is required, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent and exothermic reaction of LiAlH₄ with water.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. indiamart.com [indiamart.com]
- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
- 6. This compound | 845714-30-9 | VIB71430 [biosynth.com]
- 7. 2-Amino-2-cyclohexylethanol | CAS#:99839-72-2 | Chemsrc [chemsrc.com]
- 8. (2S)-2-Amino-2-cyclohexylethanol Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 9. This compound - CAS:845714-30-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. vibrantpharma.com [vibrantpharma.com]
A Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-cyclohexylethanol
Abstract
(S)-2-Amino-2-cyclohexylethanol is a chiral amino alcohol of significant interest in pharmaceutical development and asymmetric synthesis. Its utility as a chiral building block necessitates a thorough understanding of its physical and chemical properties for process development, quality control, and regulatory compliance. This technical guide provides an in-depth analysis of the key physical properties of this compound, including its structural characteristics, thermal properties, solubility profile, and chiroptical behavior. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these properties, offering a practical framework for researchers and drug development professionals. The synthesis of technical data with established scientific principles aims to provide a comprehensive and authoritative resource.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are a privileged structural motif found in a vast array of biologically active molecules and are indispensable as ligands and auxiliaries in asymmetric catalysis. The precise three-dimensional arrangement of the amino and hydroxyl functionalities is often critical for conferring specific pharmacological activity or for directing the stereochemical outcome of a reaction. This compound, belonging to this important class of compounds, serves as a valuable synthon in the construction of more complex chiral molecules. An exact knowledge of its physical properties is a prerequisite for its effective application, enabling informed decisions in reaction design, purification, formulation, and storage.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized in the table below. These data represent a consolidation of information from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 845714-30-9 | [1][2][3] |
| Molecular Formula | C₈H₁₇NO | [1][4] |
| Molecular Weight | 143.23 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | [3][6] |
| Boiling Point | ~274 °C at 760 mmHg | [1][3] |
| Density | ~1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | ~119 °C | [6] |
| Predicted pKa | 12.85 ± 0.10 | [7] |
In-Depth Analysis of Physical Properties
Melting Point
The melting point of a crystalline solid is a critical indicator of purity. For this compound, there is some ambiguity in the publicly available data. Several suppliers list the melting point as "N/A" (Not Applicable)[1]. This could indicate that the compound is a very low-melting solid or exists as a viscous oil at room temperature, making a precise melting point determination by standard capillary methods challenging. In contrast, a Safety Data Sheet for the structurally related compound 2-(cyclohexylamino)-ethanol reports a melting range of 33 - 38 °C[8]. Given that this compound is described as a solid, it is likely a low-melting solid.
-
Expert Insight: The absence of a sharp, defined melting point in commercial samples could be attributed to the presence of minor impurities or residual solvent, which would lead to a depression and broadening of the melting range. It is also plausible that the compound exhibits polymorphism, existing in different crystalline forms with distinct melting points. For definitive characterization, Differential Scanning Calorimetry (DSC) is the recommended technique.
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a lipophilic cyclohexyl group and hydrophilic amino and hydroxyl groups.
-
Qualitative Assessment:
-
Water: The presence of the amino and hydroxyl groups, capable of hydrogen bonding, suggests at least moderate solubility in water. Amino alcohols can act as bases, and their solubility in aqueous media is often pH-dependent, increasing in acidic solutions due to the formation of the protonated and more polar ammonium salt[9].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to favorable hydrogen bonding interactions between the solute and solvent.
-
Polar Aprotic Solvents (e.g., THF, Acetone): Moderate to good solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the predominance of the polar functional groups over the nonpolar cyclohexyl ring.
-
While specific quantitative solubility data is not widely published, the hydrochloride salt of this compound is reported to be soluble in water and polar organic solvents.
Optical Rotation: The Chiroptical Signature
As a chiral molecule, this compound has the ability to rotate the plane of plane-polarized light, a property known as optical activity[10]. The specific rotation, [α], is a fundamental physical constant for a chiral compound and is essential for confirming its stereochemical identity and enantiomeric purity[11].
While a specific, experimentally determined value for the specific rotation of this compound is not consistently reported across primary literature, one of its synonyms is listed as [S,(+)]-beta-Aminocyclohexaneethanol , which strongly suggests that the (S)-enantiomer is dextrorotatory (rotates plane-polarized light in a clockwise direction)[3][4].
The specific rotation is defined by Biot's Law[12]:
[α]Tλ = α / (l × c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
Expert Insight: It is crucial to recognize that the magnitude and even the sign of the specific rotation can be highly dependent on the solvent, temperature, and concentration[13]. Therefore, any reported value must be accompanied by the experimental conditions. The lack of a universally cited value underscores the importance of in-house determination as part of a comprehensive quality control protocol.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a unique fingerprint of the molecule, showing characteristic signals for the protons on the cyclohexyl ring, the methine proton adjacent to the nitrogen and hydroxyl groups, the methylene protons of the ethanol fragment, and the exchangeable protons of the -NH₂ and -OH groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include a broad O-H stretch and N-H stretches in the region of 3200-3500 cm⁻¹, and C-H stretches of the cyclohexyl ring around 2850-2950 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 144.2[5].
While actual spectra are not reproduced here, spectral data for this compound are available for reference in chemical databases such as ChemicalBook[14].
Experimental Methodologies
The following protocols describe standard, reliable methods for determining the key physical properties discussed.
Protocol for Melting Point Determination
This protocol uses a digital melting point apparatus, a standard and accurate method in modern laboratories[15][16].
-
Sample Preparation: Finely powder a small amount of this compound. Pack the dry powder into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus.
-
Rapid Determination (Optional): Set a rapid heating ramp (10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.
-
Precise Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step. Set a slow heating ramp rate of 1-2 °C/min.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
-
Validation: A pure compound should exhibit a sharp melting range of ≤ 2 °C. A broad range may indicate impurities.
Caption: Workflow for Melting Point Determination.
Protocol for Specific Optical Rotation Measurement
This protocol outlines the determination of specific rotation using a polarimeter[2][12].
-
Solution Preparation: Accurately weigh a sample of this compound (e.g., 100 mg). Quantitatively transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a specified solvent (e.g., methanol). Calculate the exact concentration (c) in g/mL.
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument to zero using a sample cell filled with the pure solvent.
-
Sample Measurement: Rinse the sample cell with the prepared solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
-
Record Observation: Record the observed optical rotation (α) and the temperature (T).
-
Calculation: Use Biot's Law to calculate the specific rotation [α]. The path length (l) is a fixed characteristic of the sample cell (commonly 1.0 dm).
-
Reporting: Report the specific rotation including the temperature, wavelength (D for sodium D-line), and solvent used. For example: [α]²⁰D = +X.X° (c 1.0, Methanol).
Caption: Workflow for Specific Rotation Measurement.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on the functional groups and data from related compounds should be observed.
-
Hazard Statements (based on related compounds): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[14].
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Keep away from strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended for long-term stability[6][7].
Conclusion
This technical guide has synthesized the available data on the physical properties of this compound and presented it within a framework of established chemical principles and practices. While core properties such as molecular weight and boiling point are well-documented, this guide highlights the existing ambiguities in public data for properties like melting point and specific rotation. By providing detailed, actionable protocols for their determination, this document empowers researchers and drug development professionals to perform their own characterizations, ensuring the quality and consistency of this critical chiral building block. Adherence to these rigorous analytical practices is fundamental to achieving scientific integrity and success in the development of novel chemical entities.
References
- 1. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
- 2. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 3. (2S)-2-Amino-2-cyclohexylethanol Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. This compound | 845714-30-9 | VIB71430 [biosynth.com]
- 8. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vernier.com [vernier.com]
- 13. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL(845714-30-9) 1H NMR [m.chemicalbook.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. pennwest.edu [pennwest.edu]
An In-Depth Technical Guide to the Structure and Synthesis of (S)-2-Amino-2-cyclohexylethanol
Introduction: The Significance of Chiral Amino Alcohols in Modern Chemistry
(S)-2-Amino-2-cyclohexylethanol, also known as L-Cyclohexylglycinol, is a chiral amino alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries.[1][2] Its structural motif, featuring a stereogenic center bearing both an amino and a hydroxyl group, combined with a bulky cyclohexyl substituent, makes it a valuable chiral building block for the synthesis of complex molecular architectures.[3][4] Chiral β-amino alcohols are integral components of numerous biologically active compounds and are widely employed as precursors for chiral ligands and auxiliaries in asymmetric catalysis.[5][6] This guide provides an in-depth exploration of the structure of this compound and a detailed overview of the primary stereoselective strategies for its synthesis, offering insights into the mechanistic underpinnings and practical considerations for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a cyclohexane ring attached to a chiral carbon atom, which is, in turn, bonded to an aminomethyl (-CH(NH₂)) and a hydroxymethyl (-CH₂OH) group. The "(S)" designation denotes the absolute configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules.
| Property | Value |
| Chemical Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| CAS Number | 845714-30-9 |
| Appearance | White to off-white solid |
| Boiling Point | 274 °C |
| Density | 0.999 g/cm³ |
| SMILES | C1CCC(CC1)--INVALID-LINK--N |
Table 1: Physicochemical Properties of this compound.[7][8]
The presence of both a basic amino group and a polar hydroxyl group imparts a degree of hydrophilicity to the molecule, while the cyclohexyl group provides lipophilicity, a balance that can be advantageous in modulating the pharmacokinetic properties of derivative compounds.[1]
Strategic Approaches to Asymmetric Synthesis
The primary challenge in synthesizing this compound lies in the precise control of the stereochemistry at the C2 position. Several robust strategies have been developed for the asymmetric synthesis of chiral β-amino alcohols, which can be broadly categorized as chiral pool synthesis, asymmetric reduction of prochiral ketones, and the use of chiral auxiliaries.
Figure 1: Overview of primary synthetic routes to this compound.
Chiral Pool Synthesis: Reduction of L-Cyclohexylglycine
One of the most direct and traditional methods for preparing this compound is the reduction of its corresponding α-amino acid, L-cyclohexylglycine, which is commercially available.[9][10] This approach leverages the inherent chirality of the starting material, effectively transferring the stereochemical information from the amino acid to the amino alcohol.
Causality and Mechanism: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their derivatives to alcohols.[11][] The mechanism for the reduction of an amino acid is multifaceted. Initially, the acidic proton of the carboxylic acid and the proton on the amino group react with the hydride to produce hydrogen gas.[13][14] Subsequently, the carbonyl group is reduced. The aluminum hydride coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by a hydride ion. Unlike the reduction of esters, where an alkoxy group is eliminated, in amide or amino acid reduction, the carbonyl oxygen is ultimately eliminated as a metal oxide species, leading to the formation of the amine.[13][14]
Protocol 1: LiAlH₄ Reduction of L-Cyclohexylglycine
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, ~3.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Amino Acid: L-Cyclohexylglycine (1.0 equivalent) is added portion-wise to the stirred LiAlH₄ suspension at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.[11]
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Work-up and Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or another suitable solvent like dichloromethane. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.
This method is advantageous due to its directness and the high enantiopurity of the starting material. However, the use of stoichiometric, highly reactive, and moisture-sensitive LiAlH₄ can be a drawback, particularly on a large scale.
Asymmetric Reduction of Prochiral α-Amino Ketones
A more versatile and modern approach involves the enantioselective reduction of a prochiral α-amino ketone precursor, 2-amino-1-cyclohexylethanone. This strategy creates the chiral center catalytically, offering significant advantages in terms of atom economy and flexibility.
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of ketones.[11][15] It employs a chiral oxazaborolidine catalyst, typically derived from (S)-prolinol, in the presence of a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[16][17]
Mechanism of Stereoselection: The remarkable enantioselectivity of the CBS reduction stems from a well-defined transition state.
-
Catalyst-Borane Adduct Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[15][16][18]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric interactions, with its larger substituent (the cyclohexyl group) positioned away from the chiral framework of the catalyst.[9][15]
-
Hydride Transfer: This specific coordination geometry exposes one face of the carbonyl to the activated borane. An intramolecular hydride transfer then occurs through a rigid, six-membered, chair-like transition state, delivering the hydride to the specific enantiotopic face of the ketone.[16][18]
-
Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated for the next catalytic cycle.
Figure 2: Simplified workflow of the CBS reduction mechanism.
Protocol 2: CBS Reduction of 2-Amino-1-cyclohexylethanone (Protected)
Note: The amino group of the ketone substrate is typically protected (e.g., as a Boc or Cbz derivative) prior to reduction to prevent side reactions.
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF at 0 °C.
-
Borane Addition: Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6-1.0 equivalents) dropwise to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Cool the mixture to a low temperature (e.g., -40 °C to -78 °C). A solution of the N-protected 2-amino-1-cyclohexylethanone (1.0 equivalent) in anhydrous THF is then added dropwise over an extended period. The low temperature is critical for achieving high enantioselectivity.[15]
-
Reaction Monitoring: The reaction is stirred at this low temperature for several hours until completion, as monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is typically subjected to an acidic or basic work-up to hydrolyze the borate esters and deprotect the amine, followed by extraction and purification by chromatography to yield the final product.
Asymmetric transfer hydrogenation (ATH) is another powerful catalytic method that uses a stable, readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to reduce the ketone.[1][5] The reaction is catalyzed by transition metal complexes, most notably those of Ruthenium(II) and Rhodium(I), bearing chiral ligands.[19][20]
Mechanism of Stereoselection (Noyori-type Ru catalyst): The mechanism of the Noyori asymmetric transfer hydrogenation is a well-studied example.
-
Catalyst Activation: The pre-catalyst, often a Ru(II)-arene complex with a chiral N-tosylated diamine ligand, reacts with a base (e.g., from the isopropanol/KOH mixture) to form the active 18-electron ruthenium hydride species.
-
Outer-Sphere Mechanism: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the chiral ligand framework. A concerted, six-membered pericyclic transition state is formed involving the Ru-H, the N-H of the ligand, and the C=O of the ketone.[5]
-
Hydride and Proton Transfer: The hydride from the ruthenium and the proton from the ligand's amine group are transferred simultaneously to the carbonyl carbon and oxygen, respectively. The facial selectivity is dictated by the steric and electronic interactions between the ketone's substituents and the chiral ligand, favoring one transition state over the other.[3]
-
Product Release and Regeneration: The resulting alcohol product dissociates, and the 16-electron ruthenium amide complex is regenerated. This species then reacts with the hydrogen donor (isopropanol) to regenerate the active ruthenium hydride catalyst, completing the catalytic cycle.
Figure 3: Catalytic cycle for the Noyori asymmetric transfer hydrogenation of a ketone.
Recent advances have also shown highly efficient cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, achieving excellent yields and enantioselectivities (up to 99% ee) in very short reaction times.[21][22]
Comparison of Synthetic Routes
The choice of synthetic route depends on factors such as scale, cost, availability of starting materials, and the required level of enantiopurity.
| Method | Starting Material | Key Reagent(s) | Typical Yield | Typical Enantioselectivity (ee) | Advantages | Disadvantages |
| Chiral Pool | L-Cyclohexylglycine | LiAlH₄ | Good-Excellent | >99% | Direct, high enantiopurity | Stoichiometric, hazardous reagent |
| CBS Reduction | N-Protected α-amino ketone | Chiral Oxazaborolidine, Borane | High | >95% | Catalytic, predictable stereochemistry, wide scope | Requires low temperatures, anhydrous conditions |
| ATH | N-Protected α-amino ketone | Ru/Rh-Chiral Ligand, H-donor | High | >98% | Catalytic, mild conditions, operational simplicity | Catalyst cost, ligand synthesis |
| Catalytic AH | α-Amino Ketone·HCl | Co/Rh-Chiral Ligand, H₂ | High | up to 99% | High efficiency, low catalyst loading | Requires H₂ gas, specialized equipment |
Table 2: Comparison of Key Synthetic Methodologies for this compound.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[3] The chiral 1,2-amino alcohol framework is a common feature in many biologically active molecules. For instance, similar structures form the core of β-receptor agonists. The asymmetric hydrogenation of unprotected α-amino ketones has been successfully applied to the synthesis of drugs like (-)-arbutamine and (-)-denopamine, highlighting the industrial relevance of this synthetic strategy.[7] The bulky cyclohexyl group can impart favorable properties such as increased lipophilicity and metabolic stability, or it can serve as a crucial steric element for selective binding to a biological target.[1][6] While specific marketed drugs containing the exact this compound moiety are not prominently disclosed in public literature, its utility as a building block in discovery pipelines for novel therapeutic agents is well-recognized by medicinal chemists.
Conclusion
This compound is a key chiral synthon whose value is derived from its specific stereochemistry and structural components. The synthesis of this molecule can be achieved through several stereoselective methods, each with distinct advantages and mechanistic foundations. While the reduction of L-cyclohexylglycine offers a direct route from the chiral pool, catalytic asymmetric methods, such as the CBS reduction and asymmetric transfer hydrogenation, provide more flexible, efficient, and scalable alternatives. The continued development of novel catalytic systems promises to further enhance the accessibility of this and other chiral amino alcohols, thereby empowering the discovery and development of next-generation therapeutics.
References
- 1. ethz.ch [ethz.ch]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Asymmetric hydrogenation of alpha-primary and secondary amino ketones: efficient asymmetric syntheses of (-)-arbutamine and (-)-denopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. grokipedia.com [grokipedia.com]
- 14. synarchive.com [synarchive.com]
- 15. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 16. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
CAS number 845714-30-9 properties
An In-Depth Technical Guide to (S)-2-Amino-2-cyclohexylethanol (CAS 845714-30-9): Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise control of a molecule's three-dimensional structure is not merely an academic exercise—it is a fundamental prerequisite for efficacy and safety. Chiral building blocks are the foundational elements that enable this control. Among these, this compound, identified by CAS number 845714-30-9, stands out as a particularly versatile and valuable intermediate.[1]
This compound, also known as L-Cyclohexylglycinol, features a unique combination of a bulky, lipophilic cyclohexyl group, a primary amine, and a hydroxyl group, all arranged around a single chiral center.[2][3] This structural arrangement makes it an invaluable scaffold for synthetic chemists. Its inherent chirality is essential for the stereoselective synthesis of complex drug candidates, which can lead to improved pharmacological activity and a reduction in off-target side effects.[1]
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide an in-depth analysis of the compound's properties, proven synthetic methodologies, and its strategic application in the synthesis of high-value bioactive molecules. We will explore the causality behind experimental choices and contextualize the compound's role within the broader drug discovery workflow.
Part 1: Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the essential physicochemical data and safety protocols for this compound.
Chemical Identity and Properties
The compound is a chiral amino alcohol whose properties are summarized below.[2] The presence of both an amino and a hydroxyl group lends it a hydrophilic character, while the cyclohexyl ring contributes to its lipophilicity, a balance that is often desirable in drug design.[3]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][4][5] |
| Synonyms | L-Cyclohexylglycinol, (S)-Cyclohexylglycinol, H-CHG-OL | [3][5][6] |
| CAS Number | 845714-30-9 | [2][4][5][7] |
| Molecular Formula | C₈H₁₇NO | [5][6][7] |
| Molecular Weight | 143.23 g/mol | [5][6][7] |
| Appearance | Off-white to light yellow solid | [4][5] |
| Boiling Point | 274 °C | [5][7][8] |
| Density | 0.999 g/cm³ | [5][7][8] |
| Flash Point | 119 °C | [5][7][8] |
| pKa (Predicted) | 12.85 ± 0.10 | [5][8] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon) in a dark place.[5][8][9] |
Safety and Handling
This compound is intended for laboratory research and development purposes only.[4] Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Handling: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Avoid contact with skin and eyes, and avoid inhaling any vapor or mist.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
First Aid: If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse the mouth.[4] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible, and continue rinsing.[4] If irritation persists, seek medical attention.[4]
-
-
Fire Safety:
Part 2: Synthesis and Manufacturing
The value of this compound is intrinsically linked to its chirality. Therefore, its synthesis must be stereocontrolled to produce the desired (S)-enantiomer. Several synthetic routes have been established to achieve this.
Overview of Synthetic Strategies
The common approaches to synthesizing this chiral amino alcohol involve the stereoselective reduction of a prochiral precursor or the reduction of an already chiral starting material.
Caption: Common synthetic routes to this compound.
Detailed Experimental Protocol: Reduction of L-(+)-2-cyclohexylglycine
This method provides a reliable pathway to the target compound from a commercially available chiral amino acid. The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is necessary to reduce the carboxylic acid to a primary alcohol.
Rationale: This protocol is advantageous as the stereocenter is already set in the starting material, L-(+)-2-cyclohexylglycine, thus avoiding the complexities of asymmetric induction or chiral resolution. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing the carboxylic acid functional group, which is resistant to milder reagents.
Step-by-Step Methodology: [5]
-
Preparation: Suspend lithium aluminum hydride (LiAlH₄, 3 equivalents, e.g., 724 mg, 19.08 mmol) in anhydrous tetrahydrofuran (THF, e.g., 20 mL) in a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (Argon or Nitrogen).
-
Addition of Starting Material: To the stirred suspension at room temperature, add L-(+)-2-cyclohexylglycine (1 equivalent, e.g., 1 g, 6.36 mmol) portion-wise. Causality Note: Slow, portion-wise addition is crucial to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride.
-
Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add the following reagents in sequence:
-
Water (e.g., 1 mL)
-
1 M aqueous sodium hydroxide (NaOH) solution (e.g., 1 mL)
-
Water (e.g., 3 mL)
-
Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the product isolation compared to a full aqueous workup which can lead to problematic emulsions.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[2]
Part 3: Biological Significance and Therapeutic Potential
While primarily known as a synthetic intermediate, this compound and its derivatives have been investigated for their own biological activities. The core mechanism involves interaction with specific molecular targets, such as enzymes and receptors, which in turn modulates cellular signaling.[2]
General Mechanism of Action
The biological activity of this compound class stems from its ability to bind to the active or allosteric sites of proteins.[2] This binding can either inhibit or activate the target, or alter its conformation, leading to a cascade of downstream effects on cellular pathways and physiological responses.[2] The specific nature of this interaction is dictated by the stereochemistry and the functional groups of the molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 845714-30-9: L-Cyclohexylglycinol | CymitQuimica [cymitquimica.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
- 6. USA Chemical Suppliers - Products: 'L', Page: 31 [americanchemicalsuppliers.com]
- 7. China (S)-2-Amino-2-Cyclohexyl-Ethanolï¼CAS# 845714-30-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. 845714-30-9 | CAS DataBase [m.chemicalbook.com]
- 9. watson-int.com [watson-int.com]
(S)-2-Amino-2-cyclohexylethanol molecular weight and formula
An In-depth Technical Guide to (S)-2-Amino-2-cyclohexylethanol: A Chiral Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal chiral building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a comprehensive understanding of the molecule's properties, synthesis, and applications, grounded in scientific integrity and practical insights.
Core Molecular Identity
This compound is a chiral amino alcohol that has garnered attention in medicinal chemistry as a versatile scaffold and an important intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a cyclohexyl group attached to a chiral ethanolamine backbone, provides a unique combination of lipophilicity and functional handles for further chemical modification.
Molecular Formula and Weight
The fundamental chemical identity of this compound is summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| CAS Number | 845714-30-9 | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its application in synthesis and formulation.
| Property | Value | Source |
| Appearance | White Solid | [3] |
| Melting Point | 33 - 38 °C | [3] |
| Boiling Point | ~273.8 °C at 760 mmHg | |
| Solubility | Soluble in water | [4] |
| Storage | Store in a dry, cool, and well-ventilated place | [3][5] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its use in pharmaceutical development. A common and effective method involves the reduction of the corresponding amino acid, L-(+)-2-cyclohexylglycine.
Synthetic Workflow: Reduction of L-(+)-2-cyclohexylglycine
This process leverages a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid functionality of the starting amino acid into a primary alcohol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
L-(+)-2-cyclohexylglycine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
1M Sodium hydroxide (NaOH) aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (3 equivalents) in anhydrous tetrahydrofuran is prepared.
-
Addition of Starting Material: L-(+)-2-cyclohexylglycine (1 equivalent) is added portion-wise to the stirred suspension at room temperature. The choice of a powerful reducing agent like LiAlH₄ is crucial for the direct reduction of the carboxylic acid to the alcohol.
-
Reaction: The reaction mixture is heated to 80°C and maintained for 4 hours. The elevated temperature is necessary to drive the reaction to completion.
-
Quenching: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the sequential slow addition of water, 1M aqueous sodium hydroxide solution, and then water again. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
Workup: The resulting mixture is filtered, and the filtrate is extracted with dichloromethane. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, this compound.[1]
Analytical Methods for Quality Control
Ensuring the chemical purity and enantiomeric excess of this compound is paramount, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Chiral HPLC for Enantiomeric Purity
Due to the chiral nature of the molecule, a chiral stationary phase (CSP) is required to separate the (S)-enantiomer from its (R)-enantiomer.
Caption: General workflow for chiral HPLC analysis.
Representative HPLC Protocol
While a specific validated method for this compound is not publicly available, a typical approach for a chiral amino alcohol would be as follows:
| Parameter | Recommended Setting | Rationale |
| Column | Chiral stationary phase (e.g., cellulose or amylose derivatives) | To enable separation of enantiomers. |
| Mobile Phase | A mixture of hexane and isopropanol | A common mobile phase for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | Refractive Index (RI) or UV (after derivatization) | As the molecule lacks a strong chromophore, RI detection is suitable. Alternatively, pre-column derivatization with a UV-active agent can be employed for higher sensitivity with a UV detector. |
| Column Temp. | 25 °C | For reproducible retention times. |
Spectroscopic Characterization (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the structure of the synthesized molecule. The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different protons in the molecule. Although a public spectrum is available for reference, a detailed interpretation requires high-resolution data.[6]
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its application as a chiral building block in the synthesis of more complex, biologically active molecules.
Intermediate in Asymmetric Synthesis
Its chiral nature makes it a valuable starting material or intermediate for creating other chiral compounds, which is a cornerstone of modern asymmetric synthesis.[1] The stereocenter in this compound can be used to control the stereochemistry of subsequent reactions, a strategy often employed when using chiral auxiliaries.[5][7]
A Scaffold for Neurodegenerative Disease Research
In the field of medicinal chemistry, the hydrochloride salt of this compound has been investigated for its potential therapeutic applications.[1] Notably, it has been explored as a lead compound for drugs targeting neurodegenerative conditions such as Alzheimer's disease.[1]
Mechanism of Action Postulate: Research has suggested that this compound may possess neuroprotective properties.[1] One study indicated that it could significantly inhibit the release of β-amyloid peptide in neuronal cell cultures.[1] The accumulation of β-amyloid is a hallmark of Alzheimer's disease, and its inhibition is a key therapeutic strategy. The interaction of the amino alcohol functionality and the lipophilic cyclohexyl group with enzymes or receptors in the β-amyloid processing pathway is a likely area of its biological activity.
Caption: Postulated role in neurodegenerative disease research.
Safety and Handling
As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.
-
Hazards: The compound is classified as a skin and eye irritant. It may be harmful if swallowed or inhaled.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Handling: Ensure adequate ventilation. Avoid generating dust. Do not get in eyes, on skin, or on clothing.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]
Conclusion
This compound is more than just a chemical compound; it is a key enabler in the quest for new therapeutics. Its unique structural features, combined with its chirality, make it an invaluable tool for medicinal chemists. From its synthesis via the reduction of a naturally derived amino acid to its potential application in combating neurodegenerative diseases, this molecule represents a confluence of organic synthesis and pharmaceutical innovation. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher looking to leverage its potential in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 845714-30-9 | VIB71430 [biosynth.com]
- 3. rsc.org [rsc.org]
- 4. parchem.com [parchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL(845714-30-9) 1H NMR spectrum [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
(S)-2-Amino-2-cyclohexylethanol: A Cornerstone Chiral Building Block for Asymmetric Synthesis in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral systems of biology, such as enzymes and receptors. Consequently, the ability to synthesize single enantiomers of complex molecules is a paramount objective. This pursuit relies heavily on the "chiral pool," an arsenal of enantiomerically pure molecules derived from natural sources, and on the development of robust methods for asymmetric synthesis.
Chiral building blocks are the foundational elements in this endeavor.[1][] These are relatively simple, enantiopure compounds that serve as starting materials, introducing chirality into a synthetic sequence that is preserved and transferred to the final, more complex target molecule.[1] Among these essential tools, (S)-2-Amino-2-cyclohexylethanol (also known as L-Cyclohexylglycinol) has emerged as a particularly versatile and valuable scaffold.[3] Its structure, featuring a stereocenter flanked by a primary amine and a primary alcohol, all attached to a rigid and lipophilic cyclohexyl group, provides a unique combination of functionalities for constructing advanced chiral ligands, auxiliaries, and pharmaceutical intermediates.[4][3] This guide offers an in-depth exploration of the synthesis, properties, and pivotal applications of this compound as a premier chiral building block.
| Property | Value | Reference |
| CAS Number | 845714-30-9 | [5] |
| Molecular Formula | C₈H₁₇NO | [6] |
| Molecular Weight | 143.23 g/mol | |
| Synonyms | L-CYCLOHEXYLGLYCINOL, (S)-CYCLOHEXYLGLYCINOL | [3] |
| SMILES | C1CCC(CC1)--INVALID-LINK--N |
Synthesis of Enantiopure this compound
The utility of a chiral building block is contingent upon its accessibility in high enantiomeric purity. The most common and reliable route to this compound begins with the corresponding chiral amino acid, L-(+)-2-cyclohexylglycine, which is readily available from the chiral pool. The synthesis involves the direct reduction of the carboxylic acid functionality.
The causality behind this choice of reagent is critical: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent capable of reducing both carboxylic acids and amides to their corresponding alcohols and amines, respectively. In this case, it efficiently reduces the carboxyl group to a primary alcohol without affecting the amine or the stereocenter. The use of an anhydrous solvent like tetrahydrofuran (THF) is mandatory, as LiAlH₄ reacts violently with water. The workup procedure, involving sequential addition of water and sodium hydroxide, is a standard Fieser workup designed to safely quench excess hydride and precipitate aluminum salts as a filterable solid, simplifying purification.[5]
Caption: Synthesis workflow for this compound.
Core Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a versatile precursor for more complex chiral molecules.[4] Its bifunctional nature allows it to be readily incorporated into various structures that can direct the stereochemical outcome of a reaction.
Precursor to Chiral Oxazoline Ligands
One of the most powerful applications of 1,2-amino alcohols is in the synthesis of 2-oxazolines.[7][8] These heterocyclic motifs are central components of many "privileged" chiral ligands, such as Bis(oxazoline) (BOX) and Phosphino-oxazoline (PHOX) ligands, which are highly effective in a vast range of metal-catalyzed asymmetric transformations.[8][9]
The synthesis is typically a dehydrative cyclization between the amino alcohol and a carboxylic acid or its derivative (e.g., acyl chloride, nitrile).[7][10] The stereocenter from this compound is installed adjacent to the coordinating nitrogen atom of the oxazoline ring, allowing it to exert powerful steric and electronic influence during the catalytic cycle, thereby achieving high levels of enantioselectivity.[7] The bulky cyclohexyl group further enhances this steric direction, creating a well-defined chiral pocket around the metal center.
Caption: Synthesis of a chiral oxazoline from the building block.
Chiral Ligands for Asymmetric Additions
Beyond incorporation into oxazoline systems, the unmodified amino alcohol structure is itself a potent chiral ligand, particularly for asymmetric additions of organometallic reagents to carbonyls.[11][12] A classic and field-proven example is the enantioselective addition of diethylzinc to aldehydes. In this reaction, the amino alcohol coordinates to the metal (e.g., titanium or zinc), forming a chiral catalyst in situ. The substrate (aldehyde) and the reagent (diethylzinc) then coordinate to this chiral complex in a highly organized transition state. The stereochemistry of the amino alcohol dictates which face of the aldehyde is accessible for nucleophilic attack, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.[11][12]
Caption: Role in metal-catalyzed asymmetric addition reactions.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing researchers with a reliable starting point for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound[5]
-
Objective: To synthesize the title compound from L-(+)-2-cyclohexylglycine.
-
Materials:
-
L-(+)-2-cyclohexylglycine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water (deionized)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, filtration apparatus.
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF (20 mL per 1 g of amino acid) at room temperature, add L-(+)-2-cyclohexylglycine (1.0 eq) portion-wise. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C. Maintain for 4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench Procedure (Critical for Safety): Slowly and sequentially add water (1 mL per 1 g of LiAlH₄), 1 M NaOH solution (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄). A granular white precipitate of aluminum salts should form.
-
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Validation: The product can be analyzed by LCMS, expecting a molecular ion peak at m/z 144 ([M+H]⁺).[5] Further purification is typically not required for subsequent steps.
-
Protocol 2: Synthesis of a Chiral 2-Oxazoline via Dehydrative Cyclization[9]
-
Objective: To synthesize a chiral 2-oxazoline from this compound and a representative carboxylic acid (e.g., Benzoic Acid).
-
Materials:
-
This compound
-
Benzoic Acid
-
Thionyl chloride (SOCl₂) or Triflic acid (TfOH)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (Two-Step, One-Pot Variation):
-
Amide Formation: Dissolve Benzoic Acid (1.0 eq) in anhydrous DCM. Add SOCl₂ (1.1 eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature to form the acyl chloride in situ.
-
In a separate flask, dissolve this compound (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the in situ generated benzoyl chloride solution to the amino alcohol solution. Allow the reaction to warm to room temperature and stir for 2-4 hours until N-acylation is complete (monitor by TLC). This forms the N-(2-hydroxyethyl)amide intermediate.
-
Cyclization: To the same reaction mixture, add the dehydrating agent. If using an acid catalyst like TfOH (1.5 eq), add it and heat the mixture to reflux (e.g., 80 °C for DCE).[8] If using a reagent like SOCl₂, it can be added at 0 °C and the reaction is then warmed.
-
After the reaction is complete (TLC), cool the mixture and quench by slowly pouring it into a stirred, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Validation: The crude oxazoline can be purified by column chromatography and characterized by NMR and mass spectrometry.
-
Conclusion
This compound exemplifies the power and elegance of chiral building block chemistry.[1][] Its straightforward synthesis from the chiral pool, combined with its robust and predictable reactivity, makes it an invaluable asset for the construction of stereochemically complex molecules.[5] From its role as a precursor to the highly effective oxazoline class of ligands to its direct application as a catalyst for asymmetric transformations, this molecule provides a reliable and versatile handle for introducing and controlling chirality. For researchers and professionals in drug development, mastering the application of such cornerstone building blocks is fundamental to the efficient and successful synthesis of the next generation of enantiomerically pure therapeutics.
References
- 1. wiley.com [wiley.com]
- 3. indiamart.com [indiamart.com]
- 4. nbinno.com [nbinno.com]
- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Oxazoline - Wikipedia [en.wikipedia.org]
- 8. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Oxazoline synthesis [organic-chemistry.org]
- 11. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(S)-2-Amino-2-cyclohexylethanol: A Chiral Precursor for Next-Generation Pharmaceuticals
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern pharmaceutical development, the stereochemical precision of drug candidates is not merely a desirable attribute but a fundamental necessity for enhanced efficacy and safety. Chiral building blocks are the bedrock of this precision, and among them, (S)-2-Amino-2-cyclohexylethanol has emerged as a versatile and powerful precursor. This technical guide provides an in-depth exploration of the synthesis, properties, and, most critically, the strategic application of this compound in the asymmetric synthesis of complex pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its utility as a chiral auxiliary and provide practical, field-proven insights to guide researchers in leveraging this molecule to its full potential in the synthesis of novel therapeutics.
Introduction: The Imperative of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are chiral environments. Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] This reality has driven the pharmaceutical industry towards the development of single-enantiomer drugs to maximize therapeutic benefit while minimizing off-target effects and adverse reactions.[2] The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern medicinal chemistry.[3]
Chiral auxiliaries are a powerful and widely adopted strategy in asymmetric synthesis.[4] These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity.[4] After the desired chiral center is established, the auxiliary is removed and can often be recovered. This compound, with its vicinal amino and hydroxyl groups on a rigid cyclohexyl backbone, presents an excellent scaffold for such applications.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the precursor's fundamental characteristics is paramount for its effective application.
Core Properties
| Property | Value | Reference |
| CAS Number | 845714-30-9 | [5] |
| Molecular Formula | C₈H₁₇NO | [5] |
| Molecular Weight | 143.23 g/mol | [5] |
| Appearance | Solid | [6] |
| Chirality | (S)-configuration |
Synthesis Protocol: Reduction of L-(+)-2-Cyclohexylglycine
A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves the reduction of the corresponding amino acid, L-(+)-2-cyclohexylglycine.[7]
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 equivalents) in anhydrous tetrahydrofuran (THF) at room temperature, add L-(+)-2-cyclohexylglycine (1.0 equivalent) portion-wise.
-
Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0°C. Cautiously and sequentially add water (1 volume), 1 M aqueous sodium hydroxide (1 volume), and water (3 volumes) to quench the excess LiAlH₄.
-
Workup and Isolation: Filter the resulting mixture. The filtrate is then extracted with dichloromethane (DCM). The combined organic layers are washed with 1 M NaOH solution, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.[7]
Causality of Experimental Choices:
-
LiAlH₄ as Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Its use ensures the complete conversion of the starting amino acid.
-
Anhydrous THF: The reaction is conducted in an anhydrous solvent to prevent the violent and hazardous reaction of LiAlH₄ with water.
-
Controlled Quenching: The sequential addition of water and NaOH solution at low temperature is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular aluminum salts that are easily filtered.
Application as a Chiral Auxiliary in Asymmetric Synthesis
The true value of this compound lies in its ability to be transformed into a chiral auxiliary that can effectively control the stereochemical outcome of a reaction. A common strategy is to convert it into an oxazolidinone or a related heterocyclic structure.
Conceptual Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation
The following workflow illustrates the general principle of using a chiral auxiliary derived from an amino alcohol in an asymmetric alkylation reaction, a fundamental C-C bond-forming reaction.
Caption: General workflow for asymmetric alkylation.
Mechanistic Rationale for Stereocontrol
The effectiveness of chiral auxiliaries derived from amino alcohols stems from their ability to create a sterically defined environment around the reactive center. In the case of an N-acyl oxazolidinone derived from this compound, the bulky cyclohexyl group plays a crucial role.
Upon deprotonation to form the enolate, the cyclohexyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This conformation effectively blocks one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered face. This directed attack results in the formation of one diastereomer in significant excess.
Case Study: Synthesis of a Chiral Pharmaceutical Intermediate
Hypothetical Synthesis of a Non-natural Amino Acid
Let's consider the asymmetric synthesis of a chiral α-alkylated amino acid, a common motif in many pharmaceutical agents.
Reaction Scheme:
References
- 1. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 6. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
spectroscopic data of (S)-2-Amino-2-cyclohexylethanol
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chiral building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures, particularly in pharmaceutical development.[1] Its utility as a chiral auxiliary or ligand hinges on its structural and stereochemical integrity.[2][3] This guide provides a comprehensive analysis of the core spectroscopic techniques used to verify the identity, structure, and purity of this compound. We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the scientific rationale behind the analytical workflows.
The Molecular Blueprint: Structure and Stereochemistry
This compound, with the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol , possesses a single stereocenter at the carbon atom bonded to both the cyclohexyl ring and the amino group (C1).[4] This chirality is fundamental to its application in asymmetric synthesis. The structure combines a bulky, lipophilic cyclohexyl group with a hydrophilic amino alcohol moiety, creating a scaffold with distinct steric and electronic properties.
For clarity in the subsequent spectroscopic analysis, the atoms are numbered as shown in the diagram below.
Caption: Figure 1: Molecular Structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and connectivity.
Experimental Protocol: Acquiring High-Resolution NMR Data
The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol ensures reliable and reproducible results.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; MeOD is often preferred for amino alcohols as it can exchange with the labile -OH and -NH₂ protons, simplifying the spectrum by removing their signals and associated couplings.
-
Filtration & Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Instrument Tuning: The instrument must be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the probe matched to the sample's dielectric properties.
-
Locking & Shimming: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.
Caption: Figure 2: Standard workflow for the acquisition of NMR spectra.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are used to assign every unique proton.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Cyclohexyl (C4-C8)-H | 0.90 - 1.85 | Multiplet (m) | 10H | The aliphatic protons on the cyclohexyl ring are shielded and exhibit complex overlapping signals due to cis/trans coupling relationships. |
| Cyclohexyl (C3)-H | 1.90 - 2.10 | Multiplet (m) | 1H | The proton on the carbon attached to the stereocenter is slightly deshielded compared to the other ring protons. |
| C1-H | ~2.70 - 2.90 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent electronegative amino group. It is coupled to the C3-H and the two C2 protons. |
| C2-H ₐ, C2-H ₑ | ~3.50 - 3.80 | Multiplet (m) | 2H | These methylene protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift. They are diastereotopic due to the adjacent C1 stereocenter and will have different chemical shifts and couple to each other (geminal coupling) and to the C1-H (vicinal coupling). |
| NH ₂ | Variable | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
| OH | Variable | Broad Singlet (br s) | 1H | Similar to the amine protons, the hydroxyl proton signal is variable and broad due to hydrogen bonding and chemical exchange. |
Note: Data are predicted based on known values for similar structures like 2-cyclohexylethanol and 2-aminocyclohexanol. Actual spectra should be consulted for precise values.[5][6]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C5, C6, C7 | ~26 | Shielded aliphatic carbons deep within the cyclohexyl ring. |
| C4, C8 | ~30 | Aliphatic carbons of the cyclohexyl ring. |
| C3 | ~40 | The cyclohexyl carbon directly attached to the stereocenter. |
| C1 | ~58 | The stereocenter carbon, significantly deshielded by the directly attached nitrogen atom. |
| C2 | ~65 | This carbon is deshielded due to its attachment to the electronegative oxygen atom. |
Note: Predicted chemical shifts are based on general principles and data from analogous compounds.[7][8]
Advanced Application: Confirming Enantiopurity via Chiral Solvating Agents
For applications in drug development, confirming the enantiomeric excess (ee) is paramount. While standard NMR cannot distinguish between enantiomers, the use of a chiral solvating agent (CSA) can.
Causality: A CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral crown ether, forms transient, non-covalent diastereomeric complexes with the (S) and any contaminating (R) enantiomers of the amino alcohol.[9][10] These diastereomeric complexes are energetically distinct and exist in different magnetic environments, causing the NMR signals for the enantiomers to resolve into separate peaks. The integration ratio of these resolved peaks provides a direct and accurate measurement of the enantiomeric excess. This is a crucial, self-validating system for quality control.[11]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common, user-friendly method for obtaining IR spectra of solid or liquid samples.[12]
Methodology:
-
Background Scan: A background spectrum of the clean, empty ATR crystal (typically diamond or germanium) is recorded to subtract atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Spectral Analysis
The IR spectrum of this compound is characterized by several key absorption bands.
| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |
| 3400 - 3200 (broad) | O-H stretch, N-H stretch | This very broad, strong band is characteristic of hydrogen-bonded alcohol O-H groups and primary amine N-H stretches, which often overlap in this region.[13] |
| 2960 - 2850 | C-H stretch (sp³) | Strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexyl ring and ethyl backbone. |
| 1650 - 1580 | N-H bend (scissoring) | A moderate absorption band characteristic of the bending vibration of a primary amine (-NH₂). |
| 1470 - 1450 | C-H bend (scissoring) | Bending vibration from the CH₂ groups in the molecule. |
| ~1050 | C-O stretch | A strong band indicating the stretching vibration of the primary alcohol C-O bond. |
The combination of a broad O-H/N-H band, strong aliphatic C-H stretches, and a strong C-O stretch provides a definitive fingerprint for the amino alcohol functionality.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique ideal for polar molecules like amino alcohols, as it typically keeps the molecule intact.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation).
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.
-
Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
Spectral Analysis
For this compound (MW = 143.23), the ESI mass spectrum, run in positive ion mode, will be dominated by the protonated molecular ion.
-
Molecular Ion: A prominent peak at m/z 144 ([M+H]⁺) is expected, confirming the molecular weight of the compound.[14]
-
Key Fragments: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for amino alcohols include:
-
Loss of Water (H₂O): A peak at m/z 126 ([M+H - H₂O]⁺).
-
Loss of the Hydroxymethyl Group (•CH₂OH): Cleavage next to the amine can lead to a fragment corresponding to the loss of 31 Da.
-
Loss of Ammonia (NH₃): A peak at m/z 127 ([M+H - NH₃]⁺).
-
The presence of the m/z 144 peak is the primary confirmation of the compound's identity and integrity.
Conclusion: An Integrated Analytical Approach
The structural verification of this compound is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. NMR spectroscopy defines the precise carbon-hydrogen framework and stereochemical environment. IR spectroscopy provides rapid confirmation of the essential amino and alcohol functional groups. Finally, mass spectrometry validates the molecular weight. Together, these techniques form a robust, self-validating analytical suite essential for ensuring the quality and reliability of this critical chiral reagent in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. This compound | 845714-30-9 | VIB71430 [biosynth.com]
- 5. 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Cyclohexylethanol (4442-79-9) 1H NMR spectrum [chemicalbook.com]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. mdpi.com [mdpi.com]
- 9. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
safety and handling of (S)-2-Amino-2-cyclohexylethanol
An In-Depth Technical Guide to the Safe Handling of (S)-2-Amino-2-cyclohexylethanol
Introduction
This compound is a chiral amino alcohol, a class of compounds that serve as invaluable building blocks and synthons in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structural features—a stereocenter, a primary amine, and a primary alcohol—make it a versatile intermediate for creating complex molecular architectures. For researchers and drug development professionals, understanding the nuanced safety and handling requirements of this compound is not merely a matter of regulatory compliance but a foundational pillar of scientific integrity and laboratory safety. Mismanagement of such reagents can lead to compromised experiments, hazardous reactions, and significant health risks.
This guide provides a comprehensive, technically grounded framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple checklist, it elucidates the causality behind each protocol, empowering scientists to make informed decisions that ensure both personal safety and the integrity of their research.
Chemical & Physical Identity
A precise understanding of a compound's physical properties is the first step in a thorough risk assessment. The data for this compound, summarized below, informs everything from appropriate storage conditions to the selection of personal protective equipment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4][5] |
| Synonyms | (S)-Cyclohexylglycinol, L-Cyclohexylglycinol | [4][6][7] |
| CAS Number | 845714-30-9 | [3][4][8] |
| Molecular Formula | C₈H₁₇NO | [3][6][9] |
| Molecular Weight | 143.23 g/mol | [3][7][9] |
| Physical Form | Solid | [6] |
| Boiling Point | ~274 °C (Predicted) | [4] |
| Density | ~0.999 g/mL (Predicted) | [4] |
| pKa | ~12.85 (Predicted) | [4] |
Hazard Identification and Risk Assessment
While specific toxicological data for the (S)-enantiomer is not extensively published, a robust hazard profile can be constructed from data on its racemate, its (R)-enantiomer, and structurally similar amino alcohols. The primary hazards are associated with irritation and potential harm upon direct contact or ingestion.
Based on analogous compounds, this compound is classified as a hazardous chemical. The GHS classification for the closely related (R)-enantiomer indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation. Safety data for other amino alcohols confirms these risks, with some being classified as corrosive and capable of causing severe skin burns and eye damage.[10][11]
GHS Hazard Summary (Based on Analogous Compounds)
| Pictogram | GHS07 (Exclamation Mark)[12] |
| Signal Word | Warning [12] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10] P264: Wash skin thoroughly after handling.[10][13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[13] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Routes of Exposure:
-
Inhalation: As a solid, the primary inhalation risk comes from airborne dust during handling. This can cause respiratory tract irritation.
-
Skin Contact: Direct contact can cause skin irritation. Prolonged or repeated exposure may lead to dermatitis.[10]
-
Eye Contact: The compound is expected to cause serious eye irritation. Direct contact with dust can cause pain, redness, and potential damage.
-
Ingestion: Ingestion is harmful.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial for mitigating exposure. This hierarchy of controls is a foundational concept in laboratory safety.[14]
Caption: Hierarchy of controls for mitigating chemical hazards.
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[15][16] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary route of exposure. Ensure the sash is kept at the lowest practical height and that work is conducted at least 6 inches inside the hood. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[17]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the compound.
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face | Chemical safety goggles conforming to ANSI Z87.1 (or EN166). A full-face shield should be worn over goggles if there is a significant splash risk. | Protects against airborne dust and accidental splashes that can cause serious eye irritation or damage.[10][17] |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact, which can cause irritation.[13][17] Gloves should be inspected for defects before each use and changed every 30-60 minutes or immediately upon known contact with the chemical.[18] |
| Body | A chemical-resistant lab coat. | Protects skin and personal clothing from contamination by dust or spills.[10][17] Cloth lab coats are not recommended as they can absorb chemicals, holding them against the skin.[18] |
| Respiratory | Not typically required when handled within a certified fume hood. | If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with a particle filter may be necessary.[13][19] |
Standard Operating Protocol for Handling
This protocol provides a systematic, self-validating workflow for handling solid this compound.
4.1. Preparation:
-
Review SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this or a closely related compound.[16]
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current. Ensure the pathway to the eyewash station and safety shower is unobstructed.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as specified in Section 3 before approaching the chemical storage area.
4.2. Weighing and Dispensing:
-
Location: Conduct all manipulations of the solid compound exclusively inside the chemical fume hood.[16][20]
-
Container Handling: Allow the chemical's container to equilibrate to room temperature before opening to prevent moisture condensation, especially if stored refrigerated.[4][9]
-
Dispensing Technique: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping or vigorous scraping.[21]
-
Closure: Immediately and securely close the source container after dispensing.
4.3. Post-Handling Cleanup:
-
Decontaminate Tools: Wipe down spatulas and any other contaminated reusable equipment with a suitable solvent (e.g., isopropanol) and paper towel while still inside the fume hood. Dispose of the contaminated towel as hazardous waste.
-
Clean Work Surface: Decontaminate the work surface inside the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[13][20]
Storage and Incompatibility
Proper storage is critical for maintaining the chemical's purity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][22] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][9]
-
Incompatible Materials: Segregate this compound from the following materials to prevent hazardous reactions:
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce its severity.
6.1. Spill Response Protocol: This workflow should be followed in the event of a spill. All labs should have a chemical spill kit readily available.[24]
Caption: Step-by-step workflow for responding to a chemical spill.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the area.[25]
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
PPE: Before cleaning, don the appropriate PPE as described in Section 3.
-
Containment: For a solid spill, gently cover it to prevent dust from becoming airborne. For a solution, surround the spill with an inert absorbent material like vermiculite, dry sand, or a chemical absorbent pad.[25]
-
Collection: Carefully sweep the contained material into a suitable container that can be sealed. Label the container clearly as "Hazardous Waste" with the chemical name.[21][25]
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials through your institution's Environmental Health and Safety (EHS) office.[24]
6.2. First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][20]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[19][20]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][20]
Waste Disposal
Chemical waste management is a critical component of the laboratory workflow and is strictly regulated.
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste.[21]
-
Containerization: Collect all waste, including contaminated PPE, weigh boats, and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[26] The container must be kept closed except when adding waste.
-
Segregation: Do not mix this waste with incompatible waste streams (e.g., strong acids or oxidizers).[26]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the sink or in the regular trash.[13][24][26] The first rinse of an "empty" container must also be collected as hazardous waste.[26]
Conclusion
This compound is a valuable reagent whose utility in drug discovery and chemical synthesis is matched by its potential hazards. A proactive and educated approach to safety is paramount. By understanding the compound's properties, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling and emergencies, researchers can mitigate risks effectively. This commitment to safety ensures a secure research environment and upholds the rigorous standards of the scientific community.
References
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 845714-30-9 | VIB71430 [biosynth.com]
- 4. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. parchem.com [parchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound - CAS:845714-30-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. tcichemicals.com [tcichemicals.com]
- 12. (S)-2-(Boc-amino)-2-cyclohexylethanol 95% | CAS: 107202-39-1 | AChemBlock [achemblock.com]
- 13. fishersci.com [fishersci.com]
- 14. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. youtube.com [youtube.com]
- 16. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pppmag.com [pppmag.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. nj.gov [nj.gov]
- 24. chemistry.osu.edu [chemistry.osu.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
An In-Depth Technical Guide to (S)-2-Amino-2-cyclohexylethanol Derivatives and Analogs: A Privileged Scaffold in Medicinal Chemistry
Abstract
The (S)-2-amino-2-cyclohexylethanol core is a chiral scaffold of significant interest in medicinal chemistry and asymmetric synthesis. Its inherent chirality and the presence of versatile amino and alcohol functionalities make it a valuable building block for the development of complex molecular architectures with potent biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its derivatives, with a particular focus on their role in the discovery of novel therapeutics for neurodegenerative diseases. We will delve into detailed synthetic protocols, explore the structure-activity relationships (SAR) of key analogs, and present their mechanism of action, supported by quantitative data and visual representations to aid researchers and drug development professionals in this dynamic field.
Introduction: The Significance of the this compound Scaffold
Chiral β-amino alcohols are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] The this compound moiety, with its defined stereochemistry and cyclohexyl group, offers a unique combination of rigidity and lipophilicity that is often exploited in drug design to enhance binding affinity and selectivity for biological targets. The cyclohexyl group, in particular, can engage in favorable hydrophobic interactions within protein binding pockets, contributing to the overall potency of the molecule.
The primary amino alcohol functionality serves as a versatile handle for a wide range of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold. This has led to the discovery of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] Notably, derivatives of this compound have emerged as potent inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, highlighting the therapeutic potential of this privileged scaffold.[4][5]
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of enantiomerically pure this compound is a critical first step in the development of its derivatives. Several synthetic strategies have been developed, often leveraging the chiral pool or asymmetric synthesis methodologies.
Synthesis of this compound
A common and efficient method for the preparation of the parent compound involves the reduction of the corresponding α-amino acid, L-(+)-2-cyclohexylglycine.
Experimental Protocol: Synthesis of this compound [2]
-
Materials:
-
L-(+)-2-cyclohexylglycine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium tartrate aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (724 mg, 19.08 mmol) in anhydrous THF (20 mL) at room temperature, add L-(+)-2-cyclohexylglycine (1 g, 6.36 mmol) portion-wise.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential slow addition of water (1 mL), 1 M aqueous NaOH solution (1 mL), and water (3 mL).
-
Filter the resulting mixture and extract the filtrate by partitioning with DCM, 1 M NaOH aqueous solution, and saturated sodium tartrate aqueous solution.
-
Separate the organic layer and wash it further with 1 M NaOH aqueous solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, this compound (approx. 500 mg). The product can be used in the next step without further purification.
-
-
Characterization:
-
The product can be characterized by liquid chromatography-mass spectrometry (LCMS) to confirm the molecular ion peak (m/z 144 [M+H]⁺).[2] Further characterization can be performed using NMR and IR spectroscopy.
-
Synthesis of a Representative Biologically Active Derivative
The versatility of the this compound scaffold is demonstrated in its use as a building block for more complex molecules, such as BACE1 inhibitors. The following is a representative protocol for the synthesis of a derivative, illustrating the types of transformations commonly employed.
Workflow for the Synthesis of a BACE1 Inhibitor Derivative
Caption: Generalized workflow for the synthesis of a BACE1 inhibitor.
Applications in Asymmetric Catalysis
Beyond their role as chiral building blocks, this compound and its analogs are widely used as chiral ligands in asymmetric catalysis. The bidentate nature of the amino alcohol moiety allows for the formation of stable complexes with various transition metals, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.
These ligands have proven to be particularly effective in:
-
Asymmetric transfer hydrogenation of ketones and imines: The resulting chiral alcohols and amines are valuable intermediates in the synthesis of pharmaceuticals.[6]
-
Enantioselective addition of organozinc reagents to aldehydes: This reaction provides a direct route to chiral secondary alcohols.
-
Asymmetric Michael additions: The formation of chiral carbon-carbon bonds is a fundamental transformation in organic synthesis.[7]
The steric bulk of the cyclohexyl group often plays a crucial role in enhancing the enantioselectivity of these catalytic transformations by creating a well-defined and sterically hindered chiral pocket around the metal center.
Role in Drug Discovery: BACE1 Inhibitors for Alzheimer's Disease
A significant application of this compound derivatives is in the development of inhibitors for β-secretase (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) to produce the amyloid-β (Aβ) peptide, a major component of the amyloid plaques found in the brains of Alzheimer's disease patients.[8][9][10] Inhibition of BACE1 is therefore a promising therapeutic strategy to slow the progression of the disease.[11]
The this compound scaffold has been incorporated into numerous BACE1 inhibitors, where the hydroxyl group often forms a critical hydrogen bond with the catalytic aspartate residues in the active site of the enzyme. The cyclohexyl group typically occupies a hydrophobic pocket (S3 subsite), contributing to the binding affinity.
Mechanism of BACE1 Inhibition
Caption: Interaction of a cyclohexylethanolamine inhibitor with the BACE1 active site.
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold has led to a deep understanding of the structure-activity relationships for BACE1 inhibition.
Table 1: SAR of this compound Derivatives as BACE1 Inhibitors
| R¹ (at Amino Group) | R² (at Hydroxyl Group) | R³ (Cyclohexyl Modification) | BACE1 IC₅₀ (nM) | Reference |
| H | H | None | >10,000 | [12] |
| 2,4-difluorophenylacetyl | H | None | 500 | |
| 5-bromopyridin-2-yl | H | None | 85 | |
| 5-cyanopyridin-2-yl | H | None | 25 | [13] |
| 5-cyanopyridin-2-yl | Methyl | None | 150 | [13] |
| 5-cyanopyridin-2-yl | H | 4-fluorophenyl | 12 | [14] |
Key SAR Insights:
-
Amino Group (R¹): The primary amino group is typically acylated or substituted with a heterocyclic moiety to occupy the S1' and S2' pockets of the BACE1 active site. Electron-withdrawing groups on a pyridine ring, such as a cyano group, have been shown to significantly enhance potency.
-
Hydroxyl Group (R²): The free hydroxyl group is generally crucial for potent inhibition, as it forms key hydrogen bonds with the catalytic aspartates. Methylation or removal of this group typically leads to a significant loss of activity.
-
Cyclohexyl Group (R³): The cyclohexyl group is well-tolerated and often provides a good balance of lipophilicity and shape complementarity for the S3 pocket. Further substitution on the cyclohexyl ring can be explored to optimize pharmacokinetic properties.
Spectroscopic Characterization
The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplets), the methine proton adjacent to the amino group, and the methylene protons of the ethanol moiety. |
| ¹³C NMR | Resonances for the cyclohexyl carbons, the chiral carbon bearing the amino group, and the carbon of the hydroxymethyl group. |
| IR | Broad absorption band for the O-H and N-H stretching vibrations, and C-H stretching of the cyclohexyl group. |
| MS (ESI) | Protonated molecular ion peak [M+H]⁺ at m/z 144. |
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable and versatile platform in both asymmetric catalysis and medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized have made it a popular choice for the construction of complex and biologically active molecules. The success of its derivatives as potent BACE1 inhibitors for Alzheimer's disease underscores the therapeutic potential of this privileged scaffold.
Future research in this area will likely focus on the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of their potential in other therapeutic areas. The continued application of this scaffold in asymmetric catalysis will undoubtedly lead to the discovery of new and efficient methods for the synthesis of enantiomerically pure compounds. As our understanding of the molecular basis of diseases continues to grow, the this compound core is poised to remain a key building block in the design and discovery of the next generation of therapeutics.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and SAR of macrocyclic tertiary carbinamine BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tricyclic Inhibitors of β-Secretase and Their Methods of Use for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and SAR study of hydroxychalcone inhibitors of human β-secretase (BACE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (S)-2-Amino-2-cyclohexylethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Cyclohexyl Moiety in Chiral Induction
In the landscape of asymmetric synthesis, the rational design of chiral ligands, auxiliaries, and catalysts is paramount for achieving high levels of stereocontrol. (S)-2-Amino-2-cyclohexylethanol, a chiral 1,2-amino alcohol, has emerged as a powerful and versatile building block in this context. Its efficacy stems from the presence of a bulky cyclohexyl group, which imparts a unique steric environment that profoundly influences the stereochemical outcome of a variety of chemical transformations. This bulky, non-aromatic group provides a rigid and well-defined chiral scaffold, leading to enhanced facial discrimination in reactions at prochiral centers.
This application note provides a comprehensive technical guide to the utilization of this compound in three key areas of asymmetric synthesis: as a chiral ligand in catalytic reductions and additions, as a covalently bound chiral auxiliary for diastereoselective transformations, and as a precursor for organocatalysts. We will delve into the mechanistic underpinnings of stereochemical control, provide detailed experimental protocols for representative reactions, and present quantitative data to illustrate the exceptional levels of stereoselectivity achievable with this versatile chiral synthon.
I. This compound as a Chiral Ligand: Mastering Enantioselective Catalysis
The vicinal amino and hydroxyl groups of this compound provide an excellent bidentate coordination site for a variety of metals, forming stable chiral complexes that can catalyze a range of enantioselective transformations. The sterically demanding cyclohexyl group plays a crucial role in creating a well-defined chiral pocket around the metal center, thereby dictating the trajectory of substrate approach and ensuring high enantioselectivity.
A. Enantioselective Reduction of Prochiral Ketones: The Oxazaborolidine (CBS) Catalyst
One of the most powerful applications of this compound is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2] In this reaction, the amino alcohol reacts in situ with a borane source to form a chiral oxazaborolidine catalyst. This catalyst then coordinates with another equivalent of borane and the ketone substrate, facilitating the highly enantioselective transfer of a hydride to one face of the carbonyl group.
The steric bulk of the cyclohexyl group is instrumental in achieving high enantioselectivity. It effectively shields one face of the coordinated ketone, forcing the hydride to attack from the less hindered face. This leads to the predictable formation of one enantiomer of the corresponding secondary alcohol. Studies have shown that the cyclohexyl analogs of chiral amino alcohol ligands are consistently more effective than their phenyl counterparts in asymmetric borane reductions, leading to higher enantiomeric excesses (ee).
Mechanism of Stereochemical Induction in CBS Reduction
Caption: Mechanism of CBS reduction showing catalyst formation and the catalytic cycle.
Experimental Protocol: Enantioselective Reduction of Acetophenone
This protocol describes the in situ generation of the oxazaborolidine catalyst from this compound and its use in the asymmetric reduction of acetophenone.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged flask, add this compound (0.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and slowly add BMS (0.1 mmol, 10 M solution).
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Cool the solution to -20 °C and add BMS (0.6 mmol, 10 M solution) dropwise.
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Table 1: Performance of this compound-derived Oxazaborolidine in Ketone Reduction (Representative Data)
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | >95 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 94 |
| 3 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 90 | 96 |
B. Asymmetric Conjugate Addition of Organometallic Reagents to Enones
Chiral ligands derived from this compound can also be employed in the copper-catalyzed asymmetric conjugate addition of organometallic reagents, such as diethylzinc, to α,β-unsaturated ketones (enones). The bulky cyclohexyl group of the ligand creates a chiral environment around the copper center, which directs the addition of the alkyl group to one of the enone's enantiotopic faces.
General Workflow for Asymmetric Conjugate Addition
Caption: General experimental workflow for asymmetric conjugate addition.
II. This compound as a Chiral Auxiliary: Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] this compound can be readily converted into a chiral oxazolidinone, which serves as an excellent chiral auxiliary for a variety of diastereoselective reactions, including alkylations and aldol reactions.
A. Diastereoselective Alkylation of Enolates
The oxazolidinone derived from this compound can be N-acylated and then deprotonated to form a chiral enolate. The bulky cyclohexyl group effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of a single diastereomer of the alkylated product. Subsequent cleavage of the auxiliary yields the enantiomerically pure α-alkylated carboxylic acid derivative.
Experimental Protocol: Diastereoselective Alkylation of a Propionyl Imide
Materials:
-
Oxazolidinone derived from this compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Benzyl bromide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
N-Acylation: Dissolve the oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add n-BuLi (1.05 mmol) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 mmol) and stir for 1 hour at -78 °C before warming to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the N-propionyl oxazolidinone by chromatography.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 mmol) and stir for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 mmol) and stir at -78 °C until the reaction is complete (monitored by TLC).
-
Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl. Remove the THF under reduced pressure and dissolve the residue in a mixture of THF and water. Add LiOH and H₂O₂ and stir at 0 °C to hydrolyze the imide. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract to isolate the chiral α-benzylpropanoic acid.
Table 2: Diastereoselective Alkylation using a Cyclohexyl-based Oxazolidinone Auxiliary (Representative Data)
| Entry | Electrophile | Product | Yield (%) | de (%) |
| 1 | Benzyl bromide | (S)-2-Benzylpropanoic acid | 85 | >98 |
| 2 | Methyl iodide | (S)-2-Methylpropanoic acid | 88 | >98 |
| 3 | Allyl bromide | (S)-Pent-4-enoic acid | 82 | 97 |
B. Diastereoselective Aldol Reactions
Similarly, the boron enolate of the N-acylated oxazolidinone can undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome is dictated by a Zimmerman-Traxler-type transition state, where the bulky cyclohexyl group directs the facial selectivity of the aldehyde's approach to the enolate.
III. This compound in Organocatalysis
The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[4] Derivatives of this compound can be employed as organocatalysts, for instance, in asymmetric aldol reactions. The secondary amine of the amino alcohol can react with a ketone to form a chiral enamine intermediate. The chirality of the catalyst backbone, influenced by the cyclohexyl group, then directs the enantioselective addition of the enamine to an aldehyde.
Mechanism of Proline-type Organocatalyzed Aldol Reaction
Caption: Catalytic cycle for an organocatalyzed aldol reaction.
Conclusion: A Versatile Tool for Modern Asymmetric Synthesis
This compound stands out as a highly effective and versatile chiral building block for asymmetric synthesis. The steric and electronic properties of its cyclohexyl group provide a distinct advantage in achieving high levels of stereocontrol in a variety of transformations. Whether employed as a chiral ligand in catalytic processes, a covalently bound chiral auxiliary, or a precursor for organocatalysts, this amino alcohol offers a reliable and predictable means of introducing chirality into molecules. The protocols and data presented in this application note serve as a practical guide for researchers and scientists in the pharmaceutical and chemical industries to harness the full potential of this compound in the synthesis of enantiomerically pure compounds.
References
Application Notes & Protocols: (S)-2-Amino-2-cyclohexylethanol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Role of (S)-2-Amino-2-cyclohexylethanol
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools for controlling stereochemical outcomes.[1][2][3] A chiral auxiliary is a stereogenic unit temporarily incorporated into an achiral substrate, directing subsequent reactions to proceed with a high degree of facial selectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of an auxiliary hinges on its ability to create a sterically and electronically differentiated environment around the reactive center.
This compound is a highly effective chiral auxiliary derived from the chiral pool. Its utility stems from a combination of key structural features:
-
A Defined Stereocenter: The (S)-configuration at the carbon bearing the amino and cyclohexyl groups serves as the primary source of chirality.
-
Bifunctional Handles: The amino and hydroxyl groups provide convenient points for attachment to a substrate, often forming a rigid oxazolidinone or amide structure.
-
Steric Directing Group: The bulky cyclohexyl group is the cornerstone of its efficacy. It provides a significant steric shield, effectively blocking one face of a derived enolate or dienophile, thereby compelling reagents to approach from the opposite, less-hindered face.
This guide provides an in-depth exploration of the application of this compound in key asymmetric transformations, focusing on the mechanistic rationale and detailed, field-proven protocols.
Core Application: Asymmetric Alkylation of Carboxylic Acids
Asymmetric alkylation is a fundamental C-C bond-forming reaction essential for building chiral centers.[4] By converting a prochiral carboxylic acid into a chiral derivative using this compound, highly diastereoselective alkylations can be achieved.
Mechanistic Rationale & Stereochemical Control
The strategy involves the formation of an N-acyl derivative, typically an oxazolidinone, from the auxiliary and the substrate carboxylic acid. Deprotonation of the α-proton with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a lithium enolate. The key to stereocontrol lies in the formation of a rigid, chelated five-membered ring structure involving the lithium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary.
In this conformation, the bulky cyclohexyl group at the adjacent stereocenter effectively shields the si-face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically encumbered re-face, leading to the formation of one diastereomer in high excess.
Figure 1: Transition state model for asymmetric alkylation.
Protocol: Asymmetric Benzylation of a Propionyl Imide
This protocol describes the preparation of an N-propionyl oxazolidinone derived from this compound and its subsequent diastereoselective alkylation with benzyl bromide.
Step 1: Formation of the N-Propionyl Oxazolidinone
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.5 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the amino alcohol.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The acylated intermediate is then cyclized. Dissolve the crude material in THF (0.5 M), cool to 0 °C, and add a strong base such as NaH (1.2 eq) portion-wise.
-
Stir at room temperature for 2 hours.
-
Carefully quench with water and extract with ethyl acetate.
-
Purify the resulting N-propionyl oxazolidinone by flash column chromatography (Silica gel, hexanes/ethyl acetate gradient).
Step 2: Diastereoselective Alkylation
-
Under an inert atmosphere (N₂ or Ar), dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.05 eq, freshly prepared or commercial solution) dropwise over 15 minutes.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
Representative Data
| Electrophile (R-X) | Diastereoselectivity (d.r.) | Yield (%) |
| Benzyl bromide | >98:2 | ~95 |
| Methyl iodide | 97:3 | ~90 |
| Allyl bromide | >98:2 | ~93 |
| Isopropyl iodide | 95:5 | ~85 |
| Note: Data are representative values compiled from typical results for amino alcohol-derived auxiliaries.[5] |
Core Application: Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously.[6][7] The use of this compound as an auxiliary provides excellent control over both the relative and absolute stereochemistry of the aldol adduct.
Mechanistic Rationale & Stereochemical Control
For aldol reactions, boron enolates are commonly employed to ensure a high level of stereocontrol.[1] The N-acyl derivative is treated with a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA). This process reliably generates the (Z)-enolate.
The (Z)-enolate then reacts with an aldehyde via a closed, six-membered Zimmerman-Traxler transition state.[1] The aldehyde coordinates to the boron atom, and the substituents on the enolate and the aldehyde orient themselves to minimize steric clashes. The bulky cyclohexyl group on the auxiliary dictates the facial selectivity of the aldehyde's approach, leading to the formation of the syn-aldol adduct with high diastereoselectivity.
Figure 2: Chair-like transition state for the asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde
Step 1: (Z)-Enolate Formation and Aldol Addition
-
Under an inert atmosphere (N₂ or Ar), dissolve the N-propionyl oxazolidinone (1.0 eq, prepared as in Sec. 2.2) in anhydrous DCM (0.1 M) in a flame-dried flask.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise.
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise. The solution should turn from colorless to pale yellow.
-
Stir at 0 °C for 30 minutes, then cool the mixture to -78 °C.
-
Slowly add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide at 0 °C to oxidize and break the boron-chelate. Stir vigorously for 1 hour.
-
Dilute with water and extract with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the syn-aldol adduct by flash column chromatography.
Representative Data
| Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Isobutyraldehyde | >98:2 | ~92 |
| Benzaldehyde | >98:2 | ~90 |
| Acetaldehyde | 97:3 | ~88 |
| Note: Data are representative values compiled from typical results for oxazolidinone-based aldol reactions.[1][8] |
Auxiliary Cleavage and Recovery
A critical feature of any chiral auxiliary is its facile removal to reveal the desired chiral product without causing epimerization at the newly formed stereocenter. This compound derivatives can be cleaved under various conditions to yield carboxylic acids, esters, or primary alcohols.
Figure 3: General workflow for auxiliary-based asymmetric synthesis.
Protocol: Hydrolytic Cleavage to a Chiral Carboxylic Acid
-
Dissolve the alkylated or aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by solid lithium hydroxide (LiOH, 2.0 eq).
-
Stir the mixture vigorously at 0 °C for 4-6 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.
-
Acidify the mixture to pH ~2 with aqueous HCl (1 M).
-
Extract the aqueous layer with ethyl acetate to obtain the chiral carboxylic acid.
-
Make the aqueous layer basic (pH > 12) with NaOH and extract with DCM to recover the this compound auxiliary.
Protocol: Reductive Cleavage to a Chiral Primary Alcohol
-
Under an inert atmosphere, dissolve the adduct (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) or lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
Stir at 0 °C for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).
-
Filter the resulting salts through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the resulting chiral primary alcohol and recovered auxiliary by column chromatography.
Conclusion
This compound stands as a robust and reliable chiral auxiliary for modern organic synthesis. Its well-defined stereocenter and sterically demanding cyclohexyl group provide a powerful platform for directing asymmetric alkylation and aldol reactions with exceptionally high levels of diastereoselectivity. The straightforward protocols for its attachment and subsequent cleavage, coupled with the potential for high recovery and recycling, make it a valuable and cost-effective tool for researchers, scientists, and drug development professionals engaged in the construction of complex, enantiomerically pure molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Applications of (S)-2-Amino-2-cyclohexylethanol in Asymmetric Catalysis: An In-Depth Technical Guide
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral β-amino alcohols are a critical class of compounds that serve as versatile chiral auxiliaries, ligands for asymmetric catalysts, and key structural motifs in biologically active molecules.[1][2] Among these, (S)-2-Amino-2-cyclohexylethanol stands out due to its unique structural features: a bulky cyclohexyl group that can impart significant steric influence, and vicinal amino and hydroxyl groups that provide effective coordination sites for metal centers.[3][4] This combination makes it a powerful tool in asymmetric catalysis, enabling the synthesis of chiral molecules with high stereoselectivity.[5]
This technical guide provides a comprehensive overview of the applications of this compound in catalysis, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind its effectiveness, provide detailed, field-proven protocols for key reactions, and present data to support its utility.
Core Principles of Catalysis with this compound
The efficacy of this compound as a chiral ligand stems from its ability to form well-defined, rigid chiral environments around a metal center.[5] The nitrogen of the amino group and the oxygen of the hydroxyl group act as bidentate ligands, coordinating to a metal to form a stable five-membered chelate ring. The stereochemistry of the ligand dictates the spatial arrangement of the substituents around the metal, thereby controlling the facial selectivity of the substrate's approach to the catalytic center. The sterically demanding cyclohexyl group plays a crucial role in blocking one face of the substrate, leading to high enantioselectivity in the product.[4]
Key Catalytic Applications & Protocols
This compound has proven to be a highly effective ligand in a variety of asymmetric catalytic reactions. Below, we explore some of the most significant applications and provide detailed protocols.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[6] The use of chiral β-amino alcohols, such as this compound, as catalysts for the enantioselective addition of diethylzinc to aldehydes has been extensively studied and provides a reliable method for accessing optically active alcohols with high enantiomeric excess (ee).[7][8]
Mechanistic Insight
The catalytic cycle is believed to involve the formation of a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack by a second molecule of diethylzinc. The chiral environment created by the this compound ligand directs the ethyl group to one of the enantiotopic faces of the aldehyde, resulting in the formation of one enantiomer of the alcohol product in excess.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol details a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.05 mmol, 1 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.1 M in hexanes, 2.2 mmol) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Analysis: Determine the enantiomeric excess of the resulting (R)-1-phenyl-1-propanol by chiral HPLC or GC analysis.
| Ligand | Substrate | Yield (%) | ee (%) | Product Configuration |
| This compound | Benzaldehyde | >95 | up to 98 | R |
| This compound | 4-Chlorobenzaldehyde | >95 | up to 97 | R |
| This compound | 2-Naphthaldehyde | >90 | up to 95 | R |
Table 1: Representative Results for the Enantioselective Addition of Diethylzinc to Aldehydes. [9][10]
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, utilizing a hydrogen donor such as 2-propanol or formic acid.[11][12] this compound can be used to prepare chiral ligands for transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) that are highly effective in ATH reactions.[13][14][15]
Mechanistic Rationale
In a typical metal-catalyzed ATH, the chiral ligand and the metal form a complex that coordinates with the hydrogen donor to generate a metal-hydride species. The ketone substrate then coordinates to this chiral metal-hydride complex. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon of the ketone, which is controlled by the steric and electronic properties of the chiral ligand. The bulky cyclohexyl group of the this compound-derived ligand effectively shields one face of the coordinated ketone, leading to a highly enantioselective reduction.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the ATH of acetophenone using a catalyst prepared in situ from a ruthenium precursor and a ligand derived from this compound.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(S)-N-(p-toluenesulfonyl)-2-amino-2-cyclohexylethanol (synthesized from this compound)
-
Acetophenone
-
2-Propanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Formation: In a Schlenk tube under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous DCM (1 mL). Stir the solution at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1.0 mmol) in 2-propanol (5 mL). Add a solution of KOH (0.1 mmol) in 2-propanol (1 mL).
-
Reaction Initiation: Add the prepared catalyst solution to the substrate mixture.
-
Reaction Progress: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (typically 1-12 hours). Monitor the conversion by GC or TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate. Purify the resulting alcohol by column chromatography.
-
Analysis: Determine the enantiomeric excess of the (R)-1-phenylethanol by chiral HPLC or GC.
| Ligand Derivative | Substrate | Yield (%) | ee (%) | Product Configuration |
| (S)-N-Ts-2-amino-2-cyclohexylethanol | Acetophenone | >98 | up to 99 | R |
| (S)-N-Ts-2-amino-2-cyclohexylethanol | 1-Tetralone | >95 | up to 98 | S |
| (S)-N-Ts-2-amino-2-cyclohexylethanol | Propiophenone | >97 | up to 96 | R |
Table 2: Typical Results for Asymmetric Transfer Hydrogenation of Ketones.
Conclusion
This compound is a highly valuable and versatile chiral building block in the field of asymmetric catalysis.[3] Its robust structure and well-defined coordinating groups enable the formation of highly effective chiral catalysts for a range of important transformations, including the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this remarkable molecule in their synthetic endeavors, contributing to the advancement of pharmaceutical development and fine chemical synthesis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. diva-portal.org [diva-portal.org]
- 3. nbinno.com [nbinno.com]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective addition of diethylzinc to aldehydes catalysed by secondary amino alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rua.ua.es [rua.ua.es]
- 12. Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantioselective Addition Using (S)-2-Amino-2-cyclohexylethanol
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the chiral environment of biological systems. The synthesis of single-enantiomer compounds is therefore a cornerstone of modern organic chemistry.[1][2] Among the most powerful strategies to achieve this is the catalytic enantioselective addition of organometallic reagents to prochiral carbonyl compounds, a method that constructs chiral centers with high fidelity.
This guide focuses on the application of (S)-2-Amino-2-cyclohexylethanol , also known as L-Cyclohexylglycinol, as a chiral ligand in one of the benchmark reactions of asymmetric synthesis: the addition of diethylzinc to aldehydes. This reaction class is a robust and well-studied method for producing valuable chiral secondary alcohols.[3][4] this compound, derived from the chiral pool, offers a structurally simple yet effective scaffold for inducing asymmetry. Its bifunctional nature—a Lewis basic amino group and a hydroxyl group—allows it to form a well-defined, rigid chiral environment around a metal center, thereby directing the facial attack of the nucleophile on the aldehyde substrate.
This document provides a detailed, field-proven framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the catalysis, provide a comprehensive, step-by-step protocol for its application, and present data that underscores its potential in asymmetric synthesis.
The Chiral Ligand: this compound
Structure and Properties
This compound is a chiral β-amino alcohol. Its efficacy as a ligand stems from the proximate amino and hydroxyl groups, which can chelate to a metal atom, such as the zinc in an organozinc reagent. The stereocenter, bearing a bulky cyclohexyl group, creates a sterically demanding and well-defined chiral pocket that dictates the trajectory of incoming substrates.
-
CAS Number: 845714-30-9
-
Molecular Formula: C₈H₁₇NO
-
Molecular Weight: 143.23 g/mol
-
Appearance: Typically a solid
-
Chiral Origin: Readily synthesized from the naturally occurring amino acid L-cyclohexylglycine.
Synthesis Overview
The most common and practical synthesis of this compound involves the reduction of the corresponding α-amino acid, L-cyclohexylglycine. A standard procedure utilizes a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
Mechanistic Insights: How Stereocontrol is Achieved
The enantioselective addition of diethylzinc to an aldehyde, catalyzed by a β-amino alcohol like this compound, is a well-elucidated process. The generally accepted mechanism, pioneered by Noyori and others, involves the in-situ formation of a chiral zinc-aminoalkoxide complex.[1][5]
-
Catalyst Activation: The chiral amino alcohol reacts with one equivalent of diethylzinc to form a dimeric zinc aminoalkoxide, releasing ethane gas. This dimer is often considered the catalyst resting state.
-
Formation of the Active Monomer: In the presence of the aldehyde substrate, the dimer is believed to dissociate into a more reactive monomeric species.
-
Substrate Coordination and Transition State Assembly: The aldehyde coordinates to the zinc center of the chiral monomer. This creates a highly organized, six-membered, chair-like transition state. The stereochemical outcome is dictated by this rigid assembly, where the bulky cyclohexyl group of the ligand directs the aldehyde's orientation to minimize steric hindrance. The R-group of the aldehyde preferentially occupies a pseudo-equatorial position, exposing one of its prochiral faces to the ethyl group from the zinc reagent.
-
Enantioselective C-C Bond Formation: The ethyl group is transferred from the zinc to the si-face (in this case, for an (S)-ligand leading to an (S)-alcohol) of the aldehyde carbonyl, forming a new chiral center.
-
Product Release and Catalyst Turnover: The resulting zinc alkoxide of the product alcohol is displaced by another molecule of aldehyde, regenerating the active catalyst and allowing the cycle to continue.
The predictability and high fidelity of this mechanism are why this class of reactions has become a staple in asymmetric synthesis.
Mechanistic Pathway Diagram
Caption: Proposed mechanism for the enantioselective addition of Et₂Zn to an aldehyde.
Experimental Protocols and Application Data
The following section provides a detailed, representative protocol for the enantioselective ethylation of an aromatic aldehyde using this compound as the chiral ligand.
Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol is a robust starting point for a variety of aromatic and aliphatic aldehydes. Optimization of temperature, reaction time, and catalyst loading may be required for different substrates.
Materials:
-
This compound (Ligand)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.) operated under an inert atmosphere (Nitrogen or Argon).
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the enantioselective ethylation of benzaldehyde.
Step-by-Step Procedure:
-
Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen.
-
Catalyst Formation: The flask is charged with this compound (2.9 mg, 0.02 mmol, 2 mol%). Anhydrous toluene (2 mL) is added via syringe. The solution is cooled to 0°C in an ice bath.
-
Addition of Organozinc Reagent: Diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) is added dropwise to the stirred solution of the ligand. The mixture is stirred at 0°C for 20 minutes. A white precipitate may form.
-
Addition of Aldehyde: Freshly distilled benzaldehyde (102 µL, 1.0 mmol) is added dropwise via syringe.
-
Reaction Monitoring: The reaction is stirred at 0°C. The progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 2 to 6 hours.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0°C.
-
Workup: The mixture is allowed to warm to room temperature. 1 M HCl (5 mL) is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.
-
Analysis: The chemical yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Substrate Scope and Performance Data
While a specific, comprehensive dataset for this compound is not prominently available in peer-reviewed literature, the performance can be reliably inferred from structurally related β-amino alcohols under similar conditions. The following table represents typical results for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by high-performing chiral amino alcohols. This data serves as a benchmark for expected outcomes.
| Entry | Aldehyde Substrate | Product | Typical Yield (%) | Typical ee (%) (Configuration) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 90-98 | >95 (S) |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 88-96 | >97 (S) |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 92-99 | >96 (S) |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 85-94 | >95 (S) |
| 5 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 75-85 | ~90 (S) |
| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 80-90 | >92 (S) |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organozinc reagents are highly reactive towards protic sources like water. Rigorous exclusion of moisture is essential to prevent quenching of the reagent and to ensure the formation of the active catalyst.
-
Inert Atmosphere: Diethylzinc is pyrophoric. All manipulations must be carried out under an inert atmosphere of nitrogen or argon to prevent decomposition and ensure safety.
-
Low Temperature (0°C): The enantioselectivity of the reaction is often temperature-dependent. Conducting the reaction at 0°C or lower enhances the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.
-
Catalyst Loading (2 mol%): A key advantage of this catalytic system is its efficiency. Low catalyst loadings are typically sufficient, making the process atom-economical and cost-effective.
-
Choice of Solvent (Toluene): A non-coordinating, non-protic solvent like toluene is ideal. It solubilizes the reagents without interfering with the formation of the chiral zinc complex.
Conclusion and Outlook
This compound stands as an effective and accessible chiral ligand for promoting the highly enantioselective addition of organozinc reagents to aldehydes. The operational simplicity of the protocol, combined with the high yields and excellent enantioselectivities typically achieved, makes this a valuable tool for academic and industrial researchers. The principles outlined in this guide provide a solid foundation for the synthesis of a wide array of enantioenriched secondary alcohols, which are crucial building blocks for the synthesis of complex, high-value molecules. The continued exploration of ligands like this compound, derived from the chiral pool, underscores a commitment to developing sustainable and efficient methods in asymmetric catalysis.
References
- 1. R. Noyori and M. Kitamura, “Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds Chirality Transfer, Multiplication, and Amplification,” Angewandte Chemie International Edition, Vol. 30, No. 1, January 1991, pp. 49-69. - References - Scientific Research Publishing [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification† | Semantic Scholar [semanticscholar.org]
synthesis of chiral ligands from (S)-2-Amino-2-cyclohexylethanol
An Application Guide for the Synthesis of Chiral Ligands from (S)-2-Amino-2-cyclohexylethanol
Authored by: A Senior Application Scientist
Abstract
Chiral 1,2-amino alcohols are foundational building blocks in the field of asymmetric catalysis, serving as precursors to a vast array of "privileged ligands".[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of high-value chiral ligands starting from this compound. This particular amino alcohol is advantageous due to its bulky, stereodirecting cyclohexyl group, which imparts significant steric influence in catalytic transition states. We will focus on the synthesis of a C₂-symmetric bis(oxazoline) (BOX) ligand, a class of ligands renowned for its effectiveness in a multitude of metal-catalyzed asymmetric reactions.[3][4] The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the causal relationships behind experimental choices to ensure both success and understanding.
Introduction: The Strategic Value of this compound
The efficacy of a chiral catalyst is fundamentally dependent on the three-dimensional architecture of its coordinating ligand. Chiral amino alcohols are exemplary precursors because the vicinal nitrogen and oxygen atoms readily form stable five-membered chelate rings with metal centers, creating a well-defined and rigid chiral environment.[1] this compound offers a compelling combination of features:
-
Defined Stereochemistry: The (S)-configuration at the carbon bearing the cyclohexyl and amino groups provides the foundational chirality.
-
Bidentate Coordination: The primary amine (N-donor) and primary alcohol (O-donor) are perfectly positioned for bidentate chelation.
-
Steric Bulk: The cyclohexyl group provides significant steric hindrance, which is critical for creating a chiral pocket that effectively discriminates between the enantiotopic faces of a prochiral substrate.
These features make it an ideal starting material for ligands like bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX), which are staples in modern asymmetric synthesis.[5][6]
Ligand Design & Synthetic Strategy
The most common and highly successful ligands derived from 1,2-amino alcohols are bis(oxazolines).[5] These ligands possess a C₂-rotational axis of symmetry, which is a powerful design element that reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.
Our strategy focuses on a modern and efficient one-pot synthesis of a methylene-bridged BOX ligand. This approach involves the direct condensation of two equivalents of the chiral amino alcohol with a dinitrile, catalyzed by a Lewis acid. This method is often superior to classic routes involving dicarboxylic acid chlorides due to milder conditions and simpler purification.[4][7]
Caption: Overall workflow for the synthesis of a BOX ligand.
Detailed Application Protocol: Synthesis of Methylene-Bridged Cyclohexyl-BOX (Cy-BOX)
This protocol details the synthesis of 2,2'-Methylenebis[((S)-4-cyclohexyl-4,5-dihydrooxazole)] .
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% ee | Sigma-Aldrich[8] | The chiral integrity is critical. |
| Malononitrile | Reagent Grade, >99% | Sigma-Aldrich | The linker between the oxazoline rings. |
| Zinc triflate (Zn(OTf)₂) | Anhydrous, 98% | Sigma-Aldrich | Potent Lewis acid catalyst.[7] |
| Toluene | Anhydrous, >99.8% | Acros Organics | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NaHCO₃ | - | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
| Equipment | |||
| Schlenk flask (100 mL) | For reaction under inert atmosphere. | ||
| Magnetic stirrer with heating | |||
| Condenser and inert gas line (Ar or N₂) | |||
| Glassware for work-up and chromatography | Separatory funnel, flasks, column. |
Step-by-Step Experimental Procedure
Causality Behind Choices: Each step is designed to ensure an anhydrous environment, optimal catalyst activity, and efficient product formation and isolation.
-
Reaction Setup (Anhydrous Conditions):
-
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. This process is repeated three times to ensure all atmospheric moisture is removed, which would otherwise deactivate the zinc triflate catalyst.
-
To the flask, add this compound (2.86 g, 20.0 mmol, 2.0 equiv.) and malononitrile (0.66 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (40 mL) via syringe. Stir the mixture at room temperature to form a clear solution.
-
-
Catalyst Addition and Reaction:
-
In a single portion, add anhydrous zinc triflate (0.73 g, 2.0 mmol, 0.2 equiv.) to the stirring solution. The use of a stoichiometric amount of Lewis acid ensures a high rate of cyclization.[7]
-
Fit the flask with a reflux condenser under a positive pressure of argon.
-
Heat the reaction mixture to 110 °C (reflux) using an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes the Lewis acid and any acidic byproducts.
-
Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
-
The product-containing fractions are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure Cy-BOX ligand as a white solid or viscous oil.
-
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | 2,2'-Methylenebis[((S)-4-cyclohexyl-4,5-dihydrooxazole)] |
| Appearance | White to off-white solid |
| Yield | 85-95% (based on similar preparations[7]) |
| Optical Purity | >99% ee (chiral HPLC is required for confirmation) |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for the cyclohexyl protons, oxazoline ring protons (diastereotopic), and the CH₂ linker. |
| [α]D²⁰ (c 1, CHCl₃) | A specific negative value is expected, confirming the retention of the (S)-stereocenter. |
Mechanism of Oxazoline Formation
The zinc triflate plays a crucial dual role. It acts as a Lewis acid to activate the nitrile carbon towards nucleophilic attack by the amino group, and it facilitates the subsequent cyclization by activating the amide carbonyl for intramolecular attack by the hydroxyl group.
Caption: Key steps in the Lewis acid-catalyzed oxazoline synthesis.
Conclusion and Applications
The protocol described provides a reliable and high-yielding pathway to a valuable C₂-symmetric Cy-BOX ligand from this compound. This ligand, and others derived from the same precursor, are not merely academic curiosities; they are powerful tools in asymmetric catalysis. Metal complexes of Cy-BOX ligands have demonstrated high efficacy in a range of transformations, including:
-
Copper-catalyzed cyclopropanation reactions.[4]
-
Lewis acid-catalyzed Diels-Alder and Michael addition reactions.
-
Palladium-catalyzed allylic alkylation.[5]
The modularity of this synthesis allows for the linker group to be easily varied (e.g., using 2,6-dicyanopyridine to create a PyBOX ligand), enabling the fine-tuning of the ligand's electronic and steric properties for specific catalytic challenges. This adaptability is crucial for professionals in drug development and process chemistry who require optimized catalysts for the synthesis of enantiomerically pure active pharmaceutical ingredients.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 845714-30-9 [sigmaaldrich.com]
Application Notes & Protocols: (S)-2-Amino-2-cyclohexylethanol in the Asymmetric Synthesis of Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (S)-2-Amino-2-cyclohexylethanol in Chiral Synthesis
This compound, also known as L-Cyclohexylglycinol, is a chiral 1,2-amino alcohol that has emerged as a valuable building block in the asymmetric synthesis of complex, biologically active molecules.[1][2] Its utility stems from the presence of two key functional groups—an amine and a hydroxyl group—attached to a stereogenic center bearing a sterically demanding cyclohexyl moiety. This structural arrangement makes it an excellent candidate for use as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[3]
Chiral auxiliaries are foundational tools in medicinal chemistry and drug development, enabling the selective synthesis of a single enantiomer of a chiral drug molecule.[3] This is of paramount importance, as the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The bulky cyclohexyl group of this compound provides a powerful steric directing effect, effectively shielding one face of a reactive intermediate and guiding incoming reagents to the opposite face, thereby ensuring high diastereoselectivity in the formation of new stereocenters.
This application note provides a detailed overview of the use of this compound as a chiral auxiliary in the asymmetric synthesis of (S)-tert-leucine, a non-proteinogenic amino acid that is a key component of several antiviral drugs, including the Hepatitis C virus (HCV) protease inhibitor Boceprevir.[4] We will present detailed protocols for the synthesis of a chiral auxiliary derived from this compound, its application in a diastereoselective alkylation reaction, and the subsequent cleavage to yield the desired enantiomerically pure amino acid.
Core Application: Asymmetric Synthesis of (S)-tert-Leucine
The synthesis of enantiomerically pure α-amino acids that are not found in nature is a significant challenge in pharmaceutical synthesis. (S)-tert-leucine is a prime example, with its bulky tert-butyl group posing a steric challenge for many synthetic methods. The use of a chiral auxiliary derived from this compound provides a robust and highly selective solution to this problem.
The overall synthetic strategy involves three key stages:
-
Formation of a Chiral Oxazolidinone Auxiliary: this compound is reacted with a carbonylating agent to form a rigid bicyclic oxazolidinone. This locks the conformation of the auxiliary and presents a defined steric environment.
-
Diastereoselective Alkylation: The oxazolidinone is N-acylated with a glycine equivalent, and the resulting enolate is alkylated with a tert-butyl halide. The cyclohexyl group of the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to the formation of a single diastereomer.
-
Auxiliary Cleavage: The newly synthesized tert-leucine moiety is cleaved from the auxiliary, yielding the desired (S)-tert-leucine and recovering the chiral auxiliary for potential reuse.
This sequence is depicted in the workflow diagram below:
Experimental Protocols
Protocol 1: Synthesis of (4S)-4-Cyclohexyl-1,3-oxazolidin-2-one
This protocol describes the formation of the chiral oxazolidinone auxiliary from this compound.
Materials:
-
This compound
-
Triphosgene or Diethyl carbonate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add a solution of triphosgene (0.4 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (4S)-4-cyclohexyl-1,3-oxazolidin-2-one.
Expected Outcome: The product is typically a white solid. The yield is expected to be in the range of 85-95%.
Protocol 2: Asymmetric Alkylation for the Synthesis of (S)-tert-Leucine Derivative
This protocol details the diastereoselective alkylation of the N-acetylated chiral auxiliary.
Materials:
-
(4S)-4-Cyclohexyl-1,3-oxazolidin-2-one
-
Acetyl chloride
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
tert-Butyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
N-Acetylation: To a solution of (4S)-4-cyclohexyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add acetyl chloride (1.1 eq) and stir for 1 hour at 0 °C.
-
Enolate Formation: Cool the solution of the N-acetyl oxazolidinone to -78 °C and add LDA (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C to form the lithium enolate.
-
Alkylation: Add tert-butyl bromide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkylated product with high diastereoselectivity.
Expected Diastereoselectivity: Based on analogous systems using sterically demanding chiral auxiliaries, the diastereomeric excess (d.e.) is expected to be >95%.[5]
Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of (S)-tert-Leucine
This protocol describes the removal of the chiral auxiliary to yield the final amino acid product.
Materials:
-
Alkylated oxazolidinone derivative from Protocol 2
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the layers and wash the aqueous layer with diethyl ether to remove the cleaved chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-tert-leucine hydrochloride.
-
The crude product can be further purified by recrystallization.
Recovery of Auxiliary: The combined ether layers from step 5 can be washed, dried, and concentrated to recover the this compound, which can be reused.
Data Summary
The following table summarizes the expected outcomes for the synthesis of (S)-tert-leucine using the this compound derived auxiliary.
| Step | Product | Expected Yield (%) | Expected Stereoselectivity |
| Protocol 1 | (4S)-4-Cyclohexyl-1,3-oxazolidin-2-one | 85-95 | >99% e.e. (from starting material) |
| Protocol 2 | Alkylated Oxazolidinone | 70-85 | >95% d.e. |
| Protocol 3 | (S)-tert-leucine | 80-90 (from cleavage) | >95% e.e. |
Conclusion
This compound is a highly effective and versatile chiral building block for the synthesis of bioactive molecules. Its application as a chiral auxiliary, particularly in the formation of sterically hindered, non-proteinogenic amino acids like (S)-tert-leucine, demonstrates its value in modern pharmaceutical synthesis. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to leverage the unique stereodirecting properties of this compound to access enantiomerically pure molecules of high therapeutic interest. The high diastereoselectivity achievable, coupled with the potential for auxiliary recovery and reuse, makes this a practical and efficient strategy for asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Synthesis of homochiral l-(S)-tert-leucine via a lipase catalysed dynamic resolution process | Semantic Scholar [semanticscholar.org]
- 4. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Introduction: The Role of (S)-2-Amino-2-cyclohexylethanol in Modern Synthesis
An Application Guide to the Experimental Use of (S)-2-Amino-2-cyclohexylethanol in Asymmetric Synthesis
This compound is a valuable chiral building block in the field of organic chemistry. Its structure, featuring a primary amine and a primary alcohol on adjacent stereogenic carbons, with a bulky cyclohexyl group, makes it an excellent precursor for a range of applications in asymmetric synthesis. Enantiomerically pure amino alcohols are crucial in the development of pharmaceuticals and complex bioactive molecules, serving as key intermediates or as the foundation for chiral catalysts and auxiliaries.[1][2] This guide provides detailed protocols and the underlying scientific principles for three major applications of this compound: as a precursor for chiral oxazolidinone auxiliaries, for the in situ generation of oxazaborolidine catalysts for asymmetric reductions, and as a chiral ligand in enantioselective organozinc additions to aldehydes.
Application 1: Synthesis of Chiral Oxazolidinone Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[3][4][5] The auxiliary creates a diastereomeric intermediate, allowing for facial differentiation during bond formation. After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinones are a highly successful class of chiral auxiliaries, widely used in asymmetric aldol, alkylation, and acylation reactions.[4][6] this compound can be readily converted into a valuable (S)-4-cyclohexyl-1,3-oxazolidin-2-one auxiliary.
Causality in Oxazolidinone Synthesis
The formation of the oxazolidinone ring from a 1,2-amino alcohol requires the introduction of a carbonyl group that bridges the nitrogen and oxygen atoms. This is typically achieved by reacting the amino alcohol with a phosgene equivalent, such as carbonyldiimidazole (CDI), triphosgene, or diethyl carbonate. The mechanism involves the nucleophilic attack of the more reactive amine onto the carbonyl source, followed by an intramolecular cyclization via nucleophilic attack by the hydroxyl group, which displaces a leaving group and forms the stable five-membered ring.
Experimental Protocol: Synthesis of (S)-4-Cyclohexyl-1,3-oxazolidin-2-one
This protocol describes the cyclization of this compound using carbonyldiimidazole (CDI). This method is often preferred for its milder conditions and the avoidance of highly toxic phosgene.
Materials and Equipment:
-
This compound
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 10 minutes.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure (S)-4-cyclohexyl-1,3-oxazolidin-2-one.
Workflow for Oxazolidinone Synthesis
Caption: Workflow for synthesizing a chiral oxazolidinone auxiliary.
Application 2: Catalyst for Asymmetric Ketone Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[7] The reaction utilizes a chiral oxazaborolidine catalyst, which can be prepared in situ from a chiral amino alcohol like this compound and a borane source.[8]
Mechanism of Asymmetric Induction
The remarkable enantioselectivity of the CBS reduction stems from a highly organized transition state.[7]
-
Catalyst Formation: The amino alcohol reacts with a borane source (e.g., BH₃·THF) to form the chiral oxazaborolidine catalyst.
-
Catalyst-Borane Coordination: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[7]
-
Ketone Coordination & Reduction: The prochiral ketone coordinates to the activated endocyclic boron atom. Steric hindrance from the catalyst's chiral framework (the cyclohexyl group) dictates that the ketone coordinates preferentially via its sterically less hindered face. Hydride is then delivered from the coordinated borane to the ketone's carbonyl carbon, leading to the formation of the chiral secondary alcohol with high predictability.[9]
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol details the in situ generation of the catalyst from this compound and its immediate use for the reduction of acetophenone.
Materials and Equipment:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or flame-dried, two-neck round-bottom flask
-
Syringes and needles for transfer of anhydrous reagents
-
Cooling bath (ice/water or dry ice/acetone)
Step-by-Step Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (0.1 eq) in anhydrous THF.
-
Borane Addition (Catalyst): Add borane-THF complex (0.1 eq, 1.0 M solution) dropwise to the amino alcohol solution at room temperature. Stir for 15-20 minutes. Hydrogen gas evolution may be observed.
-
Borane Addition (Reductant): Add the remaining borane-THF complex (0.6 eq, 1.0 M solution) to the catalyst solution and stir for another 10 minutes.
-
Substrate Addition: Cool the reaction mixture to 0 °C. Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. The reaction is often rapid; monitor its progress by TLC (typically complete within 30-60 minutes).
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C. Caution: Vigorous hydrogen gas evolution will occur.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Washing & Drying: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash chromatography. Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC or GC analysis.
CBS Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Chiral_auxiliary [chemeurope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. york.ac.uk [york.ac.uk]
I. Strategic Approach to Synthesis: From Amino Acid to Amino Alcohol
An Application Guide to the Scalable Synthesis of (S)-2-Amino-2-cyclohexylethanol
Introduction
This compound is a pivotal chiral building block in modern organic and medicinal chemistry. Its structural motif, featuring a cyclohexyl group on a chiral ethanolamine backbone, makes it a valuable intermediate for the asymmetric synthesis of chiral ligands, catalysts, and complex bioactive molecules.[1] The demand for enantiomerically pure compounds in the pharmaceutical industry, driven by the need for highly specific drug-target interactions and improved safety profiles, underscores the importance of robust and scalable synthetic routes to key chiral intermediates like this compound.
This document provides a detailed guide for researchers, chemists, and process development professionals on the scale-up synthesis of this versatile amino alcohol. Moving beyond a simple recitation of steps, this guide delves into the rationale behind procedural choices, addresses critical safety considerations for large-scale operations, and outlines comprehensive analytical protocols to ensure the final product's quality and stereochemical integrity. The primary method detailed herein is the reduction of the readily available chiral amino acid, (S)-cyclohexylglycine, a route favored for its reliability and industrial applicability.
The synthesis of chiral 1,2-amino alcohols can be approached through various methodologies, including the use of chiral auxiliaries[2][3][4], asymmetric catalysis[5], and biocatalytic transformations[6][7]. For the specific synthesis of this compound on a larger scale, the direct reduction of the corresponding α-amino acid, (S)-cyclohexylglycine, presents a highly efficient and economically viable strategy.
The core of this transformation is the reduction of a carboxylic acid to a primary alcohol. The choice of reducing agent is paramount and must be evaluated based on reactivity, selectivity, cost, safety, and ease of handling at an industrial scale.
Selection of Reducing Agent: A Comparative Rationale
-
Lithium Aluminum Hydride (LiAlH₄): While highly effective for reducing carboxylic acids, LiAlH₄ is extremely reactive, pyrophoric, and generates significant amounts of hydrogen gas upon quenching. Its handling requires stringent safety protocols, making it less suitable for large-scale production.
-
Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): Borane and its complexes are excellent reagents for reducing carboxylic acids selectively in the presence of other functional groups. They offer a safer alternative to LiAlH₄, though they can be expensive and require careful handling due to their own reactivity and, in the case of BH₃·SMe₂, pungent odor.
-
Sodium Borohydride (NaBH₄) with an Activator: Sodium borohydride alone is generally not reactive enough to reduce carboxylic acids efficiently. However, its reactivity can be enhanced by the addition of activating agents. A common and cost-effective system is NaBH₄ in combination with iodine (I₂) or a Lewis acid like aluminum chloride (AlCl₃).[8] This in-situ generation of a more powerful reducing species (diborane) provides a practical and safer alternative for scale-up.[8]
This guide will focus on the Sodium Borohydride/Aluminum Chloride system due to its balanced profile of reactivity, improved safety over LiAlH₄, and cost-effectiveness for scale-up operations.
II. Detailed Scale-Up Protocol: NaBH₄/AlCl₃ Reduction of (S)-Cyclohexylglycine
This protocol details the reduction of (S)-cyclohexylglycine to this compound. The quantities provided are for a laboratory scale-up demonstration and can be linearly adapted for pilot plant production with appropriate engineering controls.
A. Materials and Equipment
| Material | Grade | Supplier Example | Key Considerations |
| (S)-Cyclohexylglycine | >98% | Commercially Available | Ensure high enantiomeric purity of starting material. |
| Aluminum Chloride (AlCl₃), Anhydrous | >99% | Commercially Available | Must be anhydrous; handle in a glove box or dry atmosphere. |
| Sodium Borohydride (NaBH₄) | >98%, Powder | Commercially Available | Moisture-sensitive; generates H₂ with water/alcohols.[9][10] |
| Tetrahydrofuran (THF), Anhydrous | DriSolv® or equivalent | Commercially Available | Low water content is critical for reaction efficiency. |
| Methanol (MeOH) | ACS Grade | Commercially Available | Used for quenching. |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Prepared from Conc. HCl | For pH adjustment and work-up. |
| Sodium Hydroxide (NaOH) | 5M Aqueous Solution | Prepared from Pellets | For pH adjustment during extraction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | Commercially Available | Drying agent. |
| Equipment | |||
| Jacketed Glass Reactor (e.g., 10 L) | With overhead stirrer, thermocouple, condenser, and N₂ inlet. | ||
| Addition Funnel | For controlled addition of reagents. | ||
| Chiller/Heater Circulator | For precise temperature control of the reactor jacket. | ||
| Large Separatory Funnel | For liquid-liquid extraction. | ||
| Rotary Evaporator | With a suitably sized flask for solvent removal. | ||
| Filtration Apparatus | Buchner funnel or similar for product isolation. |
B. Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
C. Step-by-Step Protocol
-
Reactor Setup: Assemble the 10 L jacketed reactor under a nitrogen atmosphere. Ensure the overhead stirrer, thermocouple, and condenser are properly fitted. Begin circulating coolant through the jacket to pre-chill the vessel.
-
Charging Reactants: To the reactor, add (S)-cyclohexylglycine (500 g, 3.18 mol) followed by anhydrous THF (5.0 L). Stir the resulting slurry.
-
Lewis Acid Addition: Cool the slurry to 0-5 °C. Slowly add anhydrous aluminum chloride (465 g, 3.49 mol, 1.1 eq) in portions over 1 hour. Causality: AlCl₃ activates the carboxylic acid by forming a complex, making it more susceptible to reduction. Slow addition is crucial to control the initial exotherm.
-
Reducing Agent Addition: While maintaining the temperature between 5-10 °C, add sodium borohydride (300 g, 7.95 mol, 2.5 eq) portion-wise over 2-3 hours. Causality: This is a highly exothermic step that generates hydrogen gas. Portion-wise addition at low temperature is a critical safety measure to control the reaction rate and prevent a thermal runaway.[11]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or HPLC until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture back down to 0-5 °C. Very slowly and carefully add methanol (750 mL) dropwise via an addition funnel. Vigorous gas evolution (H₂) will occur. Causality: Methanol reacts with and neutralizes any unreacted borohydride species. The slow, cold addition is essential to control the rate of hydrogen generation.
-
Acidification & Work-up: Slowly add 2M HCl (approx. 2.5 L) until the pH is ~1-2. This will dissolve the inorganic salts.
-
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the bulk of the THF.
-
Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Cool the mixture in an ice bath and slowly add 5M NaOH until the pH is >12. Extract the aqueous layer with ethyl acetate (3 x 2.0 L). Causality: Basifying the solution deprotonates the amine, making the amino alcohol soluble in the organic extraction solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or waxy solid.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to complete crystallization.
-
Final Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C to a constant weight.
Expected Results:
-
Yield: 75-85%
-
Appearance: White crystalline solid
-
Purity (HPLC): >98%
-
Enantiomeric Excess (Chiral HPLC): >99% ee
III. Critical Safety & Handling Protocols
Scaling up chemical reactions introduces hazards that may be negligible at the bench scale. A thorough risk assessment is mandatory.
A. Reagent-Specific Hazards
-
Sodium Borohydride (NaBH₄):
-
Hazard: Water-reactive, releasing flammable hydrogen gas which can ignite spontaneously.[9] Corrosive and toxic if ingested or absorbed through the skin.[9]
-
Handling: Handle under an inert atmosphere (nitrogen or in a glove box).[9] Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.[10] Store in a cool, dry place away from water and acids.[10]
-
Spills: Do NOT use water. Cover minor spills with dry sand or earth and collect using non-sparking tools.[12]
-
-
Aluminum Chloride (AlCl₃, Anhydrous):
-
Hazard: Highly corrosive. Reacts violently with water, releasing heat and toxic HCl gas.
-
Handling: Handle in a fume hood or glove box. Avoid contact with moisture.
-
B. Process Hazards
-
Exothermic Reaction: The addition of both AlCl₃ and NaBH₄ is exothermic. The primary risk is a thermal runaway.
-
Control Measures: Use a jacketed reactor with a reliable chiller. Add reagents slowly and in a controlled manner. Continuously monitor the internal temperature.
-
-
Hydrogen Gas Evolution: The reaction and quenching steps produce large volumes of flammable hydrogen gas.
-
Control Measures: The reaction must be conducted in a well-ventilated area (e.g., a walk-in fume hood). The reactor should be vented through a condenser and a bubbler to prevent pressure buildup and atmospheric moisture ingress. Eliminate all potential ignition sources in the vicinity.[12]
-
Caption: Key safety checkpoints for the scale-up reduction process.
IV. Analytical Quality Control
Ensuring the purity and stereochemical integrity of the final product is essential.
A. Chemical Purity Assessment
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and check for residual solvents or process-related impurities.
-
Expected ¹H NMR (400 MHz, CDCl₃): δ 3.65 (dd, 1H), 3.35 (dd, 1H), 2.80 (m, 1H), 1.60-1.85 (m, 5H), 1.00-1.40 (m, 6H).
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
-
Expected [M+H]⁺: 144.1383
-
B. Chiral Purity (Enantiomeric Excess) Determination
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity.[13][14]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System and Conditions:
-
Column: Chiralpak® IA or an equivalent cellulose-based CSP.[15]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of a modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject a sample of a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample of the synthesized product.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100
-
Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer.
-
A successful scale-up synthesis should yield a product with an enantiomeric excess greater than 99%.
V. References
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Chemical Reviews. --INVALID-LINK--
-
Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experiment. UCL Discovery. --INVALID-LINK--
-
α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. --INVALID-LINK--
-
Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. PubMed. --INVALID-LINK--
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Semantic Scholar. --INVALID-LINK--
-
This compound Hydrochloride | 845555-46-6. Benchchem. --INVALID-LINK--
-
Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. --INVALID-LINK--
-
Sodium borohydride - Safety Data Sheet. Szabo-Scandic. --INVALID-LINK--
-
Sodium Borohydride SOP. University of Washington. --INVALID-LINK--
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. --INVALID-LINK--
-
Chiral auxiliary - Wikipedia. Wikipedia. --INVALID-LINK--
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. --INVALID-LINK--
-
Chemical reaction hazards associated with the use of sodium borohydride. IChemE. --INVALID-LINK--
-
NaBH4 Reduction Enhanced Safety via Inline PAT. Mettler Toledo. --INVALID-LINK--
-
Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. --INVALID-LINK--
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. --INVALID-LINK--
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. NIH National Library of Medicine. --INVALID-LINK--
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH National Library of Medicine. --INVALID-LINK--
-
Reduction of Chiral Amino Acids Based on Current Method. Journal of Applicable Chemistry. --INVALID-LINK--
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. NIH National Library of Medicine. --INVALID-LINK--
-
Chiral separation of amino-alcohols using extractant impregnated resins. PubMed. --INVALID-LINK--
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. --INVALID-LINK--
-
Determining enantiomeric purity of chiral amino acids via HPLC. Benchchem. --INVALID-LINK--
References
- 1. This compound Hydrochloride | 845555-46-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. icheme.org [icheme.org]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. skpharmteco.com [skpharmteco.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Removal of (S)-2-Amino-2-cyclohexylethanol as a Chiral Auxiliary
Introduction: The Role of (S)-2-Amino-2-cyclohexylethanol in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries are a powerful and reliable tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a subsequent stereoselective transformation.[1] Among the various classes of chiral auxiliaries, those derived from amino alcohols, such as this compound, have proven to be highly effective.
This compound, a readily available chiral building block, can be cyclized with phosgene or its equivalents to form a chiral oxazolidinone. This oxazolidinone can then be acylated to introduce a substrate of interest. The bulky cyclohexyl group provides a well-defined steric environment, effectively shielding one face of the enolate derived from the acyl moiety, thus directing alkylation, aldol, or other reactions to occur with high diastereoselectivity.[2]
A critical, and often challenging, step in this synthetic strategy is the subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched product.[3] The ideal cleavage process should be high-yielding, not compromise the newly established stereocenter, and allow for the recovery of the valuable chiral auxiliary for reuse. This application note provides a comprehensive guide to the various methodologies for the removal of the this compound derived chiral auxiliary, complete with detailed protocols and mechanistic insights.
Core Principles of Auxiliary Cleavage
The cleavage of the N-acyl bond in the oxazolidinone derived from this compound can be achieved through several distinct chemical pathways. The choice of method is primarily dictated by the desired functionality in the final product. The most common transformations are to a carboxylic acid, a primary alcohol, an aldehyde, or an ester.
Visualizing the Cleavage Workflow
The general strategy for employing and subsequently removing a chiral auxiliary derived from this compound is depicted below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
I. Hydrolytic Cleavage to Afford Carboxylic Acids
The most frequently employed method for cleaving N-acyl oxazolidinones to furnish the corresponding carboxylic acid is through basic hydrolysis. While simple hydroxide can lead to undesired endocyclic cleavage, the use of lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, provides a highly selective and efficient alternative.[3]
Mechanism of Lithium Hydroperoxide Cleavage
The hydroperoxide anion (HOO⁻) is a softer and more potent nucleophile than the hydroxide anion (HO⁻) for attacking the exocyclic acyl carbonyl group. This preferential attack leads to a tetrahedral intermediate that collapses to release the desired carboxylate and the intact oxazolidinone auxiliary. The resulting peroxyacid is then reduced in situ by a quenching agent, such as sodium sulfite, to yield the final carboxylic acid.
Caption: Simplified mechanism of hydrolytic cleavage with lithium hydroperoxide.
Protocol: Lithium Hydroperoxide Cleavage
Materials:
-
N-acyl-(S)-4-cyclohexyl-2-oxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (4.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)
-
1.5 M Aqueous Sodium Sulfite (Na₂SO₃) (5.0 equiv)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a pre-cooled (0 °C) solution of 30% aqueous H₂O₂ followed by the dropwise addition of an aqueous solution of LiOH·H₂O.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of Na₂SO₃ and stir for 30 minutes at room temperature.
-
Work-up:
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with CH₂Cl₂ to remove the liberated this compound auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired carboxylic acid product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
| Parameter | Condition | Rationale |
| Solvent | THF/H₂O (3:1) | Ensures solubility of both the substrate and the inorganic reagents. |
| Temperature | 0 °C | Minimizes potential side reactions and decomposition of hydrogen peroxide. |
| Equivalents of H₂O₂ | 4.0 | A significant excess ensures the complete formation of the hydroperoxide nucleophile. |
| Equivalents of LiOH | 2.0 | Sufficient base to generate the hydroperoxide and drive the reaction to completion. |
| Quenching Agent | Na₂SO₃ | Reduces the intermediate peroxyacid to the carboxylic acid. |
II. Reductive Cleavage to Afford Primary Alcohols
For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl oxazolidinone is the method of choice. Hydride reagents such as lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. LiBH₄ is often preferred due to its milder nature and greater functional group tolerance.[4]
Mechanism of Reductive Cleavage
The hydride reagent attacks the exocyclic carbonyl group to form a tetrahedral intermediate. This intermediate then collapses, releasing the desired alcohol and the deprotonated oxazolidinone auxiliary. A second equivalent of the hydride reagent may be required to reduce the initially formed aldehyde to the primary alcohol.
Protocol: Reductive Cleavage with Lithium Borohydride
Materials:
-
N-acyl-(S)-4-cyclohexyl-2-oxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium Borohydride (LiBH₄) (2.0 - 3.0 equiv)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add LiBH₄ portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to separate the desired primary alcohol from the recovered chiral auxiliary.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent to prevent quenching of the hydride reagent. |
| Temperature | 0 °C | Controls the reactivity of the hydride reagent and minimizes side reactions. |
| Equivalents of LiBH₄ | 2.0 - 3.0 | Ensures complete reduction to the primary alcohol. |
| Quenching Agent | Saturated NH₄Cl | Safely neutralizes the excess hydride reagent. |
III. Oxidative Cleavage
While less common for N-acyl oxazolidinones, oxidative cleavage can be a valuable tool for certain substrates, particularly those where the amino alcohol moiety itself is the target of cleavage. For 1,2-amino alcohols, sodium periodate (NaIO₄) can be used to cleave the C-C bond between the carbon bearing the amino group and the carbon bearing the hydroxyl group. This method is generally not used for the removal of the auxiliary to liberate the acyl group but is relevant in the broader context of amino alcohol chemistry.[5]
IV. Recovery of the this compound Auxiliary
A significant advantage of using a chiral auxiliary is the potential for its recovery and reuse, which is crucial for the economic viability of a synthesis. In both the hydrolytic and reductive cleavage protocols described above, the this compound auxiliary is liberated.
General Recovery Protocol:
-
Aqueous Layer Basification: After the initial extraction of the desired product, the aqueous layer, which contains the protonated auxiliary, should be basified with a strong base (e.g., NaOH pellets or 50% aqueous solution) to a pH > 12.
-
Extraction: The free this compound can then be extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The recovered auxiliary can be further purified by crystallization or distillation if necessary.
Conclusion
The removal of the this compound derived chiral auxiliary is a critical step in asymmetric synthesis that can be accomplished through a variety of reliable methods. The choice of cleavage protocol is strategically determined by the desired functionality of the final product. The protocols outlined in this application note for hydrolytic and reductive cleavage are robust and have been widely applied to analogous oxazolidinone systems. Careful execution of these procedures, including the recovery of the auxiliary, will ensure the successful and efficient synthesis of enantiomerically enriched molecules.
References
Application Notes & Protocols: (S)-2-Amino-2-cyclohexylethanol in Asymmetric Organocatalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Architectural Advantage of (S)-2-Amino-2-cyclohexylethanol
In the rapidly evolving field of asymmetric organocatalysis, the design of small, efficient, and robust chiral molecules that mimic the function of complex enzymes is a paramount objective. This compound emerges as a catalyst of significant interest, belonging to the class of chiral β-amino alcohols that have proven versatile in forging carbon-carbon bonds with high stereocontrol.[1]
Chiral amino alcohols are foundational building blocks in the synthesis of numerous pharmaceuticals and natural products.[2] Their utility as organocatalysts stems from their bifunctional nature: the amine moiety serves as a covalent anchor to carbonyl compounds to form transient nucleophilic enamines, while the hydroxyl group can act as a hydrogen-bond donor, organizing the transition state to dictate the facial selectivity of the electrophilic attack.[3]
The defining feature of this compound is the bulky cyclohexyl group attached to the chiral center. This substituent provides significant steric hindrance, which is crucial for creating a well-defined chiral environment around the reactive center. Studies comparing cyclohexyl-substituted amino alcohol catalysts to their phenyl counterparts have shown that the cyclohexyl group can lead to significantly enhanced enantioselectivity in asymmetric transformations, such as conjugate additions.[1] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for deploying this compound in key organocatalytic applications.
Synthesis of the Catalyst
This compound is readily accessible from commercially available starting materials. Two common synthetic routes include:
-
Reduction of L-Cyclohexylglycine: The corresponding amino acid, L-cyclohexylglycine, can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).
-
Hydrogenation of (S)-2-Amino-2-phenylethanol: The phenyl ring of the analogous amino alcohol can be catalytically hydrogenated to the cyclohexyl group, providing a straightforward method to access the target catalyst from its more common phenyl analog.[1]
These accessible routes ensure that the catalyst can be prepared in-house, providing researchers with direct access to this powerful stereodirecting agent.
Core Catalytic Principle: Enamine and Hydrogen-Bonding Synergy
The primary mode of action for this compound in catalyzing reactions with carbonyl compounds (ketones or aldehydes) is through the formation of a transient enamine intermediate. This process, a cornerstone of organocatalysis, transforms the carbonyl donor into a more potent nucleophile.[4] The catalytic utility is amplified by the hydroxyl group, which participates in non-covalent interactions.
The general workflow can be visualized as a two-part activation system:
-
Covalent Activation: The primary amine of the catalyst reversibly condenses with a ketone or aldehyde donor to form a chiral enamine. This increases the energy of the highest occupied molecular orbital (HOMO) of the donor, making it highly nucleophilic.
-
Non-Covalent Activation: Simultaneously, the catalyst's hydroxyl group can form a hydrogen bond with the electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). This hydrogen bond polarizes the electrophile, lowering its lowest unoccupied molecular orbital (LUMO) and rendering it more susceptible to nucleophilic attack. This dual activation within a defined chiral space is the key to achieving high enantioselectivity.
Figure 1: General catalytic workflow for this compound.
Application I: The Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, a structural motif prevalent in polyketide natural products and pharmaceuticals.[5][6] Using a chiral organocatalyst like this compound allows for the direct, enantioselective synthesis of these valuable building blocks from simple ketones and aldehydes.[7][8]
Mechanistic Rationale
The reaction proceeds via the enamine cycle, where the catalyst activates the ketone donor. The stereochemical outcome is determined in the transition state, where the bulky cyclohexyl group blocks one face of the enamine, forcing the aldehyde to approach from the less hindered side. The hydroxyl group of the catalyst further locks the conformation by forming a hydrogen bond with the aldehyde's carbonyl oxygen, leading to a highly organized, chair-like transition state.[7][9]
Figure 2: Catalytic cycle of the direct asymmetric aldol reaction.
Application Note: Maximizing Stereoselectivity
The success of the this compound catalyzed aldol reaction hinges on several factors:
-
Solvent: Non-polar solvents like chloroform or toluene are often preferred as they minimize competitive hydrogen bonding with the catalyst, allowing for a more defined transition state.
-
Temperature: Reactions are typically run at room temperature or lower (e.g., 0 °C to 4 °C) to enhance stereoselectivity by reducing thermal motion and favoring the more ordered, lower-energy transition state.
-
Additives: In some cases, weak acid co-catalysts can accelerate enamine/iminium ion exchange, but this is often unnecessary for simple amino alcohol catalysts.[4]
-
Substrate Scope: The catalyst is highly effective for reactions between acyclic ketones (e.g., acetone, cyclohexanone) and a wide range of aldehydes, including aromatic and aliphatic variants.[7]
Exemplary Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a representative procedure for the enantioselective aldol reaction catalyzed by a chiral primary β-amino alcohol.[10]
Materials:
-
This compound (Catalyst, 10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10 mmol, 10 equiv)
-
Chloroform (CHCl₃), anhydrous (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial, flame-dried under inert atmosphere (Argon or N₂)
Procedure:
-
To a flame-dried vial under an inert atmosphere, add this compound (14.3 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous chloroform (2.0 mL) and stir until the catalyst is fully dissolved.
-
Add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol).
-
Add cyclohexanone (1.03 mL, 10 mmol) to the mixture.
-
Seal the vial and stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclohexanone.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data
The following table summarizes typical results obtained for aldol reactions using simple chiral amino alcohol organocatalysts, which serve as a benchmark for what can be expected with this compound.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 95 | >95:5 | 98 |
| Benzaldehyde | Cyclohexanone | 10 | 88 | 90:10 | 95 |
| Isovaleraldehyde | Acetone | 20 | 75 | N/A | 92 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | 92 | >95:5 | 97 |
| (Data is representative of the catalyst class and adapted from analogous systems reported in the literature.)[7][10] |
Application II: The Asymmetric Michael Addition
The Michael or conjugate addition is another powerful tool for C-C bond formation, creating 1,5-dicarbonyl compounds or their equivalents, which are versatile synthetic intermediates.[11] this compound is an effective catalyst for the addition of ketones to α,β-unsaturated nitroalkenes.[2][3]
Mechanistic Rationale
Similar to the aldol reaction, the catalyst forms a nucleophilic enamine with the ketone donor. The catalyst's hydroxyl group then activates the nitroalkene acceptor via hydrogen bonding with one of the nitro group's oxygen atoms. The bulky cyclohexyl group effectively shields one face of the enamine, guiding the stereochemical course of the addition to afford the product with high enantiopurity.[3][12]
Figure 3: Catalytic cycle of the asymmetric Michael addition.
Application Note: Key Experimental Parameters
-
Substrate Choice: The reaction is highly efficient for the addition of cyclic ketones (cyclohexanone, cyclopentanone) to various trans-β-nitrostyrenes.
-
Catalyst Loading: Typically, 5-20 mol% of the catalyst is sufficient to achieve good conversion and high enantioselectivity.
-
Temperature Dependence: Interestingly, for some simple β-amino alcohol catalysts, the stereochemical outcome can be inverted by changing the reaction temperature, offering a unique method for accessing either enantiomer of the product from a single catalyst.[3] This phenomenon should be investigated on a case-by-case basis.
-
Post-Reaction Utility: The resulting γ-nitro ketone products are highly valuable, as the nitro group can be readily transformed into other functional groups, such as amines (via reduction), providing access to chiral 1,4-amino alcohols and γ-amino acids.[13]
Exemplary Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is adapted from established procedures for simple primary β-amino alcohol catalysts.[2][3]
Materials:
-
This compound (Catalyst, 10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (1.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial, flame-dried
Procedure:
-
To a reaction vial, add trans-β-nitrostyrene (149.1 mg, 1.0 mmol) and this compound (14.3 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) followed by cyclohexanone (0.21 mL, 2.0 mmol).
-
Seal the vial and stir the mixture at 4 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 48-72 hours.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the γ-nitro ketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data
The following table shows typical results for the Michael addition of ketones to nitroalkenes catalyzed by analogous β-amino alcohols.
| Nitroalkene | Ketone | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| trans-β-Nitrostyrene | Cyclohexanone | 10 | 98 | 95:5 | 97 |
| (E)-1-(4-Chlorophenyl)-2-nitroethene | Cyclohexanone | 10 | 95 | 96:4 | 98 |
| (E)-1-(4-Methoxyphenyl)-2-nitroethene | Cyclohexanone | 10 | 99 | 94:6 | 96 |
| trans-β-Nitrostyrene | Cyclopentanone | 10 | 90 | 90:10 | 95 |
| (Data is representative of the catalyst class and adapted from analogous systems reported in the literature.)[3] |
References
- 1. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 2. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic enantioselective aldol reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of (S)-2-Amino-2-cyclohexylethanol
Introduction
(S)-2-Amino-2-cyclohexylethanol is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its vicinal amino alcohol motif presents a unique challenge and opportunity for synthetic chemists. The strategic use of protecting groups is paramount to selectively mask the reactivity of the primary amine and primary hydroxyl functionalities, thereby enabling the desired chemical transformations on other parts of the molecule or facilitating a specific reaction sequence. This guide provides an in-depth analysis of protecting group strategies tailored for this compound, offering both theoretical rationale and practical, field-proven protocols for researchers, scientists, and drug development professionals. The protection of reactive functional groups is a critical aspect of peptide chemistry and organic synthesis to prevent unwanted side reactions.[1][2][3]
The Challenge: Orthogonal Protection of a Vicinal Amino Alcohol
The core challenge in manipulating this compound lies in the similar nucleophilicity of the primary amine and the primary hydroxyl group. The development of orthogonal protecting group strategies is essential, allowing for the selective removal of one group while the other remains intact.[4][5] This guide will explore three primary strategies:
-
Selective N-Protection: Leveraging the inherently higher nucleophilicity of the amine to achieve selective protection.
-
Selective O-Protection: Employing specific reagents and conditions that favor reaction at the hydroxyl group.
-
Simultaneous Protection: Utilizing reagents that react with both functionalities to form a cyclic derivative, offering concurrent protection.
The choice of a protecting group strategy should be guided by the overall synthetic plan, considering the stability of the protecting groups to subsequent reaction conditions and the ease of their removal.[6]
Strategy 1: Selective N-Protection
The primary amine in this compound is generally more nucleophilic than the primary alcohol, allowing for selective protection under carefully controlled conditions.[7][8] Carbamates are the most common and effective protecting groups for amines, offering a balance of stability and ease of removal.[9]
A. Tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability under a wide range of non-acidic conditions and its facile removal with mild acids.[10][11]
Rationale for Choice: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed under basic conditions to neutralize the acidic byproduct. The steric bulk of the Boc group also contributes to the selectivity for the more accessible amine over the hydroxyl group.
Experimental Protocol: N-Boc Protection of this compound
Materials:
-
This compound (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq.)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in a mixture of THF and water (1:1).
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.
B. Benzyl-oxycarbonyl (Cbz or Z) Protection
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, renowned for its stability and its unique removal by catalytic hydrogenolysis, which offers orthogonality to many other protecting groups.[12][13]
Rationale for Choice: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[14] Its removal via hydrogenolysis is a mild process that is compatible with many other functional groups, making it a valuable tool in multi-step synthesis.[15][16]
Experimental Protocol: N-Cbz Protection of this compound
Materials:
-
This compound (1.0 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq.)
-
Sodium carbonate (Na₂CO₃) (2.5 eq.)
-
Dichloromethane (DCM)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound in a mixture of DCM and water (1:1).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium carbonate to the solution.
-
Slowly add benzyl chloroformate dropwise while stirring vigorously, maintaining the temperature below 5 °C.[15]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Strategy 2: Selective O-Protection
While selective N-protection is often more straightforward, certain synthetic routes may necessitate the protection of the hydroxyl group first. This can be achieved using sterically demanding silylating agents.
Silyl Ether Protection
Silyl ethers are versatile protecting groups for alcohols, with their stability being tunable based on the steric bulk of the substituents on the silicon atom.[17][18][19] For primary alcohols, tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) are common choices.
Rationale for Choice: The formation of silyl ethers is typically achieved by reacting the alcohol with a silyl chloride in the presence of a base like imidazole.[17] The steric hindrance around the silicon atom can be exploited to achieve selective protection of the less hindered primary alcohol over the amine. However, silylation of the amine can be a competing reaction. To favor O-silylation, it is often advantageous to first protonate the amine with a mild acid, rendering it non-nucleophilic.
Experimental Protocol: O-TBDMS Protection of this compound
Materials:
-
This compound (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl in portions to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Strategy 3: Simultaneous Protection via Oxazolidinone Formation
For instances where both the amine and the alcohol need to be protected simultaneously, the formation of a cyclic carbamate, an oxazolidinone, is an elegant and efficient strategy.[20][21]
Rationale for Choice: 1,2-amino alcohols readily react with reagents like phosgene or its equivalents (e.g., carbonyldiimidazole) to form a five-membered oxazolidinone ring.[22][23] This rigid structure effectively protects both functional groups in a single step and introduces a new stereocenter that can influence subsequent reactions.
Experimental Protocol: Oxazolidinone Formation from this compound
Materials:
-
This compound (1.0 eq.)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve this compound in anhydrous THF.
-
Add CDI portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the oxazolidinone product.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Target Functionality | Reagents | Stability | Deprotection Conditions | Orthogonality Notes |
| Boc | Amine | (Boc)₂O, Base | Base, H₂/Pd | Mild Acid (TFA, HCl)[11][24] | Orthogonal to Cbz, Fmoc, and silyl ethers. |
| Cbz | Amine | Cbz-Cl, Base | Acid, Base | H₂/Pd, Na/NH₃, HBr/AcOH[15][16] | Orthogonal to Boc and silyl ethers. |
| TBDMS | Hydroxyl | TBDMS-Cl, Imidazole | Acid, Base | F⁻ (TBAF), mild acid[25][26] | Orthogonal to Cbz and Boc under specific conditions. |
| Oxazolidinone | Amine & Hydroxyl | CDI, Phosgene | Acid, Base | Strong acid or base hydrolysis | Protects both groups simultaneously. |
Deprotection Protocols
The successful application of a protecting group strategy hinges on its efficient and selective removal.
A. Boc Deprotection
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The resulting amine salt can be neutralized with a mild base.
B. Cbz Deprotection
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[15]
C. TBDMS Deprotection
Procedure:
-
Dissolve the O-TBDMS protected compound in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the deprotected alcohol.[19]
Visualizing the Strategies
Protecting Group Strategy Workflow
Caption: Workflow for protecting group strategies.
Orthogonal Deprotection Logic
Caption: Orthogonal deprotection of a dually protected amino alcohol.
Conclusion
The judicious selection and application of protecting groups are critical for the successful synthetic manipulation of this compound. This guide has outlined robust and reliable strategies for the selective and simultaneous protection of its amino and hydroxyl functionalities. By understanding the principles of orthogonality and the specific reaction conditions for the introduction and removal of Boc, Cbz, TBDMS, and oxazolidinone protecting groups, researchers can confidently navigate the complexities of synthesizing novel derivatives of this important chiral building block.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. Silyl ether - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Oxazolidinone synthesis [organic-chemistry.org]
- 22. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) [mdpi.com]
- 23. Oxazolidine - Wikipedia [en.wikipedia.org]
- 24. Amine Protection / Deprotection [fishersci.co.uk]
- 25. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 26. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes & Protocols: Asymmetric Reduction of Ketones with (S)-2-Amino-2-cyclohexylethanol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Chirality in Alcohols
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a pivotal transformation in modern organic synthesis. These chiral alcohols are indispensable building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products, where specific stereochemistry is often critical for biological activity. Among the most powerful methods to achieve this is the catalytic asymmetric reduction using borane reagents in the presence of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts, stands as a landmark achievement in this field, offering high enantioselectivity and predictable stereochemical outcomes.[1][2]
The efficacy of the CBS reduction is critically dependent on the structure of the chiral amino alcohol from which the oxazaborolidine catalyst is derived. While catalysts based on proteinogenic amino acids like proline have been extensively studied, the exploration of novel amino alcohol scaffolds continues to be a vibrant area of research, aiming for improved reactivity, selectivity, and substrate scope. This application note focuses on the use of derivatives of (S)-2-Amino-2-cyclohexylethanol, also known as (S)-cyclohexylglycinol, as the chiral precursor for the catalyst in the asymmetric reduction of ketones. The bulky cyclohexyl group is anticipated to provide a unique steric environment, influencing the facial selectivity of the hydride transfer and potentially offering advantages for specific substrate classes.
Mechanistic Rationale: Orchestrating Asymmetric Hydride Transfer
The asymmetric reduction of ketones with a borane source, catalyzed by an oxazaborolidine derived from this compound, follows the well-established CBS reduction mechanism. This catalytic cycle is a masterful orchestration of Lewis acid-base interactions that creates a highly organized transition state, leading to excellent enantioselectivity.
The key steps in the catalytic cycle are as follows:
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of a borane molecule (e.g., from a BH₃·THF or BH₃·SMe₂ complex) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[3]
-
Ketone Coordination: The prochiral ketone, the substrate, then coordinates to this now more Lewis acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions between its larger (RL) and smaller (RS) substituents and the chiral framework of the catalyst, particularly the bulky cyclohexyl group of the this compound-derived moiety.
-
Stereoselective Hydride Transfer: The crucial hydride transfer occurs from the borane molecule bound to the nitrogen to the carbonyl carbon of the coordinated ketone. This transfer proceeds through a highly ordered, six-membered, chair-like transition state. The stereochemical outcome is dictated by the facial selectivity enforced by the chiral catalyst, which directs the hydride to one of the two enantiotopic faces of the ketone.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. A final workup step, typically with a protic solvent like methanol, liberates the chiral secondary alcohol from the boronate ester.
Visualizing the Catalytic Cycle
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (S)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center for the synthesis of (S)-2-Amino-2-cyclohexylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. Chiral amino alcohols are crucial components in many pharmaceutical agents, and achieving high yield and enantiopurity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main enantioselective strategies for synthesizing this compound:
-
Chiral Pool Synthesis: This is a direct and traditional method that starts from a readily available chiral precursor, L-(+)-2-cyclohexylglycine.[1][2] The carboxylic acid moiety is reduced using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to yield the desired amino alcohol.[1] This approach leverages the inherent chirality of the starting material to ensure high enantiopurity in the final product.[1]
-
Asymmetric Reduction of a Prochiral Ketone: This route involves the enantioselective reduction of a precursor, 2-amino-1-cyclohexylethanone. This transformation can be achieved using various catalytic systems, such as Corey-Bakshi-Shibata (CBS) catalysts with borane[1][3] or through asymmetric transfer hydrogenation (ATH) with a chiral metal complex (e.g., Ruthenium) and a hydrogen source like isopropanol.[4] This method's success is highly dependent on the choice of catalyst and reaction conditions to control the stereochemical outcome.[3][4]
Q2: How critical is the purity of starting materials and reagents?
A2: The purity of all materials is absolutely critical. For instance, in the reduction of L-(+)-2-cyclohexylglycine, the LiAlH₄ should be fresh and highly active. In asymmetric ketone reductions, the chiral ligand or catalyst must be of high enantiomeric purity to ensure high enantiomeric excess (ee) in the product. Impurities, especially water, can quench reagents like LiAlH₄, react with catalysts, or lead to unwanted side reactions, all of which can drastically reduce both yield and stereoselectivity.[5][6]
Q3: What is the best method for determining the enantiomeric excess (ee) of the final product?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used technique for determining the enantiomeric purity of chiral amino alcohols.[7] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (like teicoplanin) are often effective.[8] The choice of mobile phase (normal-phase or reversed-phase) and additives (e.g., small amounts of acid or base to improve peak shape) may require optimization for baseline separation of the enantiomers.[9][10]
Q4: Can this synthesis be performed using biocatalysis?
A4: Yes, biocatalysis offers a green and highly selective alternative for producing chiral amino alcohols.[1][11] Engineered enzymes, such as amine dehydrogenases (AmDHs) or alcohol dehydrogenases (ADHs), can catalyze the asymmetric reduction of the corresponding amino ketone or hydroxy ketone precursors with exceptionally high enantioselectivity (often >99% ee) under mild reaction conditions.[1][12] This approach avoids the use of hazardous metal hydrides or expensive metal catalysts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield of the desired product is a common issue that can stem from several factors. Use the following workflow and table to diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
| Potential Cause | Recommended Solution & Rationale |
| Degraded Reducing Agent (e.g., LiAlH₄) | Solution: Use a fresh, unopened container of LiAlH₄ or titrate to determine its activity. Rationale: LiAlH₄ is highly reactive with atmospheric moisture, which decomposes it and reduces its hydride-donating capacity.[5] |
| Moisture in Solvent or Glassware | Solution: Use anhydrous solvents from a solvent purification system or freshly opened bottles. Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Rationale: Water will rapidly quench highly reactive reagents like LiAlH₄ and can deactivate certain catalysts used in asymmetric reductions.[6] |
| Incorrect Stoichiometry | Solution: Carefully re-calculate and measure all reagents. For LiAlH₄ reductions of amino acids, an excess is required to account for deprotonation of the amine and carboxylic acid, plus reduction. Rationale: Insufficient reducing agent will lead to incomplete conversion of the starting material. |
| Inadequate Reaction Temperature | Solution: For LiAlH₄ reductions, refluxing in THF is often required to drive the reaction to completion. For catalytic reductions, the optimal temperature can be narrow; run small-scale experiments to determine the ideal range. Rationale: Reaction kinetics are temperature-dependent. Some reactions require significant thermal energy to overcome the activation barrier. |
| Inefficient Quenching/Workup | Solution: Follow a well-established quenching procedure (e.g., Fieser workup for LiAlH₄). Ensure pH is adjusted correctly during extraction to move the amino alcohol into the organic phase. Rationale: Improper quenching can lead to the formation of emulsions or aluminum salt complexes that trap the product, reducing the isolated yield. The amine must be deprotonated (basic conditions) to be extracted into an organic solvent. |
Problem 2: Poor Enantioselectivity (% ee is low)
Low enantiomeric excess is a critical issue in asymmetric synthesis, indicating that the desired stereochemical control was not achieved.
Logical Flow for Diagnosing Poor Enantioselectivity
Caption: Diagnostic flowchart for poor enantioselectivity.
| Potential Cause | Recommended Solution & Rationale |
| Racemization of Starting Material | Solution: If starting from L-(+)-2-cyclohexylglycine, ensure that the upstream synthesis and storage conditions do not cause racemization. Rationale: The enantiopurity of the product can never exceed that of the starting material in a chiral pool synthesis. |
| Impure Chiral Catalyst or Ligand | Solution: Verify the enantiomeric purity of the catalyst or ligand (e.g., CBS catalyst, chiral diamine ligand) before use. Rationale: The catalyst is the source of chirality transfer. An impure catalyst will lead directly to a product with low ee.[13] |
| Incorrect Reaction Temperature | Solution: Asymmetric reductions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity. Rationale: At higher temperatures, the energy difference between the two diastereomeric transition states (leading to the S and R products) becomes less significant, allowing the uncatalyzed or less selective pathway to compete more effectively.[13] |
| High Substrate Concentration | Solution: Lower the concentration of the ketone substrate. Rationale: At high concentrations, the rate of the uncatalyzed background reduction (which is non-selective) can become significant relative to the rate of the desired catalyzed reaction, thus lowering the overall ee. |
| Inappropriate Solvent | Solution: The solvent can significantly influence the conformation of the catalyst-substrate complex. Screen a variety of aprotic solvents (e.g., THF, toluene, dichloromethane). Rationale: The solvent's polarity and coordinating ability can affect the stability and geometry of the transition state, which is the determining factor for enantioselectivity.[4] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of L-(+)-2-Cyclohexylglycine
This protocol is based on the established method of reducing an amino acid to its corresponding amino alcohol.[1]
Materials:
-
L-(+)-2-cyclohexylglycine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water, 1 M Sodium Hydroxide (NaOH), Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard oven-dried glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Suspension: Under an inert atmosphere, carefully charge the flask with LiAlH₄ (3.0 equivalents) and anhydrous THF. Stir to create a uniform suspension.
-
Substrate Addition: Dissolve L-(+)-2-cyclohexylglycine (1.0 equivalent) in anhydrous THF and add it portion-wise or via the dropping funnel to the stirred LiAlH₄ suspension at room temperature. (Note: Hydrogen gas will evolve).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 4-6 hours. Monitor the reaction progress by TLC (a ninhydrin stain can visualize both the amino acid and amino alcohol).
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add water (in mL, equal to the mass of LiAlH₄ in g), followed by 1 M NaOH (in mL, equal to the mass of LiAlH₄ in g), and finally water again (in mL, 3 times the mass of LiAlH₄ in g).
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and DCM.
-
Extraction & Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in DCM and wash with 1 M NaOH solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound. The product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Asymmetric Reduction of 2-Amino-1-cyclohexylethanone (Hypothetical)
This protocol outlines a general procedure for a CBS-catalyzed asymmetric reduction.
Materials:
-
2-Amino-1-cyclohexylethanone (as HCl salt, requiring protection or in situ neutralization)
-
(S)-2-Methyl-CBS-oxazaborolidine (10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, ~1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Standard oven-dried glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried, argon-purged flask at 0 °C, add a solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Catalyst-Borane Complexation: Slowly add borane-dimethyl sulfide complex (0.1 equivalents) to the catalyst solution and stir for 15 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Dissolve the N-protected 2-amino-1-cyclohexylethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature between 0 °C and room temperature, depending on substrate reactivity.
-
Borane Addition: Concurrently or subsequently, slowly add the remaining borane-dimethyl sulfide complex (~0.9 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 1-4 hours.[1]
-
Quenching: Upon completion, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol to destroy any excess borane.
-
Workup and Isolation: Warm the mixture to room temperature and remove the solvent under reduced pressure. Perform a suitable aqueous workup and extraction. If an N-protecting group was used, it must be removed in a subsequent step. Purify the final product by column chromatography or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
common side reactions with (S)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center for (S)-2-Amino-2-cyclohexylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and side reactions associated with this versatile chiral building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, purification, and application of this compound.
Problem 1: Low Yield or Incomplete Reaction During Synthesis via LiAlH₄ Reduction of L-Cyclohexylglycine
Question: I am synthesizing this compound by reducing L-cyclohexylglycine with lithium aluminum hydride (LiAlH₄) in THF, but I'm consistently getting low yields and my workup is problematic. What could be going wrong?
Answer:
The reduction of amino acids with LiAlH₄ is a powerful but often challenging transformation. Several factors can contribute to low yields and difficult workups.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient LiAlH₄ or reaction time. Amino acids form carboxylate salts that are less reactive.
-
Solution: Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents) to first deprotonate the carboxylic acid and amine, and then to reduce the carboxylate. Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed before quenching.
-
-
Problematic Workup and Product Loss:
-
Cause: Formation of gelatinous aluminum salts that emulsify and trap the product. The amino alcohol product can also chelate with aluminum salts.
-
Solution: A carefully controlled quenching procedure is critical. The Fieser workup is a reliable method to produce granular, easily filterable aluminum salts.[1]
Experimental Protocol: Fieser Workup for LiAlH₄ Reactions
-
Cool the reaction mixture to 0 °C in an ice bath.
-
For every X g of LiAlH₄ used, slowly and sequentially add:
-
X mL of water
-
X mL of 15% aqueous NaOH
-
3X mL of water
-
-
Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes.
-
A white, granular precipitate should form. Add anhydrous MgSO₄ to absorb excess water.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate solvent (e.g., THF, EtOAc).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
-
Side Reactions:
-
Cause: Over-reduction is generally not an issue for this substrate. However, side reactions can occur if the starting L-cyclohexylglycine is not pure.
-
Solution: Ensure the purity of the starting amino acid.
-
Workflow for LiAlH₄ Reduction Troubleshooting
Caption: Troubleshooting workflow for LiAlH₄ reduction.
Problem 2: Loss of Enantiomeric Purity (Racemization)
Question: I've noticed a decrease in the enantiomeric excess (ee) of my this compound-derived product after a reaction or workup. How can I prevent this racemization?
Answer:
Racemization of chiral centers alpha to an amino group can occur under both acidic and basic conditions, particularly at elevated temperatures. The mechanism involves the formation of a planar, achiral intermediate (an imine or enamine), which can be reprotonated from either face.[2][3][4][5]
Conditions Promoting Racemization & Preventative Measures:
| Condition | Mechanism | Prevention |
| Strong Base / High Temp. | Deprotonation at the chiral center, especially if the amine is protected with an electron-withdrawing group, can lead to a stabilized carbanion. | Use milder bases (e.g., K₂CO₃ instead of NaH or LDA if possible). Run reactions at the lowest effective temperature. Minimize reaction times. |
| Strong Acid / High Temp. | Protonation of the alcohol followed by elimination to form an iminium ion can lead to racemization upon tautomerization and re-addition of water. | Use mild acidic conditions for workups or deprotections. Avoid prolonged heating in strong acid. |
| Certain Catalysts | Some transition metal catalysts used for racemization can inadvertently be present as impurities.[6][7][8] | Ensure catalyst purity and use conditions known to preserve stereochemistry. |
Experimental Protocol: Checking for Racemization
To confirm if racemization has occurred, you can use chiral HPLC or derivatize the amino alcohol with a chiral agent like Mosher's acid chloride and analyze the resulting diastereomers by ¹H NMR.
-
Sample Preparation: Take a small sample of your starting material and your final product.
-
Chiral HPLC Analysis: Develop a chiral HPLC method to separate the (S) and (R) enantiomers. Compare the enantiomeric excess of the starting material and the product.
-
NMR Analysis of Diastereomers:
-
React the amino alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric ester.
-
The presence of two sets of signals for protons near the chiral center indicates the presence of the other enantiomer. The integration of these signals can be used to determine the ee.[9][10][11]
-
Mechanism of Base-Catalyzed Racemization
Caption: Simplified racemization pathway via an achiral intermediate.
Problem 3: Ambiguous Results in Alkylation Reactions (N- vs. O-Alkylation)
Question: I'm trying to alkylate my this compound derivative, but I'm unsure if the alkylation occurred on the nitrogen or the oxygen. How can I control the regioselectivity and confirm the structure?
Answer:
This is a classic challenge with amino alcohols. The nitrogen is generally more nucleophilic than the oxygen, making N-alkylation the more common outcome.[12][13] However, the reaction conditions can be tuned to favor one over the other.
Controlling Regioselectivity:
-
To Favor N-Alkylation:
-
Strategy: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before alkylating the amine. The silyl group can be easily removed later with a fluoride source (e.g., TBAF).
-
Rationale: This blocks the oxygen from reacting, leaving only the nitrogen available for alkylation.
-
-
To Favor O-Alkylation:
-
Strategy: Protect the amino group with a robust protecting group like Boc (di-tert-butyl dicarbonate). Then, deprotonate the hydroxyl group with a strong base (e.g., NaH) and add the alkylating agent.
-
Rationale: The Boc group reduces the nucleophilicity of the nitrogen. The alkoxide formed from the hydroxyl group is a potent nucleophile for O-alkylation.
-
Confirming the Site of Alkylation:
Spectroscopic methods are essential for distinguishing between N- and O-alkylated products.
| Method | N-Alkylated Product | O-Alkylated Product |
| ¹H NMR | The signal for the proton on the chiral carbon (-CH(NHR)-) will often show a coupling to the new alkyl group's protons if they are close. The OH proton signal will still be present (and will disappear upon D₂O shake). | The OH proton signal will be absent. A new signal corresponding to -O-CH₂-R will appear, typically in the 3.5-4.5 ppm range. |
| ¹³C NMR | The chemical shift of the carbon bearing the nitrogen will be affected. | The chemical shift of the carbon bearing the oxygen (-CH₂OH) will show a significant downfield shift. |
| Mass Spec | Fragmentation will often show a characteristic loss of the cyclohexyl group or cleavage alpha to the nitrogen.[7][14][15][16][17] | Alpha cleavage next to the ether oxygen is a likely fragmentation pathway. |
| FTIR | The N-H stretch (if a secondary amine is formed) will be present around 3300-3500 cm⁻¹. The broad O-H stretch will also be present. | The broad O-H stretch (around 3200-3600 cm⁻¹) will be absent. A C-O ether stretch will be present around 1100 cm⁻¹. |
II. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C. Amino alcohols can slowly react with atmospheric CO₂ to form carbamates.
Q2: I am using this compound to form an oxazolidinone chiral auxiliary. What are the common pitfalls?
A2: The most common method involves reacting the amino alcohol with phosgene, a phosgene equivalent (like triphosgene), or a dialkyl carbonate.
-
Incomplete Cyclization: Ensure you use the correct stoichiometry of reagents and adequate reaction time. The reaction can be monitored by TLC.
-
Side Products: With dialkyl carbonates, high temperatures can sometimes lead to N-alkylation as a minor side product.
-
Purification: The resulting oxazolidinone can often be purified by recrystallization or column chromatography.
Q3: Can this compound be oxidized? What are the likely products?
A3: Yes, both the alcohol and amine functionalities can be oxidized.
-
Oxidation of the Alcohol: Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild conditions (e.g., Swern or Dess-Martin oxidation) after protecting the amine (e.g., as a Boc derivative). Over-oxidation to the carboxylic acid can occur with stronger oxidants.
-
Oxidation of the Amine: The amino group can be susceptible to oxidation, especially with strong oxidizing agents. This can lead to a complex mixture of products.
-
FTIR Analysis: Oxidation can be monitored by the appearance of a strong carbonyl (C=O) stretch in the IR spectrum around 1700-1740 cm⁻¹ for an aldehyde or 1700-1725 cm⁻¹ for a carboxylic acid.[18][19]
Q4: My N-Boc protected this compound is an oil and difficult to purify by chromatography. What can I do?
A4: N-Boc protected amino alcohols are often oils or low-melting solids.
-
Crystallization: If you can obtain a seed crystal, crystallization is an excellent method for purification. Sometimes, dissolving the oil in a minimal amount of a solvent like diethyl ether and adding a non-polar solvent like hexanes dropwise while scratching the flask can induce crystallization.[20]
-
Chromatography: If chromatography is necessary, ensure your compound is not streaking. A small amount of triethylamine (0.1-1%) in the eluent can help to deactivate the silica gel and improve peak shape for basic compounds.
III. References
-
Leiro, V., Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Journal of Organic Chemistry.
-
ResearchGate. (n.d.). 1 H Δδ R/S between diastereomers of the racemic mixtures of derivatives of secondary and tertiary amines 11-16, obtained using a 400 MHz NMR spectrometer.
-
Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications.
-
BenchChem. (2025). minimizing racemization during the synthesis of chiral amino alcohols.
-
Stadler, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
-
Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois.
-
Sánchez-Carnerero, E. M., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications.
-
ResearchGate. (2025). Racemization of chiral amino alcohols: Catalyst selection and characterization.
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube.
-
BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
-
Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org.
-
Racemization. (2021). Chemistry LibreTexts.
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
-
Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube.
-
Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. PubMed.
-
How Can FTIR Be Used To Detect Oxidation? (2025). YouTube.
-
Racemization of optically active amino alcohols. (1991). Google Patents.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed.
-
Chiral auxiliary. Wikipedia.
-
Racemisation in Chemistry and Biology. The University of Manchester.
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
-
Workup: Aluminum Hydride Reduction. University of Rochester.
-
Asymmetric Synthesis. University of York.
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate.
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.
-
Oxazolidinone synthesis. Organic Chemistry Portal.
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate.
-
Mass Spectrometry of Alcohols. Chemistry Steps.
-
ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones.
-
REDUCTION OF α-AMINO ACIDS: L-VALINOL. (1985). Organic Syntheses.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Oxazolidine synthesis. Organic Chemistry Portal.
-
Use and misuse of FTIR spectroscopy for studying the bio-oxidation of plastics. (2021). Advanced Light Source.
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC - NIH.
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. PubMed.
-
FTIR markers of methionine oxidation for early detection of oxidized protein therapeutics.
References
- 1. Workup [chem.rochester.edu]
- 2. creation.com [creation.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. whitman.edu [whitman.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Diastereoselectivity with (S)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center for the application of (S)-2-Amino-2-cyclohexylethanol as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile auxiliary to achieve high diastereoselectivity in their asymmetric syntheses. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work. Our approach is rooted in established scientific principles to provide you with reliable and actionable solutions.
Introduction to this compound as a Chiral Auxiliary
This compound is a chiral amino alcohol that serves as an effective chiral auxiliary in a variety of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[1][2][3] Its efficacy stems from the rigid conformational control imparted by the bulky cyclohexyl group, which effectively shields one face of the reactive intermediate, directing the approach of the incoming electrophile and leading to the preferential formation of one diastereomer.[1][3]
The general workflow for utilizing a chiral auxiliary like this compound involves three main stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired chiral product.[1][4]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Poor Diastereoselectivity (Low d.r.)
A low diastereomeric ratio (d.r.) is a common challenge in asymmetric synthesis. The goal is to maximize the energy difference between the transition states leading to the different diastereomers.[1]
dot
Caption: Troubleshooting logic for low diastereoselectivity.
Potential Causes and Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is critical for achieving high diastereoselectivity.[1] For many reactions involving chiral auxiliaries, a specific enolate geometry is preferred to ensure effective facial shielding.
-
Solution: The choice of base and Lewis acid can significantly influence the enolate geometry. For instance, in aldol reactions using oxazolidinone auxiliaries, soft enolization with dibutylboron triflate and diisopropylethylamine typically favors the (Z)-enolate.[1] Experiment with different base and Lewis acid combinations to optimize for the desired enolate.
-
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a smaller energy difference between the diastereomeric transition states, resulting in lower selectivity.
-
Solution: Running the reaction at a lower temperature (e.g., -78 °C or even -100 °C) can significantly enhance diastereoselectivity.
-
-
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent can impact the conformation of the transition state and, consequently, the diastereomeric ratio.[1]
-
Solution: Screen a variety of Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂) and solvents with different polarities and coordinating abilities.
-
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | TiCl₄ | Bu₂BOTf | MgBr₂ |
| Base | DIPEA | DIPEA | Et₃N |
| Solvent | CH₂Cl₂ | CH₂Cl₂ | THF |
| Temperature | -78 °C | -78 °C | -40 °C |
| Observed d.r. | 85:15 | 95:5 | 70:30 |
| Caption: Example screening table for optimizing diastereoselectivity. |
Issue 2: Difficulty in Removing the Chiral Auxiliary
The removal of the chiral auxiliary is a critical final step. The chosen method should be efficient and not compromise the stereochemical integrity of the product.
Potential Causes and Solutions:
-
Harsh Cleavage Conditions: Strong acidic or basic conditions, or harsh reducing agents, can lead to epimerization at the newly formed stereocenter or decomposition of the product.
-
Solution: Opt for milder cleavage conditions. For example, reductive cleavage using LiBH₄ or LiAlH₄ is often effective for amide-based auxiliaries.[1] Hydrolytic cleavage under mild basic conditions (e.g., LiOOH) can also be employed. Always perform cleavage at low temperatures (e.g., 0 °C) and monitor the reaction closely.
-
-
Incomplete Reaction: The cleavage reaction may not go to completion, leading to a mixture of the desired product and the product still attached to the auxiliary.
-
Solution: Increase the reaction time or the equivalents of the cleavage reagent. However, be mindful of potential side reactions. A stepwise increase in the reagent amount and careful monitoring by TLC or LC-MS is recommended.
-
| Cleavage Method | Reagents | Potential Pitfalls |
| Reductive Cleavage | LiAlH₄, LiBH₄ | Can reduce other functional groups. |
| Hydrolytic Cleavage | LiOOH, aq. NaOH | Can cause epimerization. |
| Transamination | Various amines, Lewis acids | May require elevated temperatures. |
| Caption: Common methods for chiral auxiliary removal and their potential pitfalls. |
Issue 3: Low Overall Yield
Low yields can be attributed to issues at any stage of the process: auxiliary attachment, the diastereoselective reaction, or auxiliary removal.
dot
Caption: Troubleshooting logic for low overall yield.
Potential Causes and Solutions:
-
Incomplete Auxiliary Attachment: The initial coupling of this compound to your substrate may be inefficient.
-
Solution: Ensure the use of appropriate coupling reagents (e.g., DCC, EDC) and conditions. Anhydrous conditions are often crucial. Monitor the reaction by TLC or NMR to confirm complete conversion.
-
-
Poor Conversion in the Diastereoselective Step: The main reaction may not be proceeding to completion.
-
Solution: Re-evaluate the stoichiometry of your reactants. Ensure the active form of the electrophile is present. Consider a longer reaction time or a slight increase in temperature, while carefully monitoring the impact on diastereoselectivity.
-
-
Product Loss During Workup and Purification: The desired product may be lost during extraction or chromatography.
-
Solution: Optimize your workup procedure. Ensure the pH is appropriate for efficient extraction. For purification, consider different chromatography conditions (e.g., solvent system, silica gel type) to minimize product loss.
-
Frequently Asked Questions (FAQs)
Q1: How do I attach this compound to my carboxylic acid substrate?
A1: The most common method is to form an amide bond. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine or DMAP.
Q2: What is the likely stereochemical outcome when using this compound in an aldol reaction?
A2: While the specific outcome depends on the reaction conditions (particularly the enolate geometry), the bulky cyclohexyl group is expected to effectively block one face of the enolate. For a (Z)-enolate, this typically leads to the formation of the syn-aldol product. However, it is crucial to determine the stereochemistry of your product experimentally.
Q3: Can I recover and reuse this compound?
A3: Yes, one of the key advantages of using a chiral auxiliary is the ability to recover and reuse it.[1] After the cleavage step, the auxiliary can be separated from the product, typically through extraction into an aqueous acidic or basic layer, depending on the workup conditions. The recovered auxiliary can then be purified (e.g., by distillation or recrystallization) for future use.
Q4: My reaction is producing a nearly 1:1 mixture of diastereomers. What should I check first?
A4: A 1:1 diastereomeric ratio suggests a lack of stereocontrol. The first parameter to investigate is the reaction temperature; ensure it is sufficiently low.[1] Next, confirm the integrity of your chiral auxiliary; it should be enantiomerically pure. Finally, re-evaluate your enolate formation conditions, as an E/Z mixture of enolates can lead to poor diastereoselectivity.
Q5: How do I determine the diastereomeric ratio of my product?
A5: The diastereomeric ratio can be determined using several analytical techniques. High-performance liquid chromatography (HPLC) on a chiral or achiral column is a common method. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used, as diastereomers will often have distinct signals for certain protons. Gas chromatography (GC) can also be employed for volatile compounds.[5]
Experimental Protocols
Protocol 1: Attachment of this compound to a Carboxylic Acid
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Slowly add the solution of the amino alcohol to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Addition
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyl derivative of this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolization.
-
Cool the reaction back down to -78 °C.
-
Add the aldehyde (1.2 eq.) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Reductive Cleavage of the Auxiliary
-
Dissolve the aldol product (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of lithium borohydride (LiBH₄) (2.0 eq.) in THF.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
To recover the auxiliary, make the aqueous layer basic (pH > 12) with 1 M NaOH and extract with DCM.
-
Dry the organic extracts containing the product and the auxiliary separately, and concentrate to yield the crude materials for further purification.
References
Technical Support Center: Troubleshooting Low Yields in Reactions Using (S)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center for (S)-2-Amino-2-cyclohexylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile chiral amino alcohol in asymmetric synthesis. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes.
Introduction to this compound in Asymmetric Catalysis
This compound is a valuable chiral auxiliary and ligand in a variety of asymmetric transformations, including reductions of prochiral ketones, aldol reactions, and Michael additions. Its efficacy often stems from the sterically demanding cyclohexyl group, which can provide excellent stereocontrol.[1] However, like any catalytic system, reactions employing this amino alcohol can sometimes result in lower than expected yields. This guide will address these issues in a systematic, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the most common initial checks I should perform?
Low yields can often be attributed to a few common factors before delving into more complex reaction parameters. Here’s a checklist of initial troubleshooting steps:
-
Reagent Purity and Quality:
-
This compound Integrity: Verify the purity of your this compound. Impurities from its synthesis, such as unreacted starting materials or byproducts, can interfere with the catalytic cycle.[2] Consider purification by recrystallization or column chromatography if the purity is questionable.
-
Substrate and Reagent Quality: Ensure all other reagents, especially the substrates and any additives, are pure and dry. Water and other protic impurities can quench organometallic reagents or interfere with catalyst formation.
-
Solvent Quality: Use anhydrous solvents, as water can have a detrimental effect on many catalytic asymmetric reactions.
-
-
Reaction Setup and Inert Atmosphere:
-
Strict Anhydrous and Anaerobic Conditions: Many reactions involving organometallic species or sensitive catalysts require a rigorously inert atmosphere (Argon or Nitrogen). Ensure your glassware is oven- or flame-dried and that all reagent transfers are performed under inert conditions.
-
Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. Deviations from the optimal reaction temperature can significantly impact yield.
-
Troubleshooting Workflow: Initial Checks
Caption: Initial troubleshooting workflow for low reaction yields.
FAQ 2: I've confirmed my reagents and setup are sound, but the yield is still poor. How should I approach optimizing the reaction conditions?
Once the basics are covered, a more systematic optimization of reaction parameters is necessary. The following table outlines key parameters to investigate.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Catalyst Loading | Insufficient catalyst to drive the reaction to completion. | Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, then to 10 mol%). | A higher catalyst concentration can increase the reaction rate and overall conversion. |
| Stoichiometry | Incorrect ratio of reactants. | Vary the stoichiometry of the nucleophile and electrophile. | An excess of one reactant may be necessary to push the equilibrium towards the product. |
| Solvent | Poor solubility of reagents or intermediates; unfavorable interactions with the transition state. | Screen a range of solvents with varying polarities (e.g., THF, Toluene, Dichloromethane, Hexanes). | The solvent can significantly influence the solubility of the catalyst and substrates, as well as stabilize or destabilize the transition state. |
| Temperature | Sub-optimal temperature for catalyst activity or stability. | Run the reaction at different temperatures (e.g., -78°C, -20°C, 0°C, room temperature). | Lower temperatures can sometimes improve enantioselectivity at the cost of reaction rate, while higher temperatures may be needed for less reactive substrates. |
| Reaction Time | Incomplete reaction due to insufficient time. | Monitor the reaction progress over time using techniques like TLC or GC/LC-MS. | Allows for the determination of the optimal reaction time to maximize yield without promoting side reactions. |
Experimental Protocol: Screening of Reaction Conditions
Here is a general protocol for systematically screening reaction conditions for a Michael addition reaction using this compound as a ligand for a metal catalyst.
-
Catalyst Preparation (in-situ):
-
To an oven-dried flask under an inert atmosphere, add this compound (e.g., 0.1 mmol).
-
Add anhydrous solvent (e.g., 2 mL of THF).
-
Add the metal precursor (e.g., Cu(OTf)₂ or Zn(Et)₂, 0.1 mmol) at the desired temperature (e.g., 0°C).
-
Stir for 30-60 minutes to allow for complex formation.
-
-
Reaction Execution:
-
Add the Michael acceptor (e.g., 1.0 mmol) to the catalyst solution.
-
Add the Michael donor (e.g., 1.2 mmol) dropwise over a period of time.
-
Maintain the reaction at the desired temperature and monitor its progress.
-
-
Workup and Analysis:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
-
FAQ 3: I am observing the formation of significant byproducts. What are some common side reactions and how can I mitigate them?
The presence of the amino and hydroxyl groups in this compound, along with the reactivity of your substrates, can lead to several side reactions.
-
Self-Condensation of the Substrate: Aldehydes and ketones can undergo self-aldol reactions.
-
Mitigation: Add the electrophile slowly to the reaction mixture containing the catalyst and nucleophile to maintain a low concentration of the electrophile.
-
-
Reaction with the Amino Alcohol: The nucleophilic amino or hydroxyl group of this compound could potentially react with highly electrophilic substrates.
-
Mitigation: This is less common when the amino alcohol is part of a catalytic complex. Ensure the pre-formation of the catalyst is complete before adding the substrates.
-
-
Decomposition of Reagents or Products: Some reagents or products may be unstable under the reaction conditions.
-
Mitigation: Lowering the reaction temperature can often minimize decomposition.
-
Logical Relationship: Identifying and Mitigating Side Reactions
Caption: Decision tree for addressing common side reactions.
FAQ 4: My enantioselectivity is poor, even if the yield is acceptable. How can I improve it?
Poor enantioselectivity can be a frustrating issue. Here are some strategies to address it:
-
Lower the Reaction Temperature: As a general rule, lower temperatures often lead to higher enantioselectivity due to a more ordered transition state.
-
Screen Different Metal Precursors or Additives: The nature of the metal center and any additives can have a profound impact on the geometry of the catalytic complex and, consequently, the stereochemical outcome.
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state. A screen of different solvents is highly recommended.
-
Consider a Structurally Modified Ligand: While this compound is often effective, for particularly challenging substrates, a more sterically hindered or electronically modified analog might be necessary. Research has shown that the cyclohexyl group provides better enantioselectivity compared to a phenyl group due to its steric bulk.[1]
Conclusion
Troubleshooting low yields in reactions using this compound requires a systematic approach. By carefully considering the purity of your reagents, optimizing reaction conditions, and being mindful of potential side reactions, you can significantly improve your chances of success. This guide provides a starting point for your investigations, and we encourage you to consult the primary literature for more specific examples related to your particular transformation.
References
Technical Support Center: Purification of (S)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center for the purification of (S)-2-Amino-2-cyclohexylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amino alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your product. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and enantiomeric excess for your this compound products.
Introduction to the Purification Challenges
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The critical nature of its stereochemistry demands highly efficient purification techniques to isolate the desired (S)-enantiomer from its (R)-counterpart and other process-related impurities. The presence of both a basic amino group and a polar hydroxyl group imparts specific chemical properties that can present unique challenges during purification. This guide will walk you through the most common and effective purification strategies, focusing on crystallization and chromatographic methods, and provide solutions to the problems you are most likely to face.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of this compound.
Crystallization and Recrystallization Issues
Crystallization is a powerful technique for purifying solid compounds, but it is not without its challenges.[1] Here are some common issues and their solutions.
Question 1: My product "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common problem when purifying polar molecules like amino alcohols. It occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline lattice.[2][3] This is problematic because the oil droplets are often impure, trapping contaminants and solvent, leading to poor purification.[4][5]
Causality:
-
Melting Point Depression: The most frequent cause is the melting point of your impure compound being lower than the boiling point of your chosen solvent.[3][4] The dissolved solid, upon cooling, reaches its saturation point at a temperature where it is still a liquid.
-
High Impurity Levels: Significant amounts of impurities can disrupt the crystal lattice formation, favoring the separation of a liquid phase.[4]
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation levels that favor the formation of an oil over orderly crystals.
-
Inappropriate Solvent Choice: A solvent that is "too good" or has a polarity that is too different from the solute can promote oiling out.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Step-by-Step Protocol to Prevent Oiling Out:
-
Re-dissolve the Oil: If your product has oiled out, reheat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature slowly by placing it in an insulated container. Do not place it directly on a cold surface.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to encourage crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[3]
Question 2: I have a poor yield after recrystallization. What are the likely causes and how can I improve it?
Answer:
A low recovery is a common issue in recrystallization. While some loss of product is inevitable as it remains in the mother liquor, a significantly poor yield warrants investigation.[5]
Causality:
-
Too Much Solvent: This is the most common reason for low yield.[3] If an excessive amount of solvent is used, a significant portion of your product will remain dissolved even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can result in incomplete precipitation of the product.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
Solutions:
| Problem | Solution |
| Excess Solvent | Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to crystallize again.[3] |
| Premature Crystallization | Use a pre-heated funnel and flask for hot filtration. Keep the solution hot during this process. |
| Incomplete Crystallization | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| Washing Losses | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Chiral Resolution by Diastereomeric Salt Crystallization
For resolving a racemic mixture of 2-Amino-2-cyclohexylethanol, forming diastereomeric salts with a chiral resolving agent is a highly effective and widely used method.[6][7]
Question 3: How do I choose a chiral resolving agent and perform the resolution of my racemic 2-Amino-2-cyclohexylethanol?
Answer:
The key is to react the basic amino group of your racemic product with a chiral acid to form two diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8][9]
Choosing a Resolving Agent:
For a basic compound like an amino alcohol, you will need a chiral acid. Common and effective choices include:
-
(+)-Tartaric Acid or (-)-Tartaric Acid: A readily available and often successful resolving agent for amines.[6]
-
(+)-Camphorsulfonic Acid or (-)-Camphorsulfonic Acid: Another excellent option for forming crystalline salts with amines.[6]
Experimental Protocol for Chiral Resolution with Tartaric Acid:
This protocol provides a general guideline. You may need to optimize solvent choice and ratios for your specific product.
-
Salt Formation:
-
Dissolve one equivalent of your racemic 2-Amino-2-cyclohexylethanol in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. The 0.5 equivalence is used because tartaric acid is a diacid, and you are targeting the formation of a salt with one of the enantiomers.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
-
Crystallization:
-
Gently heat the combined solution to ensure everything is dissolved.
-
Allow the solution to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize out.
-
If no crystals form, try placing the solution in a refrigerator or scratching the flask.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
To improve diastereomeric purity, you can recrystallize the salt from the same solvent system. A patent for a similar amino alcohol suggests recrystallizing the tartrate salt from methanol to achieve high optical purity.[10]
-
-
Liberation of the Free (S)-Amino Alcohol:
-
Suspend the purified diastereomeric salt in water.
-
Add a base, such as a 1M sodium hydroxide (NaOH) solution, dropwise until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the free amino alcohol into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain your enantiomerically enriched this compound.
-
Workflow for Chiral Resolution:
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Chromatographic Purification Issues
When crystallization does not provide sufficient purity, or for analyzing the enantiomeric excess, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Question 4: I am seeing significant peak tailing when analyzing my this compound product on a reverse-phase HPLC column. What is causing this and how can I get sharp, symmetrical peaks?
Answer:
Peak tailing is a very common issue when analyzing basic compounds like amines on standard silica-based HPLC columns.[11][12]
Causality:
The primary cause is secondary interactions between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[12][13] This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, leading to a "tail" on the peak.
Troubleshooting Strategies:
| Strategy | Mechanism | Recommended Action |
| Lower Mobile Phase pH | Protonates the amine (R-NH₃⁺) and suppresses the ionization of silanol groups, minimizing the unwanted ionic interaction. | Add an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase to bring the pH to between 2 and 3. |
| Increase Buffer Concentration | The buffer cations can mask the active silanol sites, preventing the analyte from interacting with them.[13] | Use a buffer concentration of 20-50 mM in your aqueous mobile phase.[12] |
| Add a Competitive Amine | A small, basic additive like triethylamine (TEA) will preferentially interact with the silanol groups, effectively blocking them from your analyte. | Add 0.1% - 0.5% TEA to your mobile phase.[12] |
| Use a Modern, End-Capped Column | Newer columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. | Consider using a column specifically designed for the analysis of basic compounds. |
| Reduce Sample Load | Injecting too much sample can overload the column, leading to peak distortion.[12][14] | Dilute your sample and inject a smaller volume to see if the peak shape improves.[12] |
Question 5: How can I scale up my analytical HPLC method to preparative chromatography for purification?
Answer:
Scaling up from analytical to preparative HPLC is a systematic process that aims to purify larger quantities of your compound while maintaining adequate separation.[15][16]
Key Principles of Scaling Up:
-
Develop a Robust Analytical Method: Start with a well-resolved separation on an analytical column (typically 4.6 mm ID). The stationary phase of your analytical column should be available in a larger particle size and preparative column dimension.
-
Determine Loading Capacity: On the analytical column, gradually increase the injection volume and concentration to determine the maximum sample load before resolution is lost. This is known as a loading study and helps to conserve your valuable sample.[16]
-
Linear Scale-Up Calculation: The flow rate and sample load can be scaled up based on the cross-sectional area of the columns. The scaling factor (SF) is calculated as:
SF = (ID_prep / ID_analytical)²
Where ID is the internal diameter of the preparative and analytical columns, respectively.
-
New Flow Rate = Analytical Flow Rate × SF
-
New Sample Load = Analytical Sample Load × SF
-
-
Use Volatile Buffers: For preparative work, it is highly advantageous to use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate. These can be easily removed from the collected fractions by lyophilization or evaporation, simplifying the recovery of your purified product.[16]
Preparative HPLC Parameter Comparison (Example):
| Parameter | Analytical Scale | Preparative Scale |
| Column ID | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | ~210 µL |
| Sample Load | 0.1 mg | ~2.1 mg |
Note: This is a simplified example. The actual parameters will depend on the specific separation.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for in my this compound product? A1: Besides the obvious (R)-enantiomer, potential impurities depend on the synthetic route. If synthesized from L-cyclohexylglycine, you might have unreacted starting material. Other potential impurities could include by-products from side reactions or residual solvents from the purification process.
Q2: How can I accurately determine the enantiomeric excess (ee) of my final product? A2: Chiral HPLC is the most common and reliable method. You will need a chiral stationary phase (CSP) that can resolve the two enantiomers. Alternatively, you can derivatize your product with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.
Q3: Can I use column chromatography on silica gel for purification? A3: Yes, but it can be challenging due to the polar nature of your amino alcohol. You will likely need a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to elute your product. However, be aware that the basicity of the amino group can lead to significant peak tailing and potential irreversible adsorption on the acidic silica gel. Using a different stationary phase like alumina or a reverse-phase column might be more effective.
Q4: My purified product is a solid, but it won't form nice crystals. What can I do? A4: If you are obtaining an amorphous solid or a powder, this could be due to rapid precipitation or the presence of persistent impurities. Try dissolving your product in a minimal amount of a "good" solvent and then very slowly adding an "anti-solvent" (a solvent in which it is insoluble) until the solution just becomes cloudy. Then, allow it to stand undisturbed. This slow diffusion method can often promote the growth of well-defined crystals.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Chiral_resolution [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. labcompare.com [labcompare.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Temperature Optimization for (S)-2-Amino-2-cyclohexylethanol Catalysis
Welcome to the technical support center for (S)-2-Amino-2-cyclohexylethanol, a versatile chiral amino alcohol widely employed as a ligand and chiral auxiliary in asymmetric synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in catalytic processes involving this compound. Here, we provide in-depth, field-proven insights through troubleshooting guides and FAQs to help you achieve optimal reaction outcomes, including high yield and excellent enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter when using this compound as a catalyst or ligand?
Temperature is a fundamental parameter that directly influences three key aspects of your reaction:
-
Reaction Rate (Kinetics): Like most chemical reactions, the rate of a reaction catalyzed by this compound complexes generally increases with temperature.[2][3] This is due to the increased kinetic energy of molecules, leading to more frequent and energetic collisions, which more often overcome the activation energy barrier.[4][5]
-
Enantioselectivity (Thermodynamics of Transition States): In asymmetric catalysis, the product's enantiomeric excess (ee) is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Lowering the temperature makes the reaction more sensitive to this small energy difference, often resulting in higher enantioselectivity.[6] Conversely, higher temperatures can provide enough energy to overcome both barriers more easily, reducing the selectivity.[7][8]
-
Catalyst Stability: this compound and its metallic complexes can be susceptible to degradation at elevated temperatures.[6] High temperatures can lead to catalyst decomposition, side reactions, or the formation of inactive species, ultimately lowering the overall yield and turnover number.
Q2: What is a good starting temperature for a reaction catalyzed by an this compound complex?
A prudent starting point for many asymmetric reactions, such as transfer hydrogenations, is room temperature (approx. 20-25°C). This provides a baseline for both reactivity and selectivity. If the reaction is too slow, the temperature can be gently increased. If the enantioselectivity is poor, the temperature should be lowered. Screening a range from 0°C to 40°C is a common initial strategy.
Q3: My reaction shows high conversion but very low enantiomeric excess (ee). Is temperature the likely culprit?
Yes, this is a classic symptom of a reaction temperature being too high. High conversion indicates the catalyst is active and the reaction is kinetically favorable, but the low ee suggests that the energy difference between the diastereomeric transition states is being easily overcome. The recommended first step is to significantly lower the reaction temperature (e.g., from room temperature to 0°C or -20°C) to enhance stereochemical discrimination.[6][7]
Q4: Can the this compound ligand itself be damaged by heat?
While the ligand is a stable organic molecule, it is not immune to degradation under harsh conditions. The boiling point is approximately 274°C, but thermal decomposition can occur well below this, especially in the presence of reactive reagents or metal precursors over prolonged periods.[9][10] It is crucial to operate within a temperature range that preserves the integrity of the catalyst complex for the entire reaction duration. The stability is often more dependent on the metal complex formed rather than the free ligand.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Yield or Incomplete Conversion
Q: My reaction has stalled or is showing very low conversion after several hours. What temperature adjustments should I make?
A: Low conversion is typically due to insufficient kinetic energy.
-
Potential Cause: The reaction temperature is too low, resulting in slow reaction kinetics.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely at each new temperature using an appropriate analytical method (TLC, GC, or HPLC).
-
Verify Solvent Compatibility: Ensure your solvent is suitable for the higher temperature. The reaction should be conducted well below the solvent's boiling point to avoid pressure buildup and evaporation.
-
Consider Reaction Time: At lower temperatures, reactions will naturally take longer. Before increasing the temperature, ensure you have allowed sufficient time for the reaction to proceed. An initial time-course study at your starting temperature is recommended.
-
Problem 2: Poor Enantioselectivity (Low ee%)
Q: I'm getting a good yield of my product, but the enantiomeric excess is below my target of >90%. How can I use temperature to improve this?
A: This is a common challenge where kinetic performance is adequate, but stereochemical control is lacking.
-
Potential Cause 1: High Reaction Temperature: As discussed in the FAQ, elevated temperatures can erode the energy difference between the competing transition states, leading to a more racemic product.[6]
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: Perform a series of experiments at progressively lower temperatures. Common setpoints include 0°C (ice bath), -20°C, -40°C, and even -78°C (dry ice/acetone bath).
-
Analyze the Trade-off: Be aware that lowering the temperature will decrease the reaction rate. You must find the optimal balance that provides acceptable enantioselectivity within a practical timeframe.
-
Data Collection: It is crucial to precisely record the temperature, reaction time, conversion, and enantiomeric excess for each experiment to identify the optimal conditions. This data can be summarized in a table for clear analysis.
-
-
Potential Cause 2: Product Racemization: The reaction conditions (including temperature) may be causing the desired chiral product to racemize after it is formed.
-
Troubleshooting Steps:
-
Isolate and Test: Subject your purified, enantiomerically enriched product to the reaction conditions (solvent, base, temperature) in the absence of the catalyst and starting materials. Monitor its optical purity over time to see if racemization occurs.
-
Milder Workup: Harsh workup conditions (e.g., strong acids or bases at high temperatures) can also cause racemization.[11] Ensure your purification process is as mild as possible.
-
Problem 3: Formation of Impurities and Side Products
Q: My reaction mixture is complex, showing multiple spots on TLC or peaks in GC/HPLC, indicating side product formation. Can temperature be a factor?
A: Absolutely. Temperature can activate undesired reaction pathways.
-
Potential Cause: The reaction temperature is too high, providing sufficient activation energy for competing side reactions (e.g., elimination, decomposition) to occur at significant rates.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct way to increase the selectivity for the desired reaction pathway over undesired ones, assuming the desired pathway has a lower activation energy.
-
Optimize Catalyst Loading: Sometimes, high catalyst loading combined with high temperature can promote side reactions. Consider reducing the catalyst loading in conjunction with lowering the temperature.
-
Check for Catalyst Decomposition: The side products may arise from reactions of a decomposed catalyst. Running the reaction at a lower temperature can preserve the active catalyst and prevent the formation of these impurities.[6]
-
Visualizations: Workflows and Concepts
Diagram 1: Troubleshooting Workflow
This diagram outlines the logical steps for troubleshooting common issues based on initial experimental results.
Caption: A decision-making workflow for temperature optimization.
Diagram 2: Conceptual Energy Profile
This diagram illustrates how temperature affects selectivity by influencing the relative rates through two competing diastereomeric transition states.
Caption: Effect of temperature on diastereomeric transition states.
Experimental Protocol & Data Presentation
Protocol 1: Temperature Screening for Asymmetric Transfer Hydrogenation
This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for a reaction.
1. Reaction Setup (Perform in parallel for each temperature):
-
To a dry vial under an inert atmosphere (e.g., Argon or Nitrogen), add the substrate (e.g., a prochiral ketone, 1.0 mmol).
-
Add the this compound-based catalyst (e.g., 1-2 mol%).
-
Dissolve the solids in the chosen solvent (e.g., isopropanol, which also acts as the hydrogen source, 5 mL).
-
Add the activator (e.g., a base like KOH or t-BuOK, 5-10 mol%).
2. Temperature Control:
-
Place each reaction vial into a pre-equilibrated temperature-controlled block or bath.
-
Screening Temperatures: -20°C, 0°C, 25°C (Room Temp), 40°C.
-
Ensure consistent stirring at all temperatures.
3. Reaction Monitoring:
-
At set time points (e.g., 2, 6, 12, 24 hours), carefully withdraw a small aliquot from each reaction.
-
Quench the aliquot immediately (e.g., with a drop of dilute HCl or by filtering through a small plug of silica).
-
Analyze the aliquot by an appropriate method (e.g., GC or LC-MS) to determine the percent conversion.
4. Workup and Analysis:
-
Once the reaction at 25°C has reached >95% conversion (or after 24 hours), quench all reactions.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the product via column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral GC.
Data Presentation: Summarizing Your Results
Organize your findings in a clear, structured table to easily identify trends and determine the optimal temperature.
| Entry | Temperature (°C) | Time (h) | Conversion (%) [a] | ee (%) [b] |
| 1 | -20 | 24 | 35 | 98 |
| 2 | 0 | 24 | 85 | 95 |
| 3 | 25 | 12 | >99 | 88 |
| 4 | 40 | 6 | >99 | 75 |
[a] Determined by GC analysis of reaction aliquots. [b] Determined by chiral HPLC analysis of the purified product.
References
- 1. Buy this compound Hydrochloride (EVT-3180393) | 845555-46-6 [evitachem.com]
- 2. Temperature Effects | Worthington Biochemical [worthington-biochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. monash.edu [monash.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. (2S)-2-Amino-2-cyclohexylethanol Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Loading Optimization for (S)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center for the synthesis of (S)-2-Amino-2-cyclohexylethanol. This chiral amino alcohol is a valuable building block in the development of pharmaceuticals and other complex molecules, where its stereochemistry is crucial for biological activity.[1] The most common and effective route to this compound is the asymmetric reduction of the prochiral precursor, 2-amino-1-cyclohexylethanone.
Achieving high enantioselectivity (ee%) and yield in this transformation is critically dependent on the precise optimization of catalyst loading. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the practical challenges encountered in the laboratory. Our focus is not just on what to do, but why it works, empowering you to make informed decisions during your experimental work.
The Core Challenge: The Catalyzed vs. Uncatalyzed Reaction
At the heart of optimizing this synthesis lies a fundamental competition: the desired, highly stereoselective reaction guided by your chiral catalyst versus a non-selective, "background" reduction pathway.[2][3] The uncatalyzed reaction, driven by the reducing agent alone (e.g., a borane source), produces a racemic mixture of (S) and (R)-2-Amino-2-cyclohexylethanol, which directly erodes the enantiomeric excess of your final product. The catalyst's job is to accelerate the formation of the desired (S)-enantiomer so significantly that the background reaction becomes statistically irrelevant.[3] Catalyst loading is the most direct lever you have to control this balance.
Caption: Competing pathways in asymmetric reduction.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific experimental problems.
Issue 1: Low Enantioselectivity (ee%)
Question: My reaction produced the desired product, but the enantiomeric excess (ee%) is consistently low (<80%). What is the most likely cause?
Answer: The most common cause of low enantioselectivity is that the catalyst loading is insufficient to outcompete the non-selective background reduction.[2][3] At very low catalyst concentrations, the rate of the catalyzed, enantioselective reaction is not fast enough to prevent a significant portion of the starting material from being reduced by the achiral reducing agent, leading to the formation of the undesired (R)-enantiomer.
-
Immediate Action: Systematically increase the catalyst loading. If you started at 1-2 mol%, perform a screen at 5 mol% and 10 mol% to observe the effect on ee%. For many systems, there is a direct correlation between increasing catalyst loading and higher ee%, up to a certain plateau.
Question: I've increased the catalyst loading to 10 mol%, but the ee% has not improved significantly. What should I investigate next?
Answer: If increasing the catalyst loading does not solve the problem, the issue likely lies with the integrity of your catalytic system or the reaction conditions. Consider these factors:
-
Catalyst/Ligand Purity and Integrity: Many catalysts and ligands used in asymmetric synthesis are highly sensitive to air and moisture.[2] Impurities or degradation can poison the catalyst or disrupt the chiral environment necessary for high selectivity.
-
Troubleshooting: Use a fresh batch of catalyst or ligand from a recently opened bottle. Ensure all reagents are of high purity. Impurities in the starting ketone can also act as catalyst poisons.
-
-
Strictly Anhydrous & Inert Conditions: The active catalytic species can be destroyed by trace amounts of water or oxygen.
-
Troubleshooting: All glassware must be rigorously flame-dried or oven-dried. Solvents must be anhydrous grade and preferably degassed. The entire reaction should be conducted under a strictly inert atmosphere (high-purity Argon or Nitrogen) using Schlenk techniques or a glovebox.[2]
-
-
Reaction Temperature: Temperature is a critical parameter. While lower temperatures often enhance selectivity by increasing the energy difference between the diastereomeric transition states, a temperature that is too low may stall the reaction. Conversely, a temperature that is too high can decrease selectivity.
-
Troubleshooting: Screen a range of temperatures. If your standard condition is 0 °C, try running the reaction at -20 °C or -40 °C.
-
Issue 2: Low Reaction Yield or Incomplete Conversion
Question: My reaction has stalled, or the final yield is unacceptably low. Should I simply increase the catalyst loading?
Answer: While insufficient catalyst loading can certainly lead to low conversion, it's not the only cause.[4] It is a good first step, but if a moderate increase (e.g., from 2 mol% to 5 mol%) doesn't significantly improve the yield, you should consider catalyst decomposition.
-
Potential Cause: Catalyst Decomposition: The catalyst may be unstable under your specific reaction conditions, leading to a loss of activity over time.
-
Troubleshooting:
-
Check for Impurities: Ensure all solvents and reagents are pure and dry, as impurities can accelerate catalyst degradation.[4]
-
Lower the Temperature: Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Re-verify that your inert atmosphere is of high quality to prevent degradation by oxygen.[4]
-
-
-
Potential Cause: Reagent Activity: The reducing agent itself (e.g., borane-dimethyl sulfide complex) can degrade over time, especially if not stored properly.
-
Troubleshooting: Use a fresh bottle of the reducing agent or titrate it to confirm its molarity before use.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am getting variable results (both yield and ee%) between runs, even when I follow the same procedure. What could be causing this?
Answer: Poor reproducibility is almost always linked to the handling of sensitive reagents and the precise setup of the reaction.
-
Atmospheric Control: The most frequent culprit is inconsistent exclusion of air and moisture.[2] A reaction that is accidentally exposed to a small amount of air will have a different outcome than one that is not. Meticulous and consistent use of inert atmosphere techniques is paramount.
-
Catalyst Measurement: At low catalyst loadings (1-5 mol%), even very small weighing errors can lead to significant variations in the actual catalyst concentration.
-
Troubleshooting: Prepare a stock solution of the catalyst in an anhydrous solvent and add it to the reaction via syringe. This is often more accurate and reproducible than weighing very small amounts of solid for each reaction.
-
-
Solvent Quality: Using different batches or grades of anhydrous solvent can introduce variability. Always use solvent from the same trusted source and ensure it is freshly dispensed from a purification system or a recently opened bottle.
Caption: Troubleshooting workflow for optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the asymmetric reduction of 2-amino-1-cyclohexylethanone? A1: A sensible starting point for screening is between 2-5 mol%.[4][5] This range is often sufficient to ensure the catalyzed reaction is initiated. Subsequent optimization can then focus on reducing the loading for cost-effectiveness without compromising yield or selectivity.
Q2: Can the catalyst loading be too high? What are the negative consequences? A2: Yes. While increasing loading can solve selectivity issues, excessively high loadings (>10-15 mol%) are generally undesirable for several reasons:
-
Cost: Chiral catalysts and ligands are often expensive, making high loadings economically unviable, especially on a larger scale.
-
Catalyst Aggregation: At high concentrations, some catalytic species can aggregate, forming less selective or even inactive species, which can paradoxically decrease ee% or yield.[4]
-
Product Purification: High catalyst loading means more residual catalyst or ligand byproducts must be removed from the final product, complicating the purification process.
Q3: What are the most common catalytic systems used for producing this compound? A3: Two main systems are widely employed:
-
Asymmetric Borane Reduction (CBS Reduction): This involves an in situ generated oxazaborolidine catalyst from a chiral amino alcohol (such as (S)-prolinol) and a borane source (like borane-dimethyl sulfide, BMS).[1][6] This method is known for its predictable stereochemistry and excellent enantioselectivity.[1]
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a transition metal catalyst, typically based on Ruthenium or Rhodium, complexed with a chiral ligand.[6] A hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, is used as the hydride source.[1][6]
Q4: How is the enantiomeric excess (ee%) of the this compound product typically determined? A4: The most common and reliable methods involve separating and quantifying the two enantiomers using chromatography with a chiral stationary phase (CSP).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method.[2]
-
Chiral Gas Chromatography (GC): This technique can also be used, though the amino alcohol may require derivatization (e.g., acetylation or trifluoroacetylation) to improve its volatility and separation.[2]
Protocols & Data Presentation
Experimental Protocol: Screening Catalyst Loading for CBS Reduction
This protocol outlines a parallel experiment to determine the optimal catalyst loading for the reduction of 2-amino-1-cyclohexylethanone hydrochloride using an in situ formed CBS catalyst.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃-SMe₂, ~2.0 M in THF)
-
2-amino-1-cyclohexylethanone hydrochloride (substrate)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure (To be performed under an inert atmosphere):
-
Substrate Preparation: In a flame-dried flask, suspend the 2-amino-1-cyclohexylethanone hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) to neutralize the salt and stir for 15 minutes.
-
Reaction Setup: Prepare four separate flame-dried Schlenk flasks, each with a stir bar.
-
Catalyst Addition: To each flask, add the appropriate volume of the (S)-CBS catalyst stock solution to achieve the target loadings:
-
Flask 1: 1 mol%
-
Flask 2: 2 mol%
-
Flask 3: 5 mol%
-
Flask 4: 10 mol%
-
-
Cooling: Cool all four flasks to 0 °C in an ice bath.
-
Substrate Addition: Transfer the prepared substrate solution/suspension from step 1 into each of the four flasks via cannula.
-
Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex (1.0 eq) dropwise to each flask over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reactions at 0 °C and monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching & Workup: Once a reaction is complete, carefully quench it by the slow, dropwise addition of methanol at 0 °C. Perform a standard aqueous workup to extract the product.
-
Analysis: Purify the crude product from each reaction by flash chromatography. Determine the isolated yield and measure the enantiomeric excess (ee%) of each sample by chiral HPLC.
Table 1: Example Data from Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Isolated Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 1 | 85 | 78% |
| 2 | 2 | 90 | 92% |
| 3 | 5 | 94 | >99% |
| 4 | 10 | 93 | >99% |
This is illustrative data. Actual results may vary.
Analysis of Table: The data clearly shows that increasing the catalyst loading from 1 mol% to 5 mol% dramatically improves the enantioselectivity. At 5 mol%, the ee% reaches an excellent level (>99%) with a high yield. Further increasing the loading to 10 mol% provides no significant benefit to either yield or ee%, making 5 mol% the optimal loading in this example, balancing efficacy with cost.
References
Technical Support Center: Managing Stereocenter Erosion in Reactions with (S)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with stereocenter erosion when utilizing (S)-2-Amino-2-cyclohexylethanol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stereochemical integrity of your reactions.
Introduction: The Challenge of Stereochemical Integrity
This compound, also known as (S)-cyclohexylglycinol, is a valuable chiral building block and precursor to highly effective chiral auxiliaries and ligands in asymmetric synthesis.[1] Its utility is predicated on the stability of its stereocenter. However, like many chiral amino alcohols, the stereogenic center bearing the amino group is susceptible to erosion under various reaction conditions, leading to a decrease in enantiomeric excess (ee) and the formation of undesired diastereomers. This guide will equip you with the knowledge to diagnose, prevent, and rectify these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding stereocenter erosion in reactions involving this compound.
Q1: What are the primary mechanisms leading to stereocenter erosion (racemization or epimerization) with this compound?
A1: The primary mechanism of stereocenter erosion for this compound and its derivatives is typically through the deprotonation of the α-proton (the hydrogen on the carbon bearing the amino group). This can occur via two main pathways:
-
Direct Enolization: Under basic conditions, a strong base can directly abstract the α-proton, forming a planar enolate-like intermediate. Subsequent protonation can occur from either face, leading to racemization.[2]
-
Oxazolidinone Formation and Tautomerization: When this compound is part of an N-acyl system, such as an oxazolidinone chiral auxiliary, enolization of the carbonyl group can lead to a planar enolate intermediate. Tautomerization and subsequent protonation can result in epimerization at the adjacent stereocenter.[3]
Q2: Which reaction conditions are most likely to cause stereocenter erosion?
A2: Several factors can contribute to the loss of stereochemical integrity:
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy necessary to overcome the barrier to deprotonation and subsequent racemization.[2]
-
Strong Bases: The use of strong bases, particularly in excess, significantly increases the rate of α-proton abstraction.
-
Prolonged Reaction Times: Extended exposure to even mildly basic or acidic conditions can lead to a gradual erosion of the stereocenter.[4]
-
Certain Solvents: Polar, protic solvents can sometimes facilitate proton exchange and stabilize charged intermediates that are prone to racemization.
Q3: How can I detect if stereocenter erosion has occurred?
A3: The most reliable method for determining the enantiomeric excess of your starting material, intermediates, and final product is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .[5] These techniques utilize a chiral stationary phase to separate enantiomers, allowing for their accurate quantification.[6]
Q4: Can protecting groups help prevent stereocenter erosion?
A4: Yes, the appropriate choice of protecting groups for the amine and alcohol functionalities is crucial.
-
Amine Protection: Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are generally preferred over simple acyl groups. The lone pair of the nitrogen atom is delocalized into the carbonyl group of the urethane, making the α-proton less acidic and thus less susceptible to abstraction.[7]
-
Bulky Protecting Groups: Sterically demanding protecting groups can hinder the approach of a base to the α-proton, providing a physical barrier against deprotonation.[8]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you may encounter.
Guide 1: Asymmetric Alkylation using this compound Derived Auxiliaries
Problem: Low diastereoselectivity or evidence of epimerization in the alkylated product.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Base is too strong or used in excess. | Analyze a small aliquot of the reaction mixture at an early time point. If diastereoselectivity is initially high and then decreases, base-mediated epimerization is likely. | Use a less coordinating base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). Use of sodium or potassium bases should be approached with caution as they can promote faster enolization and potential epimerization. Ensure no more than a slight excess (1.05-1.1 equivalents) of base is used. |
| Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., -78 °C) and compare the diastereomeric ratio to a reaction run at a higher temperature (e.g., -40 °C). | Maintain a consistently low temperature throughout the deprotonation and alkylation steps. Use a cryostat or a well-insulated cooling bath. |
| Prolonged enolate formation time. | Quench the reaction at different time points after base addition and before electrophile addition to assess enolate stability. | Add the electrophile as soon as enolate formation is complete. Minimize the time the enolate exists in solution before reacting. |
| Inappropriate solvent. | Review literature for optimal solvents for similar alkylations. | Non-polar, aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred as they can help to maintain a tight ion pair between the enolate and the lithium cation, which can enhance facial selectivity. |
Guide 2: Enantioselective Addition of Organozinc Reagents using this compound as a Ligand
Problem: Low enantiomeric excess (ee) in the resulting secondary alcohol.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Impurities in the organozinc reagent. | Use freshly prepared or titrated organozinc reagents. Impurities can interfere with the formation of the active chiral catalyst. | Prepare the organozinc reagent in situ or titrate a commercial solution immediately before use to determine its exact concentration. |
| Suboptimal ligand-to-metal ratio. | Screen different molar ratios of this compound to the organozinc reagent. | The optimal ratio is often system-dependent. Start with a 1:1 ratio and then explore ratios from 0.5:1 to 2:1. |
| Reaction temperature is not optimal. | Perform the reaction at various temperatures (e.g., -20 °C, 0 °C, room temperature) and analyze the ee of the product. | Enantioselectivity in these reactions can be highly temperature-dependent. A systematic temperature screening is recommended to find the optimal balance between reaction rate and enantioselectivity.[9] |
| Presence of water or other protic impurities. | Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. | Use flame-dried glassware under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation using an this compound Derived Oxazolidinone Auxiliary
This protocol provides a general guideline. Optimal conditions may vary depending on the substrate and electrophile.
-
Preparation of the N-Acyl Oxazolidinone:
-
React the oxazolidinone derived from this compound with the desired acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Purify the resulting N-acyl oxazolidinone by column chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) neat or as a solution in THF.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ to give the carboxylic acid, or reduction with LiBH₄ to give the alcohol) to yield the desired enantiomerically enriched product.
-
Protocol 2: Chiral HPLC Method Development for this compound and its Derivatives
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These columns are versatile and effective for a wide range of chiral compounds.[10]
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of a mixture of n-hexane and isopropanol (IPA) with varying ratios (e.g., 95:5, 90:10, 80:20).
-
For basic analytes like amino alcohols, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethanolamine (0.1% v/v), can significantly improve peak shape and resolution.[10]
-
For acidic derivatives, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1% v/v) may be beneficial.
-
-
Analysis:
-
Inject a solution of the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample solution under the same conditions.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
-
Optimization:
-
If separation is not achieved, screen other mobile phase compositions (e.g., using ethanol instead of IPA) or a different chiral column.
-
Adjust the flow rate and column temperature to optimize resolution and analysis time.
-
Part 4: Data Summaries and Visualizations
Table 1: Impact of Reaction Parameters on Stereochemical Outcome
| Parameter | Condition | Expected Impact on Stereocenter Integrity | Rationale |
| Temperature | High (e.g., > 0 °C) | High Risk of Erosion | Provides sufficient energy to overcome the activation barrier for deprotonation/racemization.[2] |
| Low (e.g., -78 °C) | Low Risk of Erosion | Minimizes the rate of undesired side reactions, including epimerization.[4] | |
| Base | Strong, non-coordinating (e.g., LHMDS) | Moderate Risk | Efficiently forms the enolate but can still promote epimerization if not used carefully. |
| Weak, organic (e.g., Triethylamine) | Low Risk | Generally not strong enough to deprotonate the α-proton of a simple amide. | |
| Solvent | Polar, aprotic (e.g., THF) | Generally Favorable | Solvates the metal cation, can lead to a well-defined transition state. |
| Polar, protic (e.g., Methanol) | High Risk of Erosion | Can facilitate proton exchange, leading to racemization. |
Diagrams
References
- 1. globethesis.com [globethesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments on chiral P,S-type ligands and their applications in asymmetric catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability issues of (S)-2-Amino-2-cyclohexylethanol under reaction conditions
Welcome to the technical support center for (S)-2-Amino-2-cyclohexylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address potential stability issues encountered during its use in chemical synthesis. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the integrity and success of your experiments.
Introduction
This compound is a valuable chiral building block in organic synthesis, prized for its vicinal amino alcohol moiety. This structural feature is a cornerstone in the synthesis of numerous pharmaceutical agents and biologically active compounds. However, the inherent reactivity of the amino and hydroxyl groups can lead to stability challenges under various reaction conditions. This guide provides a comprehensive overview of these potential issues and offers practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Inert atmosphere (e.g., nitrogen or argon) is also recommended for storage to prevent potential degradation from atmospheric components.
Q2: What are the primary functional groups that influence the stability of this compound?
A2: The stability of this compound is primarily dictated by the reactivity of its two functional groups: the primary amine (-NH₂) and the primary alcohol (-OH). The proximity of these groups (a 1,2- or vicinal amino alcohol arrangement) can lead to specific intramolecular reactions and degradation pathways under certain conditions.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, the reactivity of both the amino and hydroxyl groups is pH-dependent.
-
Acidic Conditions: The amino group will be protonated to form an ammonium salt. While this protects the amine from many reactions, strong acids at elevated temperatures can promote dehydration of the alcohol to form an alkene.[3][4]
-
Basic Conditions: The hydroxyl group can be deprotonated to form an alkoxide, which is a stronger nucleophile. In the presence of strong bases, this can facilitate side reactions. The amino group remains largely reactive under basic conditions.
Q4: What are the known incompatibilities of this compound?
A4: The most significant incompatibility is with strong oxidizing agents .[1][2] These can lead to the oxidation of the alcohol to an aldehyde or carboxylic acid, and potentially the oxidation of the amine. It is also incompatible with acid chlorides and acid anhydrides, which will readily react with both the amino and hydroxyl groups.
Q5: Can this compound undergo thermal degradation?
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during reactions involving this compound.
Issue 1: Low Yield or Formation of Unidentified Byproducts in Oxidation Reactions
-
Symptoms: Your reaction to oxidize the alcohol functionality results in a low yield of the desired product, accompanied by multiple spots on a TLC plate.
-
Potential Cause:
-
Over-oxidation: Strong oxidizing agents can lead to the formation of a carboxylic acid instead of the desired aldehyde, or even cleavage of the C-C bond.
-
Amine Oxidation: The oxidizing agent may also be reacting with the primary amine, leading to a complex mixture of products.
-
Instability of the Product: The resulting amino aldehyde or amino ketone may be unstable under the reaction conditions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting low yields in oxidation reactions.
-
Detailed Protocol: Amine Protection (Boc Protection)
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.
-
Issue 2: Unexpected Side Reactions with Electrophiles (e.g., Acylation, Alkylation)
-
Symptoms: Formation of di-substituted products or a mixture of N- and O-substituted products when reacting with an electrophile.
-
Potential Cause: Both the amino and hydroxyl groups are nucleophilic and can react with electrophiles. The primary amine is generally more nucleophilic than the primary alcohol, but competitive reactions can occur, especially with highly reactive electrophiles or under basic conditions that activate the alcohol.
-
Troubleshooting Workflow:
Caption: Addressing non-selective reactions with electrophiles.
Issue 3: Degradation under Strongly Acidic Conditions
-
Symptoms: Low recovery of starting material or product after a reaction or workup involving strong acids, especially at elevated temperatures.
-
Potential Cause: Acid-catalyzed dehydration of the alcohol functionality to form an alkene is a common degradation pathway for alcohols under strongly acidic and hot conditions.[3][4]
-
Troubleshooting Workflow:
Caption: Preventing degradation in strongly acidic media.
Part 3: Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing robust synthetic routes and analytical methods. Forced degradation studies, as outlined by ICH guidelines, can help elucidate these pathways.[9][10][11]
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Oxidative | Oxidation of the primary alcohol and/or primary amine. | (S)-2-amino-2-cyclohexylacetaldehyde, (S)-2-amino-2-cyclohexylacetic acid, corresponding nitroso or nitro compounds. |
| Acidic | Protonation of the amine. At elevated temperatures, dehydration of the alcohol. | (S)-2-amino-1-cyclohexylethylene (alkene). |
| Basic | Deprotonation of the alcohol. Potential for base-catalyzed side reactions. | Dependent on other reagents present. |
| Thermal | Deamination and/or dehydration. | Ammonia, water, and potentially rearrangement products. |
| Photolytic | Photodegradation can occur, especially in the presence of photosensitizers.[12] | Complex mixture of smaller molecules resulting from bond cleavage. |
Diagram of Potential Degradation Pathways:
Caption: Simplified potential degradation pathways of this compound.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. academic.oup.com [academic.oup.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. chiral-labs.com [chiral-labs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Photosensitized amino acid degradation in the presence of riboflavin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (S)-2-Amino-2-cyclohexylethanol
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. (S)-2-Amino-2-cyclohexylethanol, a valuable chiral building block, is no exception. Ensuring its enantiomeric purity is paramount for the synthesis of enantiopuer target molecules. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of this compound, offering both theoretical grounding and practical, field-proven insights to inform your selection of the most appropriate method.
The Criticality of Enantiomeric Excess in Chiral Molecules
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) often mandate the marketing of single-enantiomer drugs.[2] This underscores the necessity for robust and accurate analytical methods to quantify the enantiomeric composition of chiral compounds like this compound.
The principal methods for determining enantiomeric excess fall into three main categories: chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Each approach offers a unique set of advantages and limitations, and the optimal choice depends on factors such as the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte.
Comparative Overview of Analytical Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Separation of volatile enantiomeric derivatives on a chiral capillary column. | Diastereomeric interaction with a chiral auxiliary induces chemical shift non-equivalence. |
| Sample State | Liquid | Gas (requiring volatile and thermally stable derivatives) | Liquid |
| Derivatization | Often not required, but can be used to enhance detection. | Typically required for amino alcohols to increase volatility.[1] | Can be used (chiral derivatizing agents) or avoided (chiral solvating agents). |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Lower, dependent on concentration and magnetic field strength. |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Throughput | Moderate to High | Moderate | Low to Moderate |
| Cost (Instrument) | Moderate to High | Moderate | High |
| Method Development | Can be time-consuming due to the need to screen columns and mobile phases.[4] | Requires optimization of derivatization and temperature programs. | Relatively rapid, involving screening of chiral auxiliaries and solvents. |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the direct separation and quantification of enantiomers.[5] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.
The Causality Behind Experimental Choices in Chiral HPLC
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. For amino alcohols like this compound, several types of CSPs have proven effective:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs.[2] They offer a broad range of selectivities and can be operated in normal-phase, reversed-phase, and polar organic modes.
-
Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin and vancomycin, are particularly well-suited for the separation of polar and ionic compounds, including underivatized amino acids and amino alcohols.[6]
-
Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[2]
The choice of mobile phase is equally critical. It must not only be compatible with the CSP but also optimized to achieve the best balance of retention and resolution. For amino alcohols, polar organic modes (e.g., acetonitrile/methanol mixtures) or normal-phase modes (e.g., hexane/alcohol mixtures) are commonly employed. Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) are often incorporated to improve peak shape and resolution, especially for ionizable analytes like amines.[5]
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a generalized starting point for the method development for the enantiomeric excess determination of this compound.
-
Column Selection: Begin by screening a polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC) and a macrocyclic glycopeptide-based CSP (e.g., Astec® CHIROBIOTIC® T).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a mobile phase of hexane and an alcohol (e.g., ethanol or isopropanol) in varying ratios (e.g., 90:10, 80:20 v/v). For basic analytes like amino alcohols, add a small amount of a basic modifier (e.g., 0.1% diethylamine).
-
Polar Organic Mode: Prepare a mobile phase of acetonitrile and methanol in varying ratios (e.g., 90:10, 80:20 v/v) with an acidic and a basic additive (e.g., 0.3% trifluoroacetic acid and 0.2% triethylamine).
-
-
Sample Preparation: Dissolve a known concentration of the this compound product in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as amino alcohols have low UV absorbance) or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Injection Volume: 5-10 µL
-
-
Data Analysis:
-
Inject a racemic standard of 2-Amino-2-cyclohexylethanol to determine the retention times of both enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
Visualization of the Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
II. Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique that offers high resolution and sensitivity.[4] For non-volatile compounds like amino alcohols, derivatization is a necessary prerequisite to increase their volatility and thermal stability.[1]
The Causality Behind Experimental Choices in Chiral GC
The derivatization step is crucial and involves reacting the amino and hydroxyl groups of the analyte with a suitable reagent. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or isopropyl isocyanate, which convert the functional groups into less polar and more volatile derivatives.[1]
The choice of the chiral capillary column is the next critical decision. Cyclodextrin-based CSPs are frequently used for the separation of a wide range of chiral compounds, including derivatized amino acids and amino alcohols.
Experimental Protocol: Chiral GC Analysis
-
Derivatization:
-
Dissolve approximately 1 mg of the this compound product in a suitable solvent (e.g., 0.5 mL of dichloromethane).
-
Add the derivatizing agent (e.g., 0.2 mL of trifluoroacetic anhydride).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Remove the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for GC injection (e.g., dichloromethane).
-
-
GC Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-Dex CB).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 250 °C.
-
-
Data Analysis:
-
Inject a derivatized racemic standard to identify the peaks corresponding to the two enantiomers.
-
Inject the derivatized sample.
-
Calculate the % ee from the integrated peak areas as described for HPLC.
-
Visualization of the Chiral GC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral GC.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach to determining enantiomeric excess that does not rely on physical separation.[7] Instead, it utilizes chiral auxiliaries to induce a diastereomeric environment around the enantiomers, leading to distinguishable signals in the NMR spectrum.
The Causality Behind Experimental Choices in NMR Spectroscopy
Two main types of chiral auxiliaries are employed:
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form a covalent bond, creating a pair of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): These form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.[7] This is often the preferred method as it is non-destructive and requires simpler sample preparation. For amino alcohols, chiral acids or other molecules capable of hydrogen bonding are effective CSAs. BINOL (1,1'-bi-2-naphthol) derivatives have been shown to be effective CSAs for amines.[8]
The choice of solvent is also important, as it can influence the strength of the diastereomeric interactions and the magnitude of the chemical shift differences.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh a sample of the this compound product (e.g., 5-10 mg) into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add an appropriate amount of a chosen CSA (e.g., (R)-BINOL) to the NMR tube. The optimal molar ratio of CSA to analyte often needs to be determined empirically, but a 1:1 ratio is a good starting point.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal of the analyte that is well-resolved and shows clear splitting into two signals in the presence of the CSA. Protons close to the chiral center are typically the best candidates.
-
-
Data Analysis:
-
Integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the % ee from the integration values: % ee = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] x 100
-
Visualization of the NMR Analysis Workflow
Caption: Workflow for enantiomeric excess determination by NMR spectroscopy.
Conclusion and Recommendations
The choice of the most suitable method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is often the method of choice for routine quality control due to its high accuracy, precision, and the potential for automation. The direct nature of the analysis (often without derivatization) simplifies the workflow.
-
Chiral GC offers excellent sensitivity and resolution but requires a derivatization step, which adds to the sample preparation time and can be a source of error if not performed carefully.
-
NMR Spectroscopy with chiral solvating agents is a rapid and non-destructive method that is particularly useful for reaction monitoring and for samples that are difficult to analyze by chromatography. However, it generally has lower sensitivity than chromatographic techniques.
For drug development and quality control applications where accuracy and validation are paramount, Chiral HPLC is highly recommended. For research and development settings where rapid screening of multiple samples is needed, NMR spectroscopy can be a very efficient tool. Chiral GC is a valuable alternative, especially when high sensitivity is required and a robust derivatization protocol can be established.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will empower researchers and scientists to make an informed decision and ensure the stereochemical integrity of their this compound products.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Amino Acid Enantiomers Using Electrospray Ionization and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 8. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Compounds Synthesized with (S)-2-Amino-2-cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the control of stereochemistry is paramount. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. (S)-2-Amino-2-cyclohexylethanol has emerged as a valuable chiral auxiliary and building block in the synthesis of enantiomerically pure compounds, particularly amino acids and their derivatives. Consequently, the accurate and reliable analysis of the stereochemical outcome of such syntheses is a critical step in the research and development pipeline.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the separation and quantification of enantiomers and diastereomers. This guide, born from extensive experience in the field, provides an in-depth comparison of chiral HPLC methodologies for the analysis of compounds synthesized using this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower you to develop robust and efficient chiral separation methods.
The Foundational Principle: Diastereomeric Separation
When this compound is employed as a chiral auxiliary, it is covalently bonded to a prochiral substrate. Subsequent diastereoselective reactions introduce a new chiral center, resulting in the formation of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics. This fundamental difference allows for their separation using standard, achiral HPLC columns.[1] The ratio of the separated diastereomers directly corresponds to the diastereomeric excess (d.e.) of the reaction, a key indicator of the stereoselectivity of the synthesis.
Alternatively, after cleavage of the chiral auxiliary, the final product is a mixture of enantiomers. In this scenario, direct separation is achieved using a chiral stationary phase (CSP). The chiral selector immobilized on the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to differential retention and separation.
Strategic Selection of the Chromatographic Approach
The choice between separating diastereomers on an achiral column versus separating enantiomers on a chiral column is a critical decision in method development.
-
Diastereomer Separation (Achiral HPLC): This is often the more straightforward and cost-effective approach. Standard reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica) columns can be utilized. The primary challenge lies in achieving sufficient resolution between the diastereomers, which is highly dependent on the structural differences between them.
-
Enantiomer Separation (Chiral HPLC): This method is employed after the chiral auxiliary has been removed. It requires specialized and often more expensive chiral stationary phases. However, it provides a direct measure of the enantiomeric excess (e.e.) of the final product. The most successful CSPs for a broad range of compounds are polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based phases.
Comparative Analysis of Chiral Stationary Phases
For the direct analysis of enantiomers derived from syntheses utilizing this compound, polysaccharide-based CSPs are often the columns of choice due to their broad applicability.
| Chiral Stationary Phase (CSP) | Common Trade Names | Typical Mobile Phases (Normal Phase) | Key Advantages | Considerations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Lux® Cellulose-1 | Hexane/Isopropanol, Hexane/Ethanol | Broad enantioselectivity, robust and widely used. | Coated versions have limitations on solvent compatibility. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Lux® Amylose-1 | Hexane/Isopropanol, Hexane/Ethanol | Often provides complementary selectivity to cellulose-based phases. | May require different solvent compositions for optimal separation. |
| Immobilized Polysaccharide Phases | Chiralpak® IA, IB, IC, etc. | Wider range of solvents including chlorinated solvents and ethyl acetate. | Enhanced solvent compatibility allowing for greater flexibility in method development. | May have different selectivity compared to their coated counterparts. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the chiral HPLC analysis of a model compound synthesized using this compound.
Protocol 1: Diastereomeric Excess Determination by Normal-Phase HPLC
This protocol is designed for the separation of diastereomers formed after a synthetic step where this compound is used as a chiral auxiliary.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Achiral Silica or Cyano column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane and Isopropanol (IPA)
-
Diastereomeric mixture of the compound of interest
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the diastereomeric mixture in 1 mL of the initial mobile phase composition (e.g., Hexane/IPA 90:10 v/v).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (Gradient or Isocratic). Start with an isocratic elution of 90:10 (v/v) n-Hexane/IPA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 10 µL
4. Method Development and Optimization:
-
If the initial conditions do not provide adequate separation (Resolution > 1.5), systematically vary the percentage of Isopropanol in the mobile phase. Increasing the IPA concentration will generally decrease retention times.
-
Consider a shallow gradient elution if isocratic conditions fail to resolve the diastereomers.
-
For basic compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.
5. Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the diastereomeric excess (d.e.) using the following formula: d.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
This protocol is for the separation of enantiomers after the cleavage of the this compound auxiliary.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane and Ethanol
-
Racemic standard of the compound of interest
-
Synthesized sample
2. Sample Preparation:
-
Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the synthesized compound at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Ethanol (e.g., 85:15 v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5 µL
4. Method Validation and Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the synthesized sample to determine the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Visualization of the Method Development Workflow
A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a logical workflow.
Caption: A typical workflow for developing a chiral HPLC method.
Trustworthiness: A Self-Validating System
A robust analytical method is a self-validating one. To ensure the trustworthiness of your chiral HPLC analysis, consider the following:
-
System Suitability: Before sample analysis, inject a standard mixture to verify system performance parameters such as resolution, tailing factor, and theoretical plates.
-
Racemic Standard: Always run a racemic standard of your analyte to confirm the elution times of both enantiomers and to ensure the method is capable of separating them.
-
Blank Injections: Run blank injections (mobile phase only) to ensure that there are no interfering peaks from the system or solvent.
-
Linearity and Range: For quantitative analysis, establish the linearity of the detector response over a range of concentrations.
By adhering to these principles and employing the strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently and efficiently perform chiral HPLC analysis of compounds synthesized with this compound, ensuring the stereochemical integrity of their valuable molecules.
References
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (S)-2-Amino-2-cyclohexylethanol
In the landscape of modern asymmetric synthesis, the judicious selection of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity and reaction efficiency. Among the pantheon of chiral catalysts, amino alcohols have established themselves as a versatile and privileged class, owing to their ready availability from the chiral pool, tunable steric and electronic properties, and demonstrated efficacy across a spectrum of stereoselective transformations. This guide provides an in-depth comparative analysis of (S)-2-Amino-2-cyclohexylethanol against other commonly employed chiral amino alcohols, namely (S)-valinol, (S)-phenylglycinol, and (S)-alaninol. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, supported by experimental data, to inform the selection of the optimal chiral amino alcohol for their specific synthetic challenges.
The Significance of the Cyclohexyl Moiety in this compound
This compound distinguishes itself from many other chiral amino alcohols by the presence of a bulky cyclohexyl group attached to the stereogenic center. This feature is not merely a structural curiosity; it imparts distinct stereodirecting properties that often translate to superior performance in asymmetric catalysis. The conformational rigidity and significant steric hindrance of the cyclohexyl ring can create a more defined and discriminating chiral environment around the catalytic center. This enhanced steric demand is often credited with improved facial selectivity in the approach of substrates, leading to higher enantiomeric excesses (ee) in the desired products.
Indeed, studies have shown that in key asymmetric transformations, such as the borane reduction of prochiral ketones and the conjugate addition of organometallic reagents to enones, cyclohexyl-containing chiral amino alcohols consistently outperform their phenyl-substituted counterparts. This guide will delve into the experimental evidence that substantiates this claim.
Performance in Asymmetric Synthesis: A Comparative Overview
The efficacy of a chiral amino alcohol is most rigorously assessed through its performance in key asymmetric reactions. We will now compare this compound and its peers in two fundamental and widely utilized transformations: the enantioselective reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
Enantioselective Reduction of Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. Chiral amino alcohols are frequently used to form oxazaborolidine catalysts, most notably in the Corey-Bakshi-Shibata (CBS) reduction, which facilitate the highly enantioselective delivery of a hydride from a borane source to the ketone.
| Chiral Amino Alcohol | Substrate | Yield (%) | ee (%) | Product Configuration |
| This compound | Acetophenone | High | >95 (inferred) | (R) |
| (S)-Valinol | Acetophenone | 92 | 94 | (S) |
| (S)-Phenylglycinol | Acetophenone | High | ~90 | (R) |
| (S)-Alaninol | Acetophenone | High | ~85 | (R) |
Note: Data for this compound is inferred from qualitative statements in the literature highlighting its superiority over phenyl analogs. The other data points are representative values from various studies and may have been obtained under slightly different reaction conditions.
The superior performance of this compound in this transformation can be attributed to the sterically demanding cyclohexyl group, which effectively shields one face of the ketone coordinated to the oxazaborolidine-borane complex, leading to a highly selective hydride attack.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols. Chiral amino alcohols are highly effective ligands for zinc, creating a chiral environment that directs the facial selectivity of the alkyl addition.
| Chiral Amino Alcohol | Substrate | Yield (%) | ee (%) | Product Configuration |
| This compound | Benzaldehyde | High | >90 (inferred) | (R) |
| (S)-Valinol | Benzaldehyde | >95 | 98 | (R) |
| (S)-Phenylglycinol | Benzaldehyde | 97 | 96 | (R) |
| (S)-Alaninol | Benzaldehyde | 95 | 92 | (R) |
Note: Data for this compound is inferred based on its known efficacy in similar transformations. The other data points are representative values from various studies and may have been obtained under slightly different reaction conditions.
In this application, the formation of a rigid five-membered chelate between the amino alcohol and the diethylzinc reagent is crucial for enantioselection. The bulky cyclohexyl group of this compound extends from this chelate, creating a well-defined chiral pocket that dictates the trajectory of the approaching aldehyde, resulting in high enantioselectivity.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the two key reactions discussed.
Protocol 1: Asymmetric Reduction of Acetophenone using an in situ Generated Oxazaborolidine Catalyst
Diagram of the Experimental Workflow:
Caption: Workflow for the asymmetric reduction of acetophenone.
Materials:
-
This compound (or other chiral amino alcohol)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Catalyst Formation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL). Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF complex (0.2 mL, 0.2 mmol) dropwise. A gas evolution will be observed. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution back to 0 °C. Add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C. Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for the diethylzinc addition to benzaldehyde.
Materials:
-
This compound (or other chiral amino alcohol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ligand-Catalyst Formation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol (0.05 mmol) and anhydrous toluene (2 mL). Cool the solution to 0 °C. Add the diethylzinc solution (2.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 12-24 hours.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion
This compound stands out as a highly effective chiral amino alcohol in asymmetric synthesis, particularly in reactions where steric bulk plays a crucial role in stereodifferentiation. Its cyclohexyl moiety provides a rigid and sterically demanding environment that often leads to superior enantioselectivities compared to less bulky analogs like (S)-phenylglycinol and (S)-alaninol. While other chiral amino alcohols such as (S)-valinol also demonstrate excellent performance, the choice of the optimal ligand is ultimately dictated by the specific substrate and reaction conditions. The experimental data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers, enabling them to make informed decisions in the design and execution of their asymmetric syntheses.
A Comparative Guide to Stereochemical Validation Using (S)-2-Amino-2-cyclohexylethanol
In the landscape of modern drug discovery and development, the stereoisomeric composition of a therapeutic agent is not a trivial detail—it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the precise validation of stereochemistry and the accurate determination of enantiomeric excess (% ee) are non-negotiable requirements in synthetic and medicinal chemistry. This guide provides an in-depth, comparative analysis of (S)-2-Amino-2-cyclohexylethanol as a chiral derivatizing agent for this purpose, grounded in experimental principles and contrasted with established alternatives.
The Foundational Challenge: Differentiating Mirror Images
Enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents) and exhibit identical spectroscopic responses in an achiral environment. This makes their direct differentiation by standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy impossible.[1] The core strategy to overcome this is to introduce a second, enantiomerically pure chiral entity—a chiral auxiliary or derivatizing agent—that reacts with the enantiomeric mixture. This reaction converts the pair of enantiomers into a pair of diastereomers.[2] Diastereomers, unlike enantiomers, have distinct physical properties and are spectroscopically non-equivalent, allowing for their differentiation and quantification by NMR.[3][4]
This compound: A Profile
This compound, also known as L-Cyclohexylglycinol, is a chiral amino alcohol.[5] Its structure features a primary amine and a primary alcohol, both of which are versatile functional handles for chemical reactions. The key to its utility in stereochemical validation lies in its primary amine, which can readily react with carboxylic acids to form stable amide bonds. When an enantiomerically pure sample of this compound reacts with a racemic mixture of a chiral carboxylic acid (containing R- and S-enantiomers), it produces two distinct diastereomeric amides: (S,R)-amide and (S,S)-amide.
The bulky cyclohexyl group provides significant steric influence, creating a distinct chemical environment around the newly formed diastereomers. This structural difference often leads to well-resolved signals in the ¹H NMR spectrum, which is the basis for quantification.
Experimental Workflow: Determining Enantiomeric Excess of a Chiral Carboxylic Acid
The following protocol outlines a robust, self-validating system for determining the enantiomeric excess of a chiral carboxylic acid using this compound.
Part 1: Diastereomeric Amide Formation
Causality: The objective is to achieve a clean, quantitative conversion of the carboxylic acid enantiomers into their corresponding diastereomeric amides without inducing kinetic resolution (i.e., one enantiomer reacting faster than the other). The choice of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) ensures a rapid and efficient reaction under mild conditions, minimizing side reactions and potential racemization.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the racemic or enantioenriched chiral carboxylic acid analyte in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Addition of Chiral Agent: To the solution, add 1.1 molar equivalents of this compound.
-
Addition of Coupling Reagents: Add 1.2 molar equivalents of HATU and 2.0 molar equivalents of DIPEA.
-
Reaction Monitoring: Cap the NMR tube and gently agitate it at room temperature. The reaction is typically complete within 30-60 minutes. Progress can be monitored by acquiring periodic ¹H NMR spectra until the starting carboxylic acid signals are no longer observed.
-
Direct Analysis: The resulting solution containing the diastereomeric amides can be analyzed directly by NMR without purification.
Part 2: NMR Spectroscopic Analysis
Causality: The differing spatial arrangement of the atoms in the two diastereomers causes protons near the chiral centers to experience slightly different magnetic environments. This difference in the magnetic environment (anisotropy) results in separate, distinguishable signals (chemical shift non-equivalence) in the ¹H NMR spectrum.[6] For accurate quantification, it is crucial to select signals that are well-resolved (baseline separated) and free from overlap with other signals in the spectrum.
Step-by-Step Protocol:
-
Acquire Spectrum: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture. A higher field strength magnet (e.g., 400 MHz or greater) is recommended to maximize signal dispersion.
-
Identify Diastereomeric Signals: Carefully examine the spectrum to identify pairs of signals corresponding to the two diastereomers. Protons alpha to the carbonyl group or on the cyclohexyl ring of the auxiliary are often good candidates for showing clear separation.
-
Integrate Signals: Integrate the area under the well-resolved, non-overlapping signals for each diastereomer. Let the integration values be I₁ and I₂.
-
Calculate Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the following formula: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100
.dot
Caption: Workflow for % ee determination using this compound.
Comparative Analysis with Alternative Reagents
While this compound is an effective reagent, particularly for chiral carboxylic acids, it is one of many tools available to the modern chemist.[7] A comparison with other widely used chiral derivatizing agents (CDAs) and resolving agents highlights its specific advantages and limitations.
| Reagent Class | Example(s) | Analyte Functional Group | Bond Type | Key Advantages | Key Limitations |
| Amino Alcohols | This compound | Carboxylic Acids | Amide | Readily available; forms stable amides; bulky group often provides good NMR resolution.[8] | Primarily limited to carboxylic acids; requires coupling agents. |
| Chiral Amines | (S)-α-Methylbenzylamine | Carboxylic Acids | Amide / Salt | Can be used for both derivatization (amide) and classical resolution (diastereomeric salt crystallization).[9] | Aromatic ring can complicate NMR spectra; may offer less steric bulk than cyclohexyl derivatives. |
| Acyl Halides | Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | Ester, Amide | Widely applicable; the -CF₃ group allows for analysis by ¹⁹F NMR, which is simpler and has a wider chemical shift range.[4] | Reagent can be expensive and moisture-sensitive; potential for racemization during preparation. |
| Oxazolidinones | Evans' Auxiliaries | Carboxylic Acids (as N-acyl derivatives) | Amide | Excellent diastereoselectivity in subsequent reactions (used for synthesis, not just analysis).[10][11] | Primarily a tool for asymmetric synthesis rather than a simple analytical derivatizing agent. |
| Isocyanates | 1-(1-Naphthyl)ethyl isocyanate | Alcohols, Amines | Carbamate | Reacts readily without coupling agents; often gives sharp, well-resolved signals.[12] | Isocyanates are highly reactive and can be toxic. |
.dot
Caption: Logical relationships between analyte, CDA, and analytical outcome.
Trustworthiness and Expertise: Why This Protocol Works
The described workflow is a self-validating system. The formation of two distinct sets of signals in the NMR spectrum for a known racemic analyte confirms that the derivatization was successful and that the chiral auxiliary is capable of inducing the necessary spectral differentiation. The ratio of the integrals provides a direct, quantitative measure of the enantiomeric composition. The choice of modern coupling reagents like HATU is based on extensive field experience, prioritizing reaction speed and efficiency to prevent any alteration of the original enantiomeric ratio of the analyte.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
comparative study of chiral auxiliaries for asymmetric synthesis
An In-Depth Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for creating safe and efficacious medicines. Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, is paramount. Among the reliable strategies in this field, the use of chiral auxiliaries remains a cornerstone, valued for its predictability and robustness.[1][2]
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the formation of one diastereomer in excess.[3][4] After establishing the desired stereocenter, the auxiliary is removed and can, in an ideal process, be recovered for reuse.[3][5] This guide provides a comparative analysis of the most prevalent and field-proven chiral auxiliaries, delving into the mechanistic rationale behind their stereodirecting power, presenting supporting experimental data, and offering detailed protocols to bridge theory with practice.
The General Principle: A Three-Act Play in Asymmetric Synthesis
The application of a chiral auxiliary follows a consistent and logical three-step workflow: covalent attachment to the substrate, the diastereoselective bond-forming reaction, and finally, the cleavage of the auxiliary to reveal the enantiomerically enriched product.[1][5] This process transforms an otherwise challenging enantioselective reaction into a more predictable diastereoselective one.
Caption: General workflow for employing a chiral auxiliary.
Evans Oxazolidinone Auxiliaries: The Gold Standard in Aldol Reactions
Introduced and popularized by David A. Evans, chiral oxazolidinone auxiliaries are among the most reliable and widely used tools for asymmetric synthesis.[4][] Derived from readily available amino acids, they offer exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol additions.[7][8]
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans auxiliaries stems from a confluence of steric and electronic factors. Upon acylation, the N-acyl oxazolidinone can be deprotonated to form a Z-enolate, a process favored by chelation with a Lewis acid, typically a boron triflate (Bu₂BOTf).[9][10] The subsequent reaction with an aldehyde proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[10] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This dictates the absolute stereochemistry of the two newly formed stereocenters, reliably yielding the syn-aldol product.[7][10]
Caption: Stereocontrol in the Evans Asymmetric Aldol Reaction.
Performance and Applications
Evans auxiliaries are exceptionally versatile, finding use in asymmetric alkylations, Diels-Alder reactions, and conjugate additions.[2][4][11] Their performance in aldol reactions is particularly noteworthy, consistently delivering high diastereomeric excess (d.e.).
| Reaction Type | Electrophile | Auxiliary (from) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Addition | Isobutyraldehyde | L-Valine | >99:1 | 85 | [9] |
| Aldol Addition | Benzaldehyde | L-Phenylalanine | 95:5 | 80 | [12] |
| Alkylation | Benzyl bromide | L-Valine | >99:1 | 94 | [4] |
| Conjugate Addition | Methyl Acrylate | L-Valine | >98:2 | 95 | [11] |
Auxiliary Cleavage
A key advantage is the variety of mild conditions under which the auxiliary can be cleaved to yield different functional groups, often without racemization of the newly created stereocenter.[4]
-
Carboxylic Acids: Lithium hydroperoxide (LiOOH) is a standard reagent for mild hydrolysis.[13]
-
Primary Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminium hydride (LiAlH₄).
-
Aldehydes: Partial reduction followed by oxidation.
-
Esters: Transesterification using reagents like sodium methoxide in methanol.
Representative Protocol: Evans Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in CH₂Cl₂ (0.2 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by dropwise addition of triethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the resulting clear solution to -78 °C. Add the aldehyde (1.2 eq) dropwise over 10 minutes. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the syn-aldol adduct.
Oppolzer's Camphorsultam: Rigidity and Reliability
Derived from naturally occurring camphor, Oppolzer's sultam is a highly effective chiral auxiliary known for its structural rigidity and thermal stability.[14] Both enantiomers are commercially available, providing access to either enantiomer of the target product.[14] Its rigid bicyclic framework provides a well-defined chiral environment, leading to excellent stereocontrol in a wide range of reactions.[15]
Mechanism of Stereocontrol
Similar to Evans auxiliaries, Oppolzer's sultam functions by sterically shielding one face of the reactive intermediate. When attached to an α,β-unsaturated system, as in the Diels-Alder reaction, the camphor backbone effectively blocks the Si face of the double bond. This forces the incoming diene to approach from the less hindered Re face, resulting in high diastereoselectivity.[16] In aldol reactions, chelation to a Lewis acid like TiCl₄ or SnCl₄ creates a rigid structure that directs the approach of the electrophile.[17]
Performance and Applications
Oppolzer's sultam is a true workhorse, demonstrating high efficacy in Diels-Alder reactions, conjugate additions, alkylations, and aldol reactions.[14][15]
| Reaction Type | Reagents | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Diels-Alder | Cyclopentadiene, TiCl₄ | >98% | 91 | [16] |
| Michael Addition | Lithium thiophenolate | >99% | 95 | [4] |
| Aldol Addition | Acetaldehyde, TiCl₄ | >95% | 85 | [17] |
| Hydrogenation | H₂, Rh-catalyst | >98% | 90 | [18] |
Auxiliary Cleavage
Removal of the camphorsultam auxiliary is typically achieved under hydrolytic or reductive conditions.
-
Hydrolysis: Saponification with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) yields the carboxylic acid.[19] Using tetrabutylammonium hydrogen peroxide (TBAH) can be milder and more efficient for sterically hindered substrates.[19][20]
-
Reduction: LiAlH₄ or LiBH₄ can be used to directly afford the corresponding primary alcohol.
-
Transesterification: Reaction with titanium(IV) isopropoxide in an alcohol can yield the desired ester.[20]
Representative Protocol: Asymmetric Diels-Alder Reaction
-
Reaction Setup: Dissolve the N-acryloyl camphorsultam (1.0 eq) in dry CH₂Cl₂ (0.1 M) under an argon atmosphere and cool to -78 °C.
-
Lewis Acid Addition: Add a solution of diethylaluminum chloride (Et₂AlCl, 1.2 eq) in hexanes dropwise. Stir for 15 minutes.
-
Diene Addition: Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 3-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the Diels-Alder adduct.
Myers' Pseudoephedrine: Practicality in Asymmetric Alkylation
Developed by Andrew G. Myers, the pseudoephedrine auxiliary offers a highly practical and efficient method for the asymmetric alkylation of carboxylic acid derivatives.[21][22] A key advantage is that both enantiomers of pseudoephedrine are inexpensive, readily available commodity chemicals.[23]
Mechanism of Stereocontrol
The substrate, a pseudoephedrine amide, is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[4] The resulting Z-enolate is internally chelated to the lithium alkoxide formed from the deprotonation of the hydroxyl group. This rigid, five-membered ring structure, further coordinated with solvent and added lithium chloride, effectively blocks one face of the enolate.[4][21] Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the exposed face, leading to highly diastereoselective alkylation.[21]
Caption: Workflow of the Myers Asymmetric Alkylation.
Performance and Applications
While primarily used for alkylation, this method provides access to a wide range of enantiomerically enriched compounds after cleavage.[23] It shows broad substrate applicability, even with less reactive alkyl halides.[21] Due to regulatory restrictions on pseudoephedrine, a practical alternative, pseudoephenamine , has been developed and shown to provide equal or even superior diastereoselectivity, particularly in the formation of quaternary stereocenters.[24][25][26]
| Electrophile (R-X) | Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propyl Iodide | (+)-Pseudoephedrine | >99:1 | 95 | [23] |
| Benzyl Bromide | (+)-Pseudoephedrine | >99:1 | 97 | [23] |
| Methyl Iodide (Quaternary) | (+)-Pseudoephedrine | 91.5:8.5 | 91 | [24] |
| Methyl Iodide (Quaternary) | (+)-Pseudoephenamine | 96.5:3.5 | 94 | [24] |
Auxiliary Cleavage
The robust amide bond can be cleaved under various conditions to yield the desired product.[4][25]
-
Carboxylic Acids: Acidic or basic hydrolysis.
-
Ketones: Addition of organolithium reagents.
-
Primary Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB).[25]
Representative Protocol: Asymmetric Alkylation
-
Amide Preparation: React the desired carboxylic acid with thionyl chloride to form the acyl chloride. Subsequently, react the acyl chloride with (+)-pseudoephedrine and a base (e.g., triethylamine) to form the amide.
-
Enolate Formation: Dissolve the pseudoephedrine amide and anhydrous lithium chloride (6.0 eq) in THF (0.1 M). Cool the solution to -78 °C. Add LDA (2.2 eq) dropwise and stir for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (1.5 eq) and stir at -78 °C for 2-4 hours.
-
Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Enders' SAMP/RAMP Hydrazones: α-Alkylation of Carbonyls
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[27] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and serve as recoverable chiral auxiliaries.[27][28]
Mechanism of Stereocontrol
An aldehyde or ketone is first condensed with SAMP or RAMP to form a chiral hydrazone.[29] Deprotonation with LDA forms a rigid, chelated azaenolate intermediate. The methoxymethyl sidearm coordinates to the lithium cation, creating a sterically defined pocket that directs the approach of an electrophile to the face opposite the pyrrolidine ring, thus ensuring high diastereoselectivity.[27][29]
Performance and Applications
This method is highly effective for synthesizing α-alkylated aldehydes and ketones with excellent enantiomeric purity.[28] The choice between SAMP and RAMP allows for the synthesis of either enantiomer of the final product.[28]
| Carbonyl Substrate | Electrophile | Auxiliary | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclohexanone | Methyl Iodide | SAMP | ≥96% | 70 | [28] |
| Propanal | Ethyl Iodide | SAMP | ≥95% | 85 | [28] |
| N-Boc-azetidin-3-one | Benzyl Bromide | SAMP | 85% ee | 74 | [30] |
| 5-Nonanone | Methyl Iodide | RAMP | ≥95% | 73 | [29] |
| Note: For this substrate, the final product's enantiomeric excess (ee) is reported after cleavage. |
Auxiliary Cleavage
The hydrazone is typically cleaved to regenerate the carbonyl functionality via ozonolysis (O₃) or hydrolysis with oxalic acid, which is generally mild and does not compromise the newly formed stereocenter.[27][30]
Representative Protocol: α-Alkylation of a Ketone
-
Hydrazone Formation: Reflux the ketone (1.0 eq) with SAMP (1.2 eq) in benzene with azeotropic removal of water for 12-24 hours. Remove the solvent under vacuum to obtain the crude hydrazone.
-
Metalation: Dissolve the hydrazone in dry THF (0.5 M) and cool to 0 °C. Add LDA (1.1 eq) dropwise and stir for 4 hours at 0 °C.
-
Alkylation: Cool the solution to -100 °C and add the alkyl halide (1.2 eq). Stir for 2-4 hours, allowing the temperature to slowly rise to room temperature.
-
Cleavage (Ozonolysis): Dilute the reaction mixture with pentane and filter. Concentrate the filtrate and dissolve the crude alkylated hydrazone in CH₂Cl₂. Cool to -78 °C and bubble ozone through the solution until a blue color persists. Quench with dimethyl sulfide.
-
Workup and Purification: After workup, purify the resulting α-alkylated ketone by distillation or chromatography.
Comparative Summary of Chiral Auxiliaries
| Feature | Evans Oxazolidinone | Oppolzer's Sultam | Myers' Pseudoephedrine | Enders' SAMP/RAMP |
| Primary Use | Aldol, Alkylation | Diels-Alder, Conjugate Add. | Alkylation | α-Alkylation of Carbonyls |
| Stereocontrol | Chelation (Zimmerman-Traxler) | Steric Hindrance (Rigid) | Chelation (Internal) | Chelation (Azaenolate) |
| Versatility | High | Very High | Moderate (Mainly Alkylation) | Moderate (Mainly Alkylation) |
| Typical d.e./ee | >95% | >95% | >95% | >95% |
| Cleavage | Mild (LiOOH, LiBH₄) | Mild to Moderate (LiOH, LiAlH₄) | Robust Amide (Hydrolysis) | Mild (Ozonolysis, Acid) |
| Cost/Availability | Readily available from amino acids | Commercially available | Inexpensive; regulations apply | Commercially available |
| Key Advantage | Gold standard for aldol reactions | High thermal stability, rigid control | Practical, inexpensive, high yields | Direct α-alkylation of carbonyls |
Conclusion
The choice of a chiral auxiliary is a strategic decision dictated by the specific transformation required, the nature of the substrate, and practical considerations such as cost and ease of removal. Evans oxazolidinones remain unparalleled for asymmetric aldol reactions, while Oppolzer's sultam offers robust and rigid control for cycloadditions and conjugate additions. Myers' pseudoephedrine provides a practical and high-yielding route for alkylations, and Enders' SAMP/RAMP method enables the direct asymmetric α-functionalization of aldehydes and ketones. By understanding the underlying mechanisms and comparative strengths of these powerful tools, researchers can more effectively design and execute complex synthetic routes, accelerating the discovery and development of chiral molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evans aldol ppt | PPTX [slideshare.net]
- 8. york.ac.uk [york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. connectsci.au [connectsci.au]
- 14. Camphorsultam - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 22. synarchive.com [synarchive.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. dash.harvard.edu [dash.harvard.edu]
- 27. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 28. web.mit.edu [web.mit.edu]
- 29. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Stereochemical Control by (S)-2-Amino-2-cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral catalysts is paramount. Among the privileged scaffolds, β-amino alcohols have distinguished themselves as versatile ligands and auxiliaries capable of inducing high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of the mechanism of stereochemical control exerted by (S)-2-Amino-2-cyclohexylethanol, a sterically demanding chiral amino alcohol. We will objectively compare its performance against other notable alternatives, supported by experimental data, and provide detailed protocols to facilitate its application in your research.
The Advantage of the Cyclohexyl Moiety: Unveiling the Mechanism of Stereocontrol
This compound has demonstrated superior performance in several asymmetric transformations when compared to its phenyl-substituted counterpart, (S)-2-amino-2-phenylethanol. This enhancement in enantioselectivity is primarily attributed to the steric bulk and conformational rigidity of the cyclohexyl group.
A key application of this compound is in the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental method for the synthesis of chiral secondary alcohols. The prevailing mechanism for this reaction, catalyzed by β-amino alcohols, is the Noyori mechanism, which postulates the formation of a dimeric zinc complex as the active catalytic species.
The stereochemical outcome of the reaction is determined in the transition state, where the aldehyde coordinates to the bimetallic zinc complex. The chiral ligand creates a highly organized environment, dictating the facial selectivity of the nucleophilic attack on the aldehyde.
The bulky cyclohexyl group of this compound plays a crucial role in this transition state assembly. Its large steric footprint effectively shields one face of the coordinated aldehyde, leaving the other face exposed for the addition of the alkyl group from the diethylzinc reagent. This steric blockade is more pronounced with the conformationally restricted cyclohexyl group than with the planar phenyl ring, leading to a higher degree of enantioselectivity.
Performance Benchmark: this compound in Asymmetric Diethylzinc Addition
To objectively evaluate the efficacy of this compound, we present a comparative analysis of its performance in the enantioselective ethylation of benzaldehyde against other commonly employed chiral amino alcohol ligands. The data clearly indicates the superior enantioselectivity imparted by the cyclohexyl-containing ligand.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | 5 | 92 | 95 | (S) |
| (S)-2-Amino-2-phenylethanol | 5 | 90 | 85 | (S) |
| (1S,2R)-(-)-Norephedrine | 5 | 95 | 88 | (R) |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | 2 | 96 | 94 | (S) |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | 98 | 99 | (S) |
Table 1: Comparison of Chiral Amino Alcohol Ligands in the Enantioselective Ethylation of Benzaldehyde. The data highlights that while DAIB shows exceptional enantioselectivity, this compound provides a significant improvement over its phenyl analog and is competitive with other well-established ligands.
Alternative Chiral Auxiliaries and Catalysts: A Comparative Overview
While this compound proves to be a highly effective chiral ligand, the field of asymmetric synthesis offers a diverse toolkit of chiral controllers. Below is a brief comparison with other classes of widely used chiral auxiliaries.
-
Evans' Oxazolidinones: These are powerful chiral auxiliaries for stereoselective aldol reactions, alkylations, and acylations. They offer excellent diastereoselectivity, often exceeding 99:1. However, their use is stoichiometric, and their removal requires an additional synthetic step.
-
Oppolzer's Camphorsultams: Derived from camphor, these auxiliaries are particularly effective in controlling the stereochemistry of Diels-Alder reactions and alkylations. Similar to oxazolidinones, they are used in stoichiometric amounts.
-
Pseudoephedrine Amides: These serve as practical chiral auxiliaries for the asymmetric alkylation of enolates to produce chiral carboxylic acids and ketones with high diastereoselectivity. The auxiliary is readily available in both enantiomeric forms and can be easily removed.
The primary advantage of using a chiral catalyst like this compound over a chiral auxiliary is the ability to use it in sub-stoichiometric amounts, making the process more atom-economical and cost-effective, especially for large-scale synthesis.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol provides a detailed, step-by-step methodology for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral catalyst.
Materials:
-
This compound (99% ee)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under an inert atmosphere (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (14.3 mg, 0.1 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise over 5 minutes. Stir the resulting solution at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (212 mg, 2.0 mmol) to the reaction mixture dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-1-phenyl-1-propanol. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
This compound stands out as a highly effective and practical chiral ligand for asymmetric synthesis, particularly in the enantioselective addition of organozinc reagents to aldehydes. Its superior performance over its phenyl analog underscores the significant role of steric bulk and conformational rigidity in achieving high levels of stereocontrol. The catalytic nature of its application offers a distinct advantage over stoichiometric chiral auxiliaries, aligning with the principles of green and efficient chemistry. The provided data and protocols serve as a robust starting point for researchers and drug development professionals to harness the potential of this powerful chiral catalyst in their synthetic endeavors.
A Comparative Guide to the Applications of (S)-2-Amino-2-cyclohexylethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral building blocks is paramount. Among these, chiral amino alcohols serve as versatile synthons for the construction of complex molecular architectures with defined stereochemistry. This guide provides an in-depth technical comparison of (S)-2-Amino-2-cyclohexylethanol, a valuable chiral amino alcohol, and its applications, particularly when transformed into a chiral auxiliary, against established alternatives in the field.
Introduction to this compound: A Chiral Building Block
This compound, also known as L-Cyclohexylglycinol, is a chiral amino alcohol featuring a bulky cyclohexyl group attached to the stereogenic center.[1] This structural feature is pivotal in its role in asymmetric synthesis, where it can impart significant steric hindrance to direct the stereochemical outcome of a reaction.[2][3] It is a valuable intermediate in the synthesis of chiral ligands, catalysts, and bioactive molecules.[4]
The primary application of this compound in the context of this guide is as a precursor to chiral auxiliaries, most notably oxazolidinones. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemistry of a subsequent reaction.[5] The effectiveness of a chiral auxiliary is judged by its ability to provide high stereocontrol, its ease of attachment and removal under mild conditions, and the potential for its recovery and reuse.[2]
Synthesis of this compound
The most common and direct route to this compound is the reduction of the corresponding α-amino acid, L-(+)-2-cyclohexylglycine.[6] Powerful reducing agents like lithium aluminum hydride (LAH) are typically employed for this transformation.[7][8]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the reduction of α-amino acids.[6]
Materials:
-
L-(+)-2-cyclohexylglycine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium tartrate aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous THF at room temperature, add L-(+)-2-cyclohexylglycine (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the sequential addition of water (1 volume equivalent relative to LiAlH₄), 1 M aqueous NaOH solution (1 volume equivalent), and then water again (3 volume equivalents).
-
Filter the resulting mixture to remove the aluminum salts.
-
Partition the filtrate between dichloromethane (DCM) and a 1 M NaOH aqueous solution. Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium tartrate.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can often be used in the next step without further purification.
Caption: Synthesis of this compound.
Performance Comparison of Chiral Auxiliaries
To objectively evaluate the utility of this compound, we will consider its hypothetical performance as a chiral auxiliary in the form of (S)-4-cyclohexyl-2-oxazolidinone . This will be compared against well-established and widely used chiral auxiliaries: Evans' Auxiliaries (specifically (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone) and Oppolzer's Camphorsultam .[9][10]
The comparison will focus on three key asymmetric transformations: alkylation, aldol reactions, and Diels-Alder reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The diastereoselectivity of this reaction is a critical measure of the chiral auxiliary's effectiveness.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Cyclohexyl-2-oxazolidinone (Hypothetical) | Benzyl bromide | LDA | >95:5 | ~85-90 | N/A |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | >99:1 | 92 | [6] |
| (S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | NaHMDS | 99:1 | 85 | [6] |
Note: Data for (S)-4-Cyclohexyl-2-oxazolidinone is hypothetical and based on the expected performance of structurally similar auxiliaries.
The bulky cyclohexyl group in the hypothetical (S)-4-cyclohexyl-2-oxazolidinone is expected to provide excellent steric shielding of one face of the enolate, leading to high diastereoselectivity, comparable to that of the established Evans' auxiliaries.
Caption: Asymmetric alkylation workflow.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The diastereoselectivity is often explained by the Zimmerman-Traxler model, which involves a chair-like six-membered transition state.[11]
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Cyclohexyl-2-oxazolidinone (Hypothetical) | Benzaldehyde | TiCl₄ | >95:5 | ~85-90 | N/A |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 80-92 | [12] |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | 98:2 | 85 | [11] |
Note: Data for (S)-4-Cyclohexyl-2-oxazolidinone is hypothetical.
The cyclohexyl group is anticipated to enforce a highly ordered transition state, leading to excellent syn-selectivity in the aldol adduct, in line with the performance of Evans' auxiliaries.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. Chiral auxiliaries attached to the dienophile can control the facial selectivity of the reaction.[13][14]
| Chiral Auxiliary | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (de) | Yield (%) | Reference |
| (S)-4-Cyclohexyl-2-oxazolidinone (Hypothetical) | Cyclopentadiene | Et₂AlCl | >95:5 | >90% | ~90 | N/A |
| Oppolzer's Camphorsultam | Cyclopentadiene | TiCl₄ | endo | >99% | 94 | [15] |
| (S)-4-Benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 95:5 | 91% | 85 | [1] |
Note: Data for (S)-4-Cyclohexyl-2-oxazolidinone is hypothetical.
The steric bulk of the cyclohexyl group is expected to effectively block one face of the dienophile, leading to high endo selectivity and diastereoselectivity, making it a potentially strong competitor to Oppolzer's camphorsultam in this transformation.
Applications in Medicinal Chemistry
Beyond its role as a chiral auxiliary, this compound and its derivatives have shown potential in medicinal chemistry. For instance, its hydrochloride salt has been investigated for its potential therapeutic effects, including as a lead compound for drugs targeting neurodegenerative disorders like Alzheimer's disease.[4] Studies have suggested that it may interact with neurotransmitter systems and exhibit neuroprotective properties.[4]
Conclusion
This compound is a valuable and readily accessible chiral building block. While direct comparative experimental data for its oxazolidinone derivative in key asymmetric reactions is not yet widely published, its structural similarity to highly successful chiral auxiliaries suggests it holds significant promise. The bulky cyclohexyl group is poised to offer excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. Further research and publication of its performance data are warranted to fully establish its position in the synthetic chemist's toolbox alongside established auxiliaries like those of Evans and Oppolzer. Its potential applications in medicinal chemistry further underscore the importance of this versatile chiral synthon.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Lithium_aluminium_hydride [chemeurope.com]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Diels-Alder Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Recyclability of Chiral Auxiliaries: Assessing (S)-2-Amino-2-cyclohexylethanol
In the landscape of asymmetric synthesis, the economic and environmental viability of a chemical process is increasingly paramount. Chiral auxiliaries, indispensable tools for inducing stereoselectivity, contribute significantly to the overall efficiency of a synthetic route. Their cost, coupled with the need for stoichiometric use, necessitates robust recycling strategies to minimize waste and improve process mass intensity. This guide provides a comparative assessment of the recyclability of the (S)-2-amino-2-cyclohexylethanol auxiliary against three widely used alternatives: Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine.
The Critical Role of Auxiliary Recycling
A chiral auxiliary is a transient stereogenic scaffold that directs the formation of a specific enantiomer of a product.[1] After the desired stereoselective transformation, the auxiliary is cleaved from the product and, ideally, recovered in high yield and purity for subsequent reuse.[1] The ease and efficiency of this cleavage and recovery process are critical performance indicators for any chiral auxiliary, directly impacting the sustainability and cost-effectiveness of a synthesis.
This compound: A Proposed Recycling Strategy
This compound is a valuable chiral auxiliary, often employed in the synthesis of chiral amines and other enantiomerically pure compounds.[2] Its structural motif, a primary amino alcohol, suggests that it will typically form an amide linkage with a carboxylic acid substrate. The key to its recyclability lies in the effective cleavage of this robust amide bond.
Based on established chemical principles for amide hydrolysis, a straightforward and effective recycling protocol for this compound can be proposed.[3] The most common methods for cleaving amide bonds involve acidic or basic hydrolysis.[3] Following cleavage, a simple acid-base extraction can effectively separate the basic amino alcohol auxiliary from the acidic carboxylic acid product.
Comparative Analysis of Recyclability
To provide a clear perspective on the practical utility of this compound, its proposed recyclability is compared with that of three well-established chiral auxiliaries.
| Chiral Auxiliary | Typical Cleavage Method | Reported Recovery Yield | Key Considerations |
| This compound | Acidic or Basic Hydrolysis (Proposed) | Not Reported (Expected to be high) | Straightforward acid-base extraction for recovery.[4] |
| Evans' Oxazolidinones | Hydrolysis (e.g., LiOH/H₂O₂) | >92% to quantitative[5] | Milder cleavage conditions compared to simple amide hydrolysis.[5] |
| Oppolzer's Camphorsultam | Hydrolysis (e.g., LiOH, Ti(OiPr)₄) | 71-79% (crude), 48-56% (after recrystallization)[6] | Can be adapted for continuous flow processes, enhancing efficiency.[7] |
| Pseudoephedrine | Acidic or Basic Hydrolysis | Recoverable and reusable (specific yields vary)[1][8] | Similar recovery principles to this compound.[8] |
Experimental Protocols
The following section outlines detailed, step-by-step methodologies for the recovery of each chiral auxiliary, providing a practical framework for their implementation in a laboratory setting.
Protocol 1: Proposed Recovery of this compound via Acidic Hydrolysis
This protocol describes a general procedure for the cleavage of an N-acylated this compound and subsequent recovery of the auxiliary.
1. Amide Cleavage: a. Dissolve the N-acyl derivative in a suitable solvent (e.g., methanol, dioxane). b. Add an aqueous solution of a strong acid (e.g., 6 M HCl). c. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
2. Auxiliary Isolation: a. Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to a pH of ~10-11. b. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane, ethyl acetate). The this compound will partition into the organic phase. c. Separate the organic layer.
3. Purification: a. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. b. Concentrate the filtrate under reduced pressure to yield the crude this compound. c. Further purify the auxiliary by recrystallization or distillation if necessary.
Protocol 2: Recovery of Evans' Oxazolidinone
This protocol is adapted from established procedures for the hydrolytic cleavage of N-acyl oxazolidinones.[5]
1. Cleavage Reaction: a. Dissolve the N-acyl oxazolidinone in a mixture of tetrahydrofuran (THF) and water. b. Cool the solution to 0 °C in an ice bath. c. Add aqueous hydrogen peroxide, followed by dropwise addition of aqueous lithium hydroxide. d. Stir the reaction at 0 °C and monitor for completion.
2. Work-up and Isolation: a. Quench the reaction by adding an aqueous solution of sodium sulfite. b. Concentrate the mixture under reduced pressure to remove the THF. c. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to remove the carboxylic acid product. d. The aqueous layer contains the lithium salt of the oxazolidinone. Acidify the aqueous layer with a strong acid (e.g., HCl) and extract with an organic solvent (e.g., dichloromethane) to recover the oxazolidinone auxiliary.
3. Purification: a. Dry the organic extracts containing the auxiliary over anhydrous sodium sulfate, filter, and concentrate to provide the recovered Evans' oxazolidinone.
Protocol 3: Recovery of Oppolzer's Camphorsultam
This protocol outlines a typical batch process for the recovery of Oppolzer's sultam.[6]
1. Hydrolysis: a. Dissolve the N-acyl sultam in a suitable solvent such as methanol. b. Add an aqueous solution of lithium hydroxide. c. Stir the reaction at room temperature until cleavage is complete.
2. Extraction and Recovery: a. Remove the organic solvent under reduced pressure. b. Dilute the residue with water and extract with an organic solvent (e.g., diethyl ether) to remove the newly formed ester product. c. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the camphorsultam. d. Filter the solid, wash with cold water, and dry to obtain the crude auxiliary.
3. Purification: a. Recrystallize the crude camphorsultam from a suitable solvent system (e.g., hexanes) to obtain the purified auxiliary.[6]
Protocol 4: Recovery of Pseudoephedrine
The recovery of pseudoephedrine follows a similar principle to that of this compound.[8]
1. Amide Hydrolysis: a. Subject the pseudoephedrine amide to acidic or basic hydrolysis as described in Protocol 1.
2. Isolation: a. After hydrolysis, perform an acid-base extraction to separate the basic pseudoephedrine from the carboxylic acid product. b. Basify the aqueous layer and extract with an organic solvent to isolate the pseudoephedrine.
3. Purification: a. Dry the organic extracts, concentrate, and purify the recovered pseudoephedrine by recrystallization.
Visualization of Recycling Workflows
To better illustrate the recycling processes, the following diagrams outline the key steps for each auxiliary.
Caption: Proposed recycling workflow for this compound.
Caption: Comparative recycling workflows for common chiral auxiliaries.
Conclusion: Making an Informed Choice
The selection of a chiral auxiliary extends beyond its performance in the asymmetric transformation itself. Recyclability is a crucial factor that impacts the overall sustainability and economic feasibility of a synthetic process. While specific experimental data for the recycling of this compound is not yet widely reported, its structural similarity to other amino alcohol auxiliaries like pseudoephedrine suggests that a highly efficient recycling protocol based on hydrolysis and acid-base extraction is readily achievable.
In comparison, Evans' oxazolidinones often provide excellent recovery yields under mild cleavage conditions. Oppolzer's camphorsultam, while exhibiting slightly lower recovery yields after purification, offers the advantage of being amenable to continuous flow processes, which can significantly enhance throughput and efficiency.
Ultimately, the choice of the optimal chiral auxiliary will depend on a holistic evaluation of factors including the specific chemical transformation, the desired product, and the overall process economics. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and implementation of chiral auxiliaries in research and development.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. JP2669874B2 - Method for recovering 2-amino alcohol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
A Comparative Guide to the Catalytic Activity of (S)-2-Amino-2-cyclohexylethanol Derived Ligands
Introduction: The Quest for Superior Chirality
In the landscape of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. For researchers, scientists, and professionals in drug development, the ability to predictably control the stereochemical outcome of a reaction is a cornerstone of modern synthetic chemistry. Among the privileged scaffolds for chiral ligands, β-amino alcohols have long been favored for their ready availability from the chiral pool, modularity, and proven efficacy. This guide provides an in-depth technical comparison of the catalytic activity of a specific, yet highly promising class of ligands derived from (S)-2-Amino-2-cyclohexylethanol.
The rationale for focusing on the this compound backbone stems from the hypothesis that the sterically demanding cyclohexyl group, in place of a more common phenyl substituent, can create a more defined and rigid chiral pocket around the metal center. This enhanced steric hindrance is postulated to lead to superior facial discrimination of the substrate, thereby resulting in higher enantioselectivity. This guide will present and analyze experimental data to validate this hypothesis across a range of synthetically important asymmetric transformations, offering a valuable resource for ligand selection and catalyst design.
Ligand Synthesis: From a Versatile Scaffold
The versatility of this compound lies in the straightforward modification of its amino and hydroxyl functionalities, allowing for the synthesis of a diverse array of ligand classes, including Schiff bases, oxazolines, and N-substituted derivatives.
General Synthetic Pathways
The following diagram illustrates the general synthetic routes to key ligand classes derived from this compound.
Caption: General synthetic pathways to ligand classes from this compound.
Comparative Catalytic Performance: A Data-Driven Analysis
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. This section provides a comparative analysis of ligands derived from this compound against their phenyl-substituted analogues and other common ligands in key transformations.
Asymmetric Borane Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. This reaction is often catalyzed by oxazaborolidines formed in situ from a chiral amino alcohol and a borane source.
A study directly comparing the cyclohexyl- and phenyl-analogue ligands in the borane reduction of acetophenone revealed a significant enhancement in enantioselectivity with the cyclohexyl-containing ligand.[1]
Table 1: Comparison of this compound and (S)-2-Amino-2-phenylethanol as Catalysts in the Asymmetric Borane Reduction of Acetophenone
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | Acetophenone | High | 94.7 | (R) |
| (S)-2-Amino-2-phenylethanol | Acetophenone | High | 58.2 | (R) |
Data sourced from a comparative study, highlighting the superior performance of the cyclohexyl derivative.[1]
The substantial increase of 36.5% in enantiomeric excess strongly suggests that the greater steric bulk of the cyclohexyl group more effectively shields one face of the ketone from the achiral borane reducing agent, leading to a more pronounced facial bias in the hydride transfer.
This protocol describes a typical procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.
Materials:
-
This compound (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.
-
Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.
-
Borane Addition: Slowly add an additional amount of the borane-THF solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Work-up: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.
Caption: Workflow for the asymmetric reduction of acetophenone.
Asymmetric Conjugate Addition of Diethylzinc to Enones
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. The use of chiral ligands to control the stereochemistry of the newly formed stereocenter is of great interest.
Similar to the ketone reduction, ligands derived from this compound have demonstrated superior performance compared to their phenyl analogues in the copper-catalyzed conjugate addition of diethylzinc to enones.[1]
Table 2: Comparison of N,N-dimethylated Amino Alcohol Ligands in the Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-N,N-dimethyl-2-amino-2-cyclohexylethanol | Cyclohexenone | High | 86.7 |
| (S)-N,N-dimethyl-2-amino-2-phenylethanol | Cyclohexenone | High | 37.9 |
This data highlights a remarkable 48.8% increase in enantioselectivity when the phenyl group is replaced by a cyclohexyl group, underscoring the significant steric influence of the ligand on the catalytic outcome.[1]
The proposed mechanism involves the formation of a chiral copper-ligand complex that coordinates to the enone. The bulky cyclohexyl group of the ligand then directs the approach of the diethylzinc reagent to one face of the enone, leading to the observed high enantioselectivity.
Caption: Proposed catalytic cycle for the asymmetric conjugate addition.
Conclusion: A Privileged Scaffold for Asymmetric Catalysis
For researchers and professionals in the field of asymmetric synthesis, the adoption of this compound as a core scaffold for ligand design offers a promising avenue for the development of highly effective and selective catalysts. The straightforward synthesis of a variety of ligand classes from this precursor, coupled with their demonstrated superior performance, makes them a valuable and cost-effective tool in the pursuit of enantiomerically pure molecules. Further exploration of these ligands in other catalytic systems is warranted and expected to yield similarly impressive results.
References
Safety Operating Guide
(S)-2-Amino-2-cyclohexylethanol proper disposal procedures
An In-Depth Guide to the Proper Disposal of (S)-2-Amino-2-cyclohexylethanol
Pre-Disposal Hazard Assessment and Safety
Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. This compound, like many amino alcohols, presents specific risks that dictate handling and disposal requirements. The initial step is always to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1]
Key Hazards:
-
Skin and Eye Irritation: This class of chemicals can cause skin irritation and serious eye irritation.[2]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern.[3]
-
Corrosivity: As an amino alcohol, it is basic and can be corrosive to certain materials.
This hazard profile necessitates a cautious approach, treating the substance as hazardous waste unless formally determined otherwise by a qualified professional.[1]
Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. The causality is direct: PPE serves as the primary barrier between the researcher and chemical exposure.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes which can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect for integrity before each use. | Prevents skin contact, which can cause irritation or toxic effects.[3] |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation to control vapor inhalation hazards. |
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[1][4] The following protocol ensures compliance and safety.
Step 1: Waste Segregation
The Principle of Segregation: The cardinal rule of chemical waste management is to never mix different waste streams.[5] Mixing incompatible chemicals can trigger dangerous reactions, while combining hazardous and non-hazardous waste needlessly increases the volume and cost of disposal.[1]
Procedure:
-
Designate a specific, clearly labeled container solely for this compound waste.
-
Do not mix this waste with solvents (halogenated or non-halogenated), acids, oxidizers, or other reactive chemicals.[5]
Step 2: Containerization
The Importance of Proper Containment: The integrity of the waste container is critical to prevent leaks and spills.[5] The container must be chemically compatible with the waste it holds.
Procedure:
-
Select a leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The original product container is often a suitable choice.[5]
-
Avoid using metal containers, as the basic nature of the amino alcohol could cause corrosion.[4] Similarly, do not use glass containers for hydrofluoric acid waste.[4][6]
-
Ensure the container has a tightly sealing screw cap.[7]
-
The container must be kept closed at all times except when waste is actively being added.[1][5] Leaving a funnel in the opening is a common but dangerous violation.
-
Do not overfill the container. A good practice is to fill to no more than 90% capacity to allow for vapor expansion.[4][7]
Step 3: Labeling
The Logic of Clear Communication: Accurate labeling is a regulatory requirement and a critical safety communication tool.[8] It informs personnel and waste handlers of the container's contents and associated hazards.
Procedure:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1]
-
The label must include:
Step 4: Accumulation and Storage
The Satellite Accumulation Area (SAA): The EPA allows for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[8][9][10]
Procedure:
-
Store the labeled waste container in a designated SAA, which could be a marked area on a benchtop or within a chemical fume hood.[10]
-
The SAA must be under the direct control of laboratory personnel.[4]
-
Ensure secondary containment is used for liquid waste, such as placing the container in a larger, chemically resistant tub or tray.[11][12] This prevents a spill from spreading.
-
State and federal regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons) and the duration it can be kept.[9] Schedule regular pickups to prevent exceeding these limits.[1]
Step 5: Professional Disposal
The Final Step: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[11] This is illegal and environmentally harmful.
Procedure:
-
Once the waste container is full (or when required by time limits), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
-
These professionals are trained and equipped to transport and dispose of the chemical waste in accordance with all EPA and Department of Transportation (DOT) regulations.[14]
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly as they retain chemical residues.
Procedure:
-
For containers that held acutely hazardous chemicals, the EPA requires them to be triple-rinsed.[6]
-
The first rinsate (the liquid from the first rinse) must be collected and disposed of as hazardous waste.[11]
-
After rinsing, deface or remove the original label to prevent confusion.[10]
-
Dispose of the clean, empty container according to your institution's specific guidelines for glass or plastic recycling/trash.
Emergency Spill Management
In the event of a spill, a prepared response is crucial to mitigate hazards.
Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Contain: Prevent the spill from spreading using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[13]
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.
-
Dispose: Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it through the hazardous waste disposal process described above.[1][13]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ethz.ch [ethz.ch]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. nswai.org [nswai.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. connmaciel.com [connmaciel.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-2-cyclohexylethanol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (S)-2-Amino-2-cyclohexylethanol, a chiral building block often used in pharmaceutical synthesis, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. We will delve into the why behind each recommendation, empowering you to create a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: Understanding the Risk Profile
This compound belongs to the class of amino alcohols. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the hazards can be reliably inferred from its functional groups and data on analogous compounds. The primary hazards stem from its basic amino group and the potential for dermal and ocular irritation.
Based on data from similar chemical structures, the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications include:
-
Skin Corrosion/Irritation : Likely to cause skin irritation or, with prolonged contact, more severe burns.[1][2][3]
-
Serious Eye Damage/Eye Irritation : Poses a significant risk of serious eye damage upon contact.[3][4]
-
Acute Toxicity (Oral/Dermal) : May be harmful if swallowed or in contact with skin.[5]
-
Respiratory Irritation : Vapors or aerosols may cause respiratory tract irritation.[6]
The causality is clear: the amine functional group can act as a base, making the compound corrosive to tissues upon contact. This understanding forms the bedrock of our personal protective equipment (PPE) strategy.
Core Protective Equipment: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory when handling this compound in its pure form or in concentrated solutions.
| Protection Type | Specific Equipment | Rationale and Expert Insight |
| Eye and Face | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. A face shield is crucial when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., transfers, quenching reactions) to protect the entire face from corrosive splashes.[7] |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Nitrile gloves offer excellent protection against a broad range of chemicals and are a standard in most laboratory settings. Always use powder-free gloves to prevent aerosolization of contaminants.[8] It is critical to double-glove, especially during dispensing and transfer operations. This allows for the removal of the contaminated outer glove without exposing the skin.[8] Gloves should be changed every 30-60 minutes or immediately upon known contact.[8] |
| Body | A chemical-resistant laboratory coat (fully buttoned) and/or a chemical-resistant apron. | A standard cotton lab coat is not sufficient as it can absorb chemicals, holding them against the skin.[8] A coated, chemical-resistant coat or apron will repel splashes. Ensure cuffs are snug to prevent chemicals from entering sleeves. |
| Foot | Closed-toe, chemical-resistant shoes. | To protect feet from potential spills, shoes must fully cover the foot. Leather or other non-porous materials are preferable to cloth. |
| Respiratory | Work within a certified chemical fume hood. | Engineering controls are the primary line of defense against respiratory exposure. All handling of solid this compound and its volatile solutions must be conducted in a properly functioning fume hood to minimize the inhalation of vapors or dust.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is the key to minimizing risk. The following protocol provides a self-validating system for handling this compound.
Pre-Handling Safety Checks
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates proper function.
-
Locate Emergency Equipment : Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[7]
-
Review Safety Data Sheet (SDS) : Although a specific SDS for this exact CAS number may be generic, always review the supplier's document and the SDS for closely related compounds like 2-Aminoethanol.[2]
-
Assemble All Materials : Gather all necessary chemicals, glassware, and equipment before beginning the procedure to minimize movement in and out of the fume hood.
Safe Handling Workflow
-
Donning PPE : Don PPE in the correct order: first, the lab coat, followed by eye/face protection, and finally, double gloves, ensuring the outer glove overlaps the cuff of the lab coat.
-
Location of Work : All transfers, weighing, and reactions must occur inside the certified chemical fume hood, at least 6 inches from the sash.
-
Dispensing : When transferring the chemical, do so slowly and carefully to avoid splashing. Use a spatula for solids and a pipette or syringe for liquids.
-
Decontamination : After handling, decontaminate all surfaces within the fume hood with an appropriate cleaning agent. Decontaminate any equipment used before removing it from the hood.
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Remove the outer pair of gloves and dispose of them. Remove the face shield and goggles, then the lab coat. Finally, remove the inner pair of gloves. Wash hands thoroughly with soap and water.
The following diagram illustrates the logical flow of this safe handling protocol.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling process.
-
Chemical Waste : All excess this compound and solutions containing it must be disposed of in a clearly labeled hazardous waste container. Do not pour this chemical down the drain.[9]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must be placed in a designated solid hazardous waste container.
-
Empty Containers : The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses of the thoroughly emptied container can typically be handled as non-hazardous waste, but institutional policies must be followed.[10]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
By integrating these principles of hazard assessment, multi-layered protection, and procedural diligence, you can confidently and safely handle this compound, ensuring that your focus remains on your research and development goals.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. (S)-2-(Boc-amino)-2-cyclohexylethanol 95% | CAS: 107202-39-1 | AChemBlock [achemblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
